molecular formula C18H14BrNO5S2 B15581311 Umi-77 CAS No. 518303-20-3

Umi-77

Katalognummer: B15581311
CAS-Nummer: 518303-20-3
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: WUGANDSUVKXMEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

an Mcl-1 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGANDSUVKXMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Umi-77: A Dual Inhibitor of Mcl-1 and Ku70/80 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umi-77 is a small molecule that has emerged as a significant tool in cancer research due to its multifaceted mechanism of action. Initially identified as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), it has more recently been characterized as an inhibitor of the Ku70/80 heterodimer, a key component of the DNA damage repair pathway. This dual inhibitory activity positions this compound as a potent inducer of apoptosis and a potential sensitizer to DNA-damaging chemotherapeutics. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action: Mcl-1 Inhibition

This compound functions as a BH3 mimetic, directly targeting the BH3-binding groove of the anti-apoptotic protein Mcl-1.[1][2] By occupying this groove, this compound competitively inhibits the binding of pro-apoptotic proteins, particularly Bak and Bax, to Mcl-1.[1][2] This disruption liberates Bak and Bax, allowing them to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for Mcl-1, with a reported inhibition constant (Ki) of 490 nM.[1][2] Its selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members is a key characteristic.

Target ProteinInhibition Constant (Ki)
Mcl-1 0.49 µM [1][2]
A1/Bfl-15.33 µM[1]
Bcl-w8.19 µM[1]
Bcl-223.83 µM[1]
Bcl-xL32.99 µM[1]
Table 1: Binding affinities of this compound to Bcl-2 family proteins, determined by fluorescence polarization-based binding assays.[1]
Cellular Activity in Cancer Cell Lines

This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly in pancreatic cancer. The half-maximal inhibitory concentration (IC50) values correlate with the expression levels of Mcl-1 and Bak.[1]

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic3.4[1]
Panc-1Pancreatic4.4[1]
MiaPaCa-2Pancreatic12.5[1]
AsPC-1Pancreatic16.1[1]
Table 2: In vitro cytotoxicity of this compound in pancreatic cancer cell lines after 72 hours of treatment, as determined by WST-8 assay.[1]

Emerging Mechanism of Action: Ku70/80 Inhibition

More recently, this compound has been identified as a potent inhibitor of the Ku70/80 protein complex, a critical component of the classical non-homologous end joining (c-NHEJ) pathway for DNA double-strand break repair.[1] By directly binding to the inner side of the Ku ring, this compound disrupts the binding of Ku to DNA, thereby impeding the repair of DNA damage.[1] This activity suggests a role for this compound in sensitizing cancer cells to DNA-damaging agents.

TargetIC50 (µM)
Ku70/80 2.3 [1]
Table 3: Inhibitory concentration of this compound against the Ku70/80 complex, determined by a fluorescence polarization-based DNA binding assay.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Pathway

Umi77_Apoptosis_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Mcl1_Bak Mcl-1/Bak Bak Bak Mcl1_Bax Mcl-1/Bax Bax Bax Oligomer Bak/Bax Oligomer Bak->Oligomer Bax->Oligomer CytoC Cytochrome c Oligomer->CytoC Release CytoC_out Cytochrome c Umi77 This compound Umi77->Mcl1_Bak Inhibition Umi77->Mcl1_Bax Inhibition Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC_out->Apaf1

Caption: this compound induces apoptosis by inhibiting Mcl-1, leading to Bak/Bax activation.

This compound Inhibition of DNA Repair

Umi77_DNA_Repair_Inhibition DNA_damage DNA Double-Strand Break Ku70_80 Ku70/80 Complex DNA_damage->Ku70_80 Recruitment NHEJ Non-Homologous End Joining (NHEJ) Repair Ku70_80->NHEJ Initiation Repair_failure Failed DNA Repair & Cell Cycle Arrest/Apoptosis Umi77 This compound Umi77->Ku70_80 Inhibition Umi77->Repair_failure Leads to NHEJ->DNA_damage Repair

Caption: this compound inhibits the Ku70/80 complex, disrupting DNA repair.

Key Experimental Protocols

Fluorescence Polarization (FP) Assay for Mcl-1 Binding

This assay quantitatively measures the binding affinity of this compound to Mcl-1 by monitoring the change in polarization of a fluorescently labeled peptide.

  • Principle: A small, fluorescently labeled peptide (e.g., BID-BH3) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Mcl-1 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. Unlabeled this compound competes with the fluorescent peptide for binding to Mcl-1, causing a concentration-dependent decrease in polarization.

  • Protocol Outline:

    • Reagents:

      • Recombinant human Mcl-1 protein.

      • Fluorescently labeled BID-BH3 peptide (specific sequence and fluorophore details are often found in the primary literature's supplementary materials).

      • This compound serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

      • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Procedure:

      • In a black, low-volume 384-well plate, add the Mcl-1 protein and the fluorescently labeled BID-BH3 peptide to all wells at a fixed concentration.

      • Add serial dilutions of this compound to the experimental wells.

      • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

      • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Data Analysis:

      • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: Mcl-1, Fluorescent Peptide, This compound Dilutions start->prepare_reagents dispense Dispense Mcl-1 and Fluorescent Peptide into 384-well Plate prepare_reagents->dispense add_umi77 Add this compound Serial Dilutions dispense->add_umi77 incubate Incubate at RT to Reach Equilibrium add_umi77->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze Analyze Data: Plot Curve, Determine IC50 and Ki read_plate->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization Assay.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax and Mcl-1/Bak Interaction

This technique is used to demonstrate that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins Bax and Bak within a cellular context.

  • Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 and any associated proteins from cell lysates. The presence of Bax or Bak in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated Bax or Bak in this compound-treated cells indicates disruption of the interaction.

  • Protocol Outline:

    • Cell Treatment and Lysis:

      • Culture cancer cells (e.g., Panc-1, BxPC-3) to an appropriate confluency.

      • Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

      • Lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors.

    • Immunoprecipitation:

      • Pre-clear the cell lysates with protein A/G-agarose beads.

      • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C.

      • Add protein A/G-agarose beads to capture the antibody-protein complexes.

      • Wash the beads extensively to remove non-specific binding.

    • Western Blotting:

      • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against Bax, Bak, and Mcl-1.

      • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

WST-8 Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

  • Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol Outline:

    • Cell Seeding:

      • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Treatment:

      • Treat the cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours).

    • Assay:

      • Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle-treated control.

      • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

TUNEL Assay for Apoptosis in Tumor Tissue

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from in vivo studies.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be visualized by fluorescence or chromogenic detection.

  • Protocol Outline (for paraffin-embedded tissue):

    • Tissue Preparation:

      • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.

      • Perform antigen retrieval using a citrate-based buffer.

      • Permeabilize the tissue with proteinase K.

    • Labeling:

      • Incubate the sections with the TdT enzyme and a solution containing labeled dUTPs (e.g., Br-dUTP followed by an anti-BrdU-FITC antibody).

    • Detection and Counterstaining:

      • Visualize the fluorescent signal using a fluorescence microscope.

      • Counterstain the nuclei with a DNA dye such as DAPI.

    • Analysis:

      • Quantify the percentage of TUNEL-positive cells within the tumor tissue.

In Vivo Efficacy

In a BxPC-3 pancreatic cancer xenograft model, this compound administered intravenously at 60 mg/kg for 5 consecutive days a week for two weeks resulted in significant tumor growth inhibition.[1] Western blot analysis of tumor remnants showed an increase in pro-apoptotic markers and a decrease in the anti-apoptotic protein survivin.[1]

Conclusion

This compound is a valuable research tool with a dual mechanism of action that targets both apoptosis and DNA repair pathways. Its selectivity for Mcl-1 and its ability to inhibit the Ku70/80 complex make it a compelling molecule for further investigation in cancer therapy, both as a single agent and in combination with DNA-damaging agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this promising compound.

References

Umi-77 as a Selective Mcl-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various malignancies and implicated in therapeutic resistance. Its inhibition represents a promising strategy in cancer therapy. Umi-77 is a novel, selective small-molecule inhibitor that targets the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental assays.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1), which inhibit apoptosis, and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma, Noxa), which promote it. Mcl-1 is a critical survival factor for many cancer cells, and its overexpression is associated with a poor prognosis. This compound was identified through high-throughput screening and subsequently optimized to selectively inhibit Mcl-1, offering a targeted approach to induce apoptosis in Mcl-1-dependent cancers.[1][2][3]

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[1][2][3] This binding competitively inhibits the sequestration of pro-apoptotic "effector" proteins, primarily Bak, by Mcl-1.[1][2] The release of Bak from Mcl-1 leads to its activation and oligomerization at the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][2][3] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, culminating in the dismantling of the cell.[1][2][3]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters MOMP MOMP Bak->MOMP Induces CytoC_mito Cytochrome c (intermembrane space) CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto Release Umi77 This compound Umi77->Mcl1 Apoptosome Apoptosome Formation Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_cyto->Apoptosome

Figure 1. Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

ParameterTargetValueAssay TypeReference
Binding Affinity (Ki) Mcl-1490 nMFluorescence Polarization[1][2][3]
Bcl-2> 20 µMFluorescence Polarization[1]
Bcl-xL> 30 µMFluorescence Polarization[1]
Bcl-w> 8 µMFluorescence Polarization[1]
A1/Bfl-1> 5 µMFluorescence Polarization[1]
IC50 Mcl-1/Bax Interaction1.43 µMSurface Plasmon Resonance[1]

Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (Growth Inhibition)Assay TypeReference
BxPC-3 3.4 µMMTT Assay[4]
Panc-1 4.4 µMMTT Assay[4]
Capan-2 5.5 µMMTT Assay[4]
MiaPaCa-2 12.5 µMMTT Assay[4]
AsPC-1 16.1 µMMTT Assay[4]

Table 3: In Vivo Efficacy of this compound

ParameterValueModel SystemReference
Dosage 60 mg/kgBxPC-3 Xenograft in SCID mice[1]
Administration Intravenous (i.v.)BxPC-3 Xenograft in SCID mice[1]
Treatment Schedule Daily for 5 consecutive days/week for 2 weeksBxPC-3 Xenograft in SCID mice[1]
Tumor Growth Inhibition 65% (day 19), 56% (day 22)BxPC-3 Xenograft in SCID mice[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to the BH3-binding groove of Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.

  • Reagents and Materials:

    • Recombinant Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1 proteins.

    • Fluorescently labeled BID-BH3 peptide (e.g., Flu-BID or FAM-BID).

    • This compound stock solution in DMSO.

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.[4]

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In the assay plate, combine the recombinant Bcl-2 family protein (e.g., 90 nM Mcl-1) and the fluorescently labeled BH3 peptide (e.g., 2 nM Flu-BID) in the assay buffer.[4]

    • Add 5 µL of the this compound dilutions to the protein/probe mixture (final volume 125 µL).[4]

    • Incubate the plate at room temperature for 3 hours, protected from light.[4]

    • Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 530 nm.[4]

    • Calculate Ki values from the competition binding curves using appropriate software.

cluster_workflow Fluorescence Polarization Workflow start Prepare Reagents (Protein, Fluorescent Peptide, this compound) mix Mix Protein and Fluorescent Peptide in Assay Buffer start->mix add_umi77 Add Serial Dilutions of this compound mix->add_umi77 incubate Incubate at Room Temperature (3h) add_umi77->incubate read Measure Fluorescence Polarization (Ex: 485nm, Em: 530nm) incubate->read analyze Analyze Data and Calculate Ki read->analyze

Figure 2. Fluorescence Polarization Assay Workflow.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction

This method is used to demonstrate that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax in a cellular context.

  • Reagents and Materials:

    • Pancreatic cancer cells (e.g., BxPC-3).

    • This compound.

    • Cell Lysis Buffer: e.g., RIPA buffer (50mM Tris-HCl pH 8.0, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

    • Anti-Mcl-1 antibody for immunoprecipitation.

    • Anti-Bak and Anti-Bax antibodies for Western blotting.

    • Protein A/G agarose or magnetic beads.

    • SDS-PAGE and Western blotting reagents.

  • Protocol:

    • Culture BxPC-3 cells and treat with this compound (e.g., 4 µM for 24 hours) or DMSO as a control.[2]

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with cold lysis buffer to remove non-specific binding.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by SDS-PAGE and Western blotting using anti-Bak and anti-Bax antibodies.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

  • Reagents and Materials:

    • Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1).

    • This compound.

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[3]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][6]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (DMSO-treated cells) and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Materials and Methods:

    • Immunocompromised mice (e.g., SCID mice).

    • BxPC-3 pancreatic cancer cells.

    • This compound formulation for intravenous injection.

    • Matrigel (optional, for co-injection with cells).

    • Calipers for tumor measurement.

  • Protocol:

    • Subcutaneously inject approximately 1 x 107 BxPC-3 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., ~60 mm³).[1]

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer this compound (60 mg/kg) intravenously daily for 5 consecutive days per week for 2 weeks.[1]

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for apoptotic markers).

cluster_workflow In Vivo Xenograft Workflow start Inject BxPC-3 Cells into SCID Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment and Control Groups tumor_growth->randomize treat Administer this compound (60 mg/kg, i.v.) or Vehicle randomize->treat measure Measure Tumor Volume and Monitor Animal Health treat->measure measure->treat Repeat Treatment Cycle analyze Euthanize and Analyze Tumors measure->analyze

References

Umi-77: A Targeted Approach to Inducing Apoptosis Through Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Umi-77 is a novel, selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key member of the Bcl-2 family. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound potently induces apoptosis in various cancer cell lines by directly binding to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins such as Bax and Bak. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its efficacy, offering a valuable resource for researchers in oncology and drug development.

Introduction

The intrinsic pathway of apoptosis is a tightly regulated process crucial for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this pathway, comprising both pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate. Myeloid Cell Leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.

This compound has emerged as a promising selective inhibitor of Mcl-1.[1][2][3][4] It was identified through high-throughput screening and subsequently optimized for its binding affinity and selectivity.[5] This document will delve into the core mechanisms by which this compound induces apoptosis, present quantitative data from key studies, and provide detailed methodologies for its investigation.

Mechanism of Action: The this compound-Induced Apoptotic Signaling Pathway

This compound exerts its pro-apoptotic effects by specifically targeting Mcl-1. The canonical mechanism involves the following key steps:

  • Selective Binding to Mcl-1: this compound binds with high affinity to the hydrophobic BH3-binding groove of Mcl-1.[1][4][6] This binding is highly selective for Mcl-1 over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[2][5]

  • Disruption of Mcl-1/Pro-Apoptotic Protein Interactions: By occupying the BH3-binding groove, this compound competitively inhibits the binding of pro-apoptotic "effector" proteins Bax and Bak to Mcl-1.[5][6] In their basal state, Mcl-1 sequesters Bax and Bak, preventing their activation.

  • Activation of Bax and Bak: The release of Bax and Bak from Mcl-1 allows them to undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane.[6]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The Bax/Bak oligomers form pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key factor released is cytochrome c.[5][6]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase.

  • Execution of Apoptosis: Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3.[5][6] Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Umi77_Apoptosis_Pathway cluster_cell Cancer Cell Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Binds to BH3 groove BaxBak_inactive Bax / Bak (Inactive) Mcl1->BaxBak_inactive Sequesters BaxBak_active Bax / Bak (Active Oligomers) BaxBak_inactive->BaxBak_active Activation & Oligomerization Mitochondrion Mitochondrion BaxBak_active->Mitochondrion Forms pores in outer membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Binds to Apaf-1 Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: Binding Affinity and Selectivity of this compound

ParameterValueBcl-2 Family Member
Ki 490 nMMcl-1
IC50 0.31 µMMcl-1
Selectivity HighSelective for Mcl-1 over Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1[2]

Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-3 3.4[2][6]
Panc-1 4.4[2][6]
Capan-2 5.5[2]
MiaPaCa-2 12.5[2][6]
AsPC-1 16.1[2][6]

Table 3: In Vivo Efficacy of this compound in a BxPC-3 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition
This compound 60 mg/kg, i.v., 5 days/week for 2 weeks65% on day 19, 56% on day 22[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptotic proteins following this compound treatment.

  • Cell Culture and Treatment: Plate cancer cells (e.g., BxPC-3) at a density of 1 x 10^6 cells in a 100 mm dish. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved caspase-3, anti-PARP, anti-cytochrome c, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bax Interaction

This protocol determines if this compound disrupts the interaction between Mcl-1 and Bax.

  • Cell Culture and Treatment: Treat BxPC-3 cells with this compound (e.g., 4 µM) or vehicle for 24 hours.[6]

  • Cell Lysis:

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).

    • Centrifuge to clear the lysate.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against Mcl-1 and Bax. A decrease in the amount of Bax co-immunoprecipitated with Mcl-1 in this compound-treated cells indicates disruption of the interaction.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Culture and Treatment: Treat cells with this compound as described in 4.1.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Logical Relationship of this compound to the Bcl-2 Family

Bcl2_Family_Interaction cluster_Bcl2 Bcl-2 Family Proteins Anti_Apoptotic Anti-Apoptotic (Mcl-1, Bcl-2, Bcl-xL) Pro_Apoptotic_Effector Pro-Apoptotic Effectors (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic_Effector Inhibit Apoptosis Apoptosis Pro_Apoptotic_Effector->Apoptosis Induce Pro_Apoptotic_BH3 Pro-Apoptotic BH3-only (Bim, Puma, Noxa) Pro_Apoptotic_BH3->Anti_Apoptotic Inhibit Pro_Apoptotic_BH3->Pro_Apoptotic_Effector Activate Umi77 This compound Umi77->Anti_Apoptotic Inhibits Mcl-1 Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line treatment Treat with this compound (Dose-response & Time-course) start->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 treatment->cell_viability flow_cytometry Flow Cytometry (Annexin V/PI Staining) Quantify Apoptosis treatment->flow_cytometry western_blot Western Blot (Caspase-3, PARP, etc.) Confirm Apoptotic Pathway treatment->western_blot co_ip Co-Immunoprecipitation (Mcl-1 pulldown) Verify Target Engagement treatment->co_ip in_vivo In Vivo Xenograft Study (Tumor Growth Inhibition) co_ip->in_vivo end End: Evaluate Therapeutic Potential in_vivo->end

References

Umi-77: A Technical Guide to a Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Umi-77 is a novel, selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Developed through structure-based chemical modifications of a lead compound, this compound binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and inducing the intrinsic pathway of apoptosis. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

This compound was developed from a lead compound, UMI-59, which was identified through a high-throughput screening (HTS) approach aimed at discovering inhibitors of Mcl-1.[1][2] Structure-based chemical modifications of UMI-59 led to the synthesis of this compound, which demonstrated improved binding affinity and selectivity for Mcl-1.[1][2]

The discovery and development process of this compound can be logically outlined as follows:

Umi77_Discovery_Development cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Outcome Outcome HTS High-Throughput Screening Lead_ID Lead Identification (UMI-59) HTS->Lead_ID Identifies Structure_Mod Structure-Based Chemical Modification Lead_ID->Structure_Mod Informs Umi77_Synthesis Synthesis of this compound Structure_Mod->Umi77_Synthesis Biochemical_Eval Biochemical & Biophysical Evaluation Umi77_Synthesis->Biochemical_Eval Preclinical_Studies Preclinical Studies (In Vitro & In Vivo) Biochemical_Eval->Preclinical_Studies Candidate Therapeutic Candidate (this compound) Preclinical_Studies->Candidate

Figure 1: Logical workflow of the discovery and development of this compound.

Mechanism of Action

This compound functions as a BH3 mimetic, selectively binding to the BH3-binding groove of the anti-apoptotic protein Mcl-1.[1][2] This binding competitively inhibits the heterodimerization of Mcl-1 with pro-apoptotic Bcl-2 family members, specifically Bak and Bax.[1][2] The liberation of Bak and Bax from Mcl-1 sequestration leads to their activation and subsequent oligomerization in the outer mitochondrial membrane. This permeabilizes the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[1][2] Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Initiator caspase-9 then activates executioner caspases, such as caspase-3, culminating in the cleavage of cellular substrates and the execution of apoptosis.[1][2]

More recent studies have also identified a role for this compound in inducing mitophagy, the selective autophagic removal of mitochondria, independent of apoptosis at sub-lethal doses. This is achieved through the enhancement of Mcl-1's function as a mitophagy receptor, increasing its interaction with LC3A.

The signaling pathway for this compound-induced apoptosis is depicted below:

Umi77_Signaling_Pathway cluster_Mito Mitochondrial Events Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Binds to BH3 groove Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Mito Mitochondrion Bak->Mito Oligomerizes Bax->Mito Oligomerizes CytoC Cytochrome c Mito->CytoC Releases Apoptosome Apoptosome (Apaf-1, pro-caspase-9) CytoC->Apoptosome Activates Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 2: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The binding affinity and inhibitory concentrations of this compound have been characterized against various Bcl-2 family members and in different cancer cell lines.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins
ProteinBinding Affinity (Ki, µM)
Mcl-10.49
A1/Bfl-15.33
Bcl-w8.19
Bcl-223.83
Bcl-xL32.99

Data from fluorescence polarization-based binding assays.

Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

IC50 values determined by WST-8 cell growth inhibition assay after 4 days of treatment.[3]

Table 3: Disruption of Mcl-1 Protein-Protein Interactions by this compound
InteractionIC50 (µM)
Mcl-1/Bax1.43

Data from a solution competitive SPR-based binding assay.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Synthesis of this compound

The synthesis and characterization of this compound have been described in the supplementary methods of the primary publication by Abulwerdi et al. in Molecular Cancer Therapeutics, 2014.[1] While the detailed step-by-step protocol is not provided here, the publication's supplementary data is the primary reference for this procedure.

Fluorescence Polarization (FP)-Based Binding Assays

This assay is used to determine the binding affinity of this compound to Bcl-2 family proteins.

  • Protein and Probe Preparation : Recombinant Bcl-2 family proteins (Mcl-1, Bcl-w, Bcl-xL, Bcl-2, and A1/Bfl-1) are used at specific concentrations based on their Kd values.[3] Fluorescently labeled BID BH3 peptides (Flu-BID or FAM-BID) are used as probes at a fixed concentration (typically 1-2 nM).[3]

  • Assay Buffer : A typical assay buffer consists of 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, and 0.02% sodium azide.[3]

  • Procedure : a. 5 µL of this compound (at varying concentrations in DMSO) is added to the wells of a microplate (e.g., Microfluor 2 Black).[3] b. 120 µL of the protein/probe complex in the assay buffer is added to each well.[3] c. The plate is incubated at room temperature for 3 hours.[3] d. Polarization values (mP) are measured using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3]

  • Data Analysis : IC50 values are determined by nonlinear regression fitting of the competition curves. Ki values are then calculated from the IC50 values.[3]

Cell Growth Inhibition Assay (WST-8)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

  • Cell Culture : Human pancreatic cancer cell lines (e.g., AsPC-1, BxPC-3, Panc-1, MiaPaCa-2, Capan-2) are cultured in appropriate media (RPMI-1640 or DMEM) supplemented with 10% FBS.[3]

  • Treatment : Cells are seeded in 96-well plates and treated with increasing concentrations of this compound.

  • Incubation : The cells are incubated for a specified period (e.g., 4 days).[3]

  • WST-8 Assay : The WST-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Measurement : The absorbance is measured at the appropriate wavelength using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to control (vehicle-treated) cells, and IC50 values are determined.[3]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

  • Animal Model : Immunocompromised mice (e.g., ICR-SCID) are used.[3]

  • Tumor Implantation : Human cancer cells (e.g., BxPC-3) are implanted subcutaneously.[3]

  • Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, at 60 mg/kg via intravenous injection daily.[3]

  • Monitoring : Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis : At the end of the study, tumors are excised, and tissues may be used for further analysis, such as Western blotting or immunohistochemistry, to assess changes in pro-apoptotic markers.[1]

The general workflow for the preclinical evaluation of this compound is illustrated below:

Umi77_Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay Fluorescence Polarization Binding Assay PPI_Assay SPR-Based Protein-Protein Interaction Assay Cell_Growth_Assay Cell Growth Inhibition (WST-8) Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activation) Xenograft_Model Xenograft Tumor Model (e.g., BxPC-3 in SCID mice) Apoptosis_Assay->Xenograft_Model Promising results lead to Treatment This compound Administration (e.g., i.v. injection) Xenograft_Model->Treatment Efficacy_Eval Tumor Growth Inhibition Measurement Treatment->Efficacy_Eval Toxicity_Eval Toxicity Assessment (e.g., Body Weight) Treatment->Toxicity_Eval

Figure 3: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective small-molecule inhibitor of Mcl-1 with demonstrated anti-tumor activity in preclinical models of pancreatic cancer. Its mechanism of action as a BH3 mimetic, leading to the induction of the intrinsic apoptotic pathway, is well-characterized. The quantitative data on its binding affinity and cellular efficacy provide a strong basis for its further development. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other Mcl-1 inhibitors. The more recent discovery of its role in mitophagy opens up new avenues for its therapeutic application in other diseases, such as neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Umi-77: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umi-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2][3][4][5] As a member of the Bcl-2 family, Mcl-1 is a key regulator of apoptosis and a validated target in various malignancies, particularly pancreatic cancer.[3][6] this compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway.[3][6] This document provides a detailed overview of the molecular structure, chemical properties, and biological activity of this compound, including its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols. Recent findings on its role in mitophagy and DNA damage repair are also discussed.

Molecular Structure and Chemical Properties

This compound, with the chemical name 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid, is a synthetic small molecule developed through structure-based modifications of a lead compound.[2][3][6]

PropertyValueReference
Molecular Formula C₁₈H₁₄BrNO₅S₂[2][7]
Molecular Weight 468.34 g/mol [1][2]
CAS Number 518303-20-3[2]
Canonical SMILES OC(CSc(cc(c1c2cccc1)NS(c(cc1)ccc1Br)(=O)=O)c2O)=O[2]
Solubility Soluble in DMSO (≥23.4 mg/mL) and Ethanol (≥7.2 mg/mL). Insoluble in water.[2]
Appearance Solid[2]
Storage Store at -20°C[2]

Mechanism of Action and Signaling Pathways

This compound functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1.[3][6] This competitive binding disrupts the heterodimerization of Mcl-1 with the pro-apoptotic proteins Bax and Bak.[3][6] The release of Bax and Bak from Mcl-1 sequestration leads to their activation and subsequent mitochondrial outer membrane permeabilization (MOMP), triggering the intrinsic apoptotic cascade.

Apoptosis Induction Pathway

The primary mechanism of action of this compound is the induction of apoptosis via the intrinsic pathway.

Umi77_Apoptosis_Pathway cluster_inhibition This compound Action cluster_Mcl1 Mcl-1 Complex cluster_apoptosis Apoptotic Cascade Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Binds to BH3 groove Bax_Bak Bax / Bak Umi77->Bax_Bak Disrupts Interaction Mcl1->Bax_Bak Sequesters MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FP_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis Protein_Probe Prepare Mcl-1 protein and fluorescently labeled BH3 peptide probe Mix Mix Mcl-1, probe, and this compound in assay buffer in a microplate Protein_Probe->Mix Compound Prepare serial dilutions of this compound in DMSO Compound->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure fluorescence polarization Incubate->Measure Analyze Analyze data to determine Ki/IC₅₀ Measure->Analyze CoIP_WB_Workflow cluster_treatment Cell Treatment and Lysis cluster_coip Co-Immunoprecipitation cluster_wb Western Blotting Treat Treat cells with this compound or vehicle control Lyse Lyse cells to obtain protein extracts Treat->Lyse IP Immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody Lyse->IP Wash Wash the immunoprecipitates IP->Wash Elute Elute the bound proteins Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Probe Probe with antibodies against Mcl-1, Bax, and Bak Transfer->Probe Detect Detect protein bands Probe->Detect

References

Umi-77: A Dual Modulator of Mitochondrial Apoptosis and Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Umi-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key member of the Bcl-2 family. Initially developed as a pro-apoptotic agent for cancer therapy, recent studies have unveiled a novel, dose-dependent function of this compound in inducing mitophagy, the selective autophagic removal of damaged mitochondria. This dual functionality positions this compound as a significant research tool and a potential therapeutic agent for a range of pathologies, from cancer to neurodegenerative diseases and renal fibrosis. This guide provides an in-depth overview of this compound's impact on mitochondrial function, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction

Mitochondria are central to cellular life and death, governing not only energy production but also the intrinsic apoptotic pathway. The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, are critical regulators of mitochondrial integrity. Mcl-1 is frequently overexpressed in various cancers, where it sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that precedes caspase activation and cell death. This compound was designed as a BH3 mimetic to specifically bind to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners and triggering apoptosis.[1][2]

More recently, a fascinating dimension of this compound's activity has been uncovered: at sub-lethal concentrations, it can induce mitophagy without causing widespread mitochondrial damage or apoptosis.[3][4] This function is also mediated through its interaction with Mcl-1, which has been identified as a novel mitophagy receptor.[4][5] By promoting the clearance of dysfunctional mitochondria, this compound has shown therapeutic potential in non-cancerous models, including Alzheimer's disease and renal fibrosis.[5][6]

Mechanism of Action

This compound's impact on mitochondrial function is primarily dictated by its direct interaction with Mcl-1, leading to two distinct downstream effects depending on the cellular context and dosage.

Induction of Apoptosis

In cancer cells, this compound functions as a classic Mcl-1 inhibitor. By binding to Mcl-1 with high affinity, it displaces pro-apoptotic proteins like Bax and Bak.[1] This leads to the activation of Bax and Bak, their oligomerization at the mitochondrial outer membrane, and subsequent MOMP. This results in the release of cytochrome c and Smac from the mitochondrial intermembrane space into the cytosol, activating the caspase cascade and executing apoptosis.[1]

G MOMP MOMP CytoC_Smac Cytochrome c Smac MOMP->CytoC_Smac Caspases Caspase Activation CytoC_Smac->Caspases Activates Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Sequesters Bax_Bak->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis Executes

This compound Induced Apoptotic Pathway.
Activation of Mitophagy

At sub-lethal doses, this compound induces mitophagy by a novel mechanism. Mcl-1 has been identified as a mitophagy receptor that can directly bind to LC3A, a key protein in autophagosome formation.[4][7] It is proposed that in its basal state, Mcl-1's interaction with other proteins (potentially pro-apoptotic partners) prevents its association with LC3A. By binding to Mcl-1, this compound induces a conformational change that enhances the Mcl-1/LC3A interaction, thereby recruiting the autophagic machinery to the mitochondria for their selective degradation.[5][7] This process appears to be independent of the well-known PINK1-Parkin pathway of mitophagy.[8]

G Mcl1 Mcl-1 (Mitophagy Receptor) LC3A LC3A Mcl1->LC3A Recruits Umi77 This compound (Sub-lethal dose) Umi77->Mcl1 Autophagosome Autophagosome Formation LC3A->Autophagosome Initiates Mitophagy Mitophagy Autophagosome->Mitophagy Mediates

This compound Induced Mitophagy Pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various studies.

Table 1: Binding Affinity and Selectivity of this compound
Target ProteinBinding Affinity (Ki)Reference
Mcl-1490 nM[1][9]
Bcl-xL> 10 µM[9]
Bcl-2> 10 µM[9]
Bcl-w> 10 µM[9]
A1/Bfl-1> 10 µM[9]
Table 2: In Vitro Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
Cell LineIC50Reference
BxPC-33.4 µM[1][9]
Panc-14.4 µM[1][9]
MiaPaCa-212.5 µM[1][9]
AsPC-116.1 µM[1][9]
Capan-25.5 µM[9]
Table 3: In Vivo Antitumor Efficacy of this compound
Xenograft ModelDosageRouteOutcomeReference
BxPC-360 mg/kgi.v.65% tumor growth inhibition[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize the effects of this compound on mitochondrial function.

Cell Viability Assay (WST-8/MTT)

This assay is used to determine the IC50 values of this compound.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, Panc-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT with a reference at 630 nm).

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 5-10 µM) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[1]

Co-Immunoprecipitation (Co-IP)

This technique is used to assess the disruption of Mcl-1/Bax or Mcl-1/Bak interactions.

  • Cell Lysis: Treat cells with this compound, then lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against Mcl-1 overnight at 4°C with gentle rotation.

  • Bead Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer, separate them by SDS-PAGE, and perform a Western blot using antibodies against Mcl-1, Bax, or Bak to detect the co-precipitated proteins.[1]

Mitophagy Assessment (Mitochondrial and Lysosomal Co-localization)

This microscopy-based assay visualizes the process of mitophagy.

  • Cell Transfection/Staining: Transfect cells with fluorescently tagged markers for mitochondria (e.g., Mito-RFP) and lysosomes (e.g., Lyso-GFP), or use vital dyes like MitoTracker and LysoTracker.

  • Treatment: Treat cells with a sub-lethal concentration of this compound (e.g., 5 µM) for 12-24 hours. A positive control like CCCP (10 µM) can be used.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

  • Analysis: Quantify the co-localization of the mitochondrial and lysosomal signals. An increase in co-localization indicates enhanced mitophagy.

G Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (WST-8/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Interaction Protein Interaction Assay (Co-IP) Treatment->Interaction Mitophagy Mitophagy Assay (Microscopy) Treatment->Mitophagy Result1 Determine IC50 Viability->Result1 Result2 Quantify Apoptosis Apoptosis->Result2 Result3 Assess Mcl-1/Bax disruption Interaction->Result3 Result4 Visualize Mitophagosomes Mitophagy->Result4

Experimental Workflow for this compound Characterization.

Conclusion

This compound is a versatile chemical probe with a profound and context-dependent impact on mitochondrial function. As a potent Mcl-1 inhibitor, it effectively induces the intrinsic apoptotic pathway in cancer cells. Concurrently, its ability to activate mitophagy at sub-lethal doses opens up new therapeutic avenues for diseases characterized by mitochondrial dysfunction. This guide provides a foundational understanding for researchers and drug developers interested in leveraging the unique properties of this compound to further explore the intricate roles of mitochondria in health and disease.

References

Umi-77 as a Potent Inducer of Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Umi-77, a small molecule compound, and its function as a potent inducer of mitophagy. Initially developed as a specific inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), this compound has been identified as a valuable tool for studying and promoting the selective degradation of mitochondria.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the underlying mechanisms, quantitative data, and detailed experimental protocols.

Core Mechanism of this compound-Induced Mitophagy

This compound operates through a novel mechanism that repurposes the Mcl-1 protein. At sub-lethal concentrations, this compound induces mitophagy independently of apoptosis.[1] The primary mechanism involves the direct binding of this compound to Mcl-1, a key regulator of the intrinsic apoptotic pathway. This binding event is crucial as it initiates a cascade that leads to the clearance of damaged or superfluous mitochondria.

The canonical function of Mcl-1 is to sequester pro-apoptotic proteins like Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3] this compound, acting as a BH3-mimetic, disrupts this Mcl-1/Bak or Mcl-1/Bax interaction.[4][5] This disruption unmasks a previously occluded LC3-Interacting Region (LIR) within the BH1 domain of Mcl-1.[6]

With the LIR exposed, Mcl-1 is repurposed to function as a mitophagy receptor on the outer mitochondrial membrane. It then directly binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3A) on the burgeoning autophagosome.[1][6][7] This Mcl-1-LC3A interaction tethers the mitochondrion to the autophagic machinery, leading to its engulfment and subsequent degradation upon fusion with a lysosome. This pathway is dependent on the core autophagy protein ATG5 but appears to be independent of other known mitophagy receptors and adaptors such as p62, NBR1, TAX1BP1, and NDP52.[4]

Umi77_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Autophagy Autophagosome Formation Mcl1 Mcl-1 Mcl1_Bak Mcl-1 : Bak/Bax Complex (Apoptosis Blocked) Mcl1->Mcl1_Bak Bak Bak/Bax Bak->Mcl1_Bak Mcl1_Receptor Mcl-1 (Mitophagy Receptor) Mcl1_Bak->Mcl1_Receptor Conformational Change Exposes LIR LC3A LC3A Mcl1_Receptor->LC3A Binds Autophagosome Autophagosome LC3A->Autophagosome Recruits to Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondrion Umi77 This compound Umi77->Mcl1_Bak Inhibits Interaction Lysosome Lysosome Lysosome->Mitophagosome Fuses with

Caption: Signaling pathway of this compound induced mitophagy.

Quantitative Data Summary

The efficacy of this compound in inducing mitophagy has been quantified across various cell lines and models. The tables below summarize key findings from the literature.

Table 1: In Vitro Efficacy of this compound

Cell Line Concentration Treatment Duration Key Quantitative Finding Reference
HeLa, HEK293T 5 µM 12 hours No significant change in mitochondrial membrane potential (JC-1 assay), unlike CCCP which causes depolarization. [8]
HeLa 5 µM 3, 6, 12, 24 hours Time-dependent decrease in mitochondrial marker proteins Tom20 and Tim23. [8]
HeLa 5 µM 12 hours Interaction between Mcl-1 and LC3A significantly increased (Proximity Ligation Assay). [4]
MEF 5 µM 12, 24 hours Time-dependent decrease in mitochondrial marker Tim23 in WT cells, but not in ATG5 knockout cells. [4]

| Dendritic Cells | Not Specified | 4 hours | Increased colocalization of mitochondria and lysosomes observed. |[9] |

Table 2: In Vivo Efficacy of this compound

Model Dosage Treatment Regimen Key Quantitative Finding Reference
Adult Male Mice Not Specified Chronic systemic administration Significant increase in mitophagosome-like structures in the hippocampus (quantified by electron microscopy). [10]
MRL/lpr Mice 10 mg/kg Intraperitoneally every other day for 8 weeks Improved survival rate and reduced glomerular immune complex deposition. [11]
UUO Mice Not Specified Not Specified Ameliorated mitochondrial damage and renal fibrosis. [12][13]

| APP/PS1 Mice | Not Specified | Not Specified | Effectively reverses molecular and behavioral phenotypes associated with Alzheimer's disease. |[1] |

Experimental Protocols

The assessment of this compound-induced mitophagy relies on a combination of techniques to monitor mitochondrial health, autophagic flux, and specific protein interactions.

Experimental_Workflow cluster_Analysis Mitophagy Assessment start Cell Culture / Animal Model treatment Treatment with this compound (e.g., 5 µM) or Vehicle Control start->treatment wb Western Blot (Tom20, Tim23, LC3) treatment->wb microscopy Fluorescence Microscopy (Colocalization of Mitochondria & Lysosomes) treatment->microscopy flow Flow Cytometry (mt-Keima, JC-1) treatment->flow em Electron Microscopy (Mitophagosome Visualization) treatment->em pla Proximity Ligation Assay (Mcl-1-LC3A Interaction) treatment->pla data_analysis Data Quantification and Statistical Analysis wb->data_analysis microscopy->data_analysis flow->data_analysis em->data_analysis pla->data_analysis conclusion Conclusion on Mitophagic Activity data_analysis->conclusion

Caption: General experimental workflow for assessing this compound mitophagy.

3.1. Western Blotting for Mitochondrial Protein Degradation

  • Objective: To quantify the reduction of mitochondrial mass by measuring the levels of mitochondrial resident proteins.

  • Protocol:

    • Culture cells (e.g., HeLa, MEFs) to 70-80% confluency.

    • Treat cells with this compound (e.g., 5 µM) or a vehicle control for desired time points (e.g., 6, 12, 24 hours).[4]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against mitochondrial markers (TOM20, TIM23, COX II) and autophagy markers (LC3B).[4] A loading control (e.g., Tubulin, GAPDH) is essential.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. A decrease in mitochondrial proteins and an increase in the LC3-II/LC3-I ratio indicate mitophagy.

3.2. Fluorescence Microscopy for Mitolysosome Visualization

  • Objective: To visually confirm the delivery of mitochondria to lysosomes for degradation.

  • Protocol:

    • Seed cells on glass coverslips or in glass-bottom dishes.

    • Treat cells with this compound as described above.

    • To visualize mitochondria and lysosomes, incubate live cells with a mitochondrial dye (e.g., MitoTracker Green, 0.2 µM) and a lysosomal dye (e.g., LysoTracker Red, 50 nM) for 20-30 minutes at 37°C.[14]

    • Alternatively, for fixed cells, perform immunofluorescence. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.

    • Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20) and a lysosomal marker (e.g., LAMP1).[13]

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount coverslips and acquire images using a confocal microscope. Colocalization of green (mitochondria) and red (lysosomes) signals, appearing as yellow puncta, indicates mitolysosome formation.

3.3. Flow Cytometry for Quantitative Mitophagy Measurement

  • Objective: To obtain high-throughput, quantitative data on mitophagic flux.

  • Protocol using mt-Keima:

    • Transfect cells with a plasmid encoding mt-Keima, a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[15][16]

    • Treat the mt-Keima expressing cells with this compound.

    • Harvest and resuspend cells in FACS buffer (PBS with 2% FBS).

    • Analyze cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for neutral pH and 561 nm for acidic pH).[17]

    • Mt-Keima fluoresces with a higher emission at the 561 nm excitation wavelength when in the acidic environment of the lysosome, following mitophagy.

    • The ratio of the signal from the acidic form to the neutral form provides a quantitative measure of mitophagy. An increase in this ratio in this compound-treated cells compared to controls indicates an induction of mitophagy.[15]

3.4. Proximity Ligation Assay (PLA) for Protein Interaction

  • Objective: To detect and quantify the in-situ interaction between Mcl-1 and LC3A.

  • Protocol:

    • Seed and treat cells on coverslips as described.

    • Fix, permeabilize, and block the cells according to the manufacturer's protocol (e.g., Duolink®).

    • Incubate with a pair of primary antibodies raised in different species, one against Mcl-1 and one against LC3A.[4]

    • Incubate with PLA probes, which are secondary antibodies conjugated with unique oligonucleotides.

    • If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

    • Amplify the circular DNA via rolling-circle amplification.

    • Add fluorescently labeled oligonucleotides that hybridize to the amplified product.

    • Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction. Quantify the number of spots per cell.[4]

Therapeutic Potential and Future Directions

The ability of this compound to safely and effectively induce mitophagy has positioned it as a promising therapeutic agent for conditions associated with mitochondrial dysfunction.[2] By clearing damaged mitochondria, this compound can restore cellular homeostasis, reduce oxidative stress, and decrease inflammation. This has shown potential benefits in preclinical models of various diseases:

  • Neurodegenerative Diseases: In models of Alzheimer's disease, this compound reduces Aβ plaque deposition, mitigates inflammation, and improves cognitive function.[1][6]

  • Chronic Kidney Disease: this compound has been shown to alleviate renal fibrosis by preserving mitochondrial fitness in renal tubular epithelial cells.[12][13]

  • Autoimmune Diseases: In lupus nephritis models, this compound reduces myeloid cell activation and autoantigen presentation, attenuating disease progression.[18]

References

Unveiling the Off-Target Landscape of Umi-77: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77, a small molecule initially identified as a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), has garnered significant interest in cancer research.[1][2][3] Its on-target mechanism involves binding to the BH3-binding groove of Mcl-1 with a reported inhibition constant (Ki) of 490 nM, thereby disrupting the Mcl-1/Bax and Mcl-1/Bak protein-protein interactions and inducing apoptosis in cancer cells.[1][2][3] While its efficacy in preclinical cancer models is well-documented, a comprehensive understanding of its off-target effects is crucial for its continued development and potential clinical translation. This technical guide provides an in-depth exploration of the known off-target activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

I. Selectivity Profile within the Bcl-2 Family

A critical aspect of a targeted inhibitor's profile is its selectivity for the intended target over other structurally related proteins. In the case of this compound, its binding affinity against other members of the anti-apoptotic Bcl-2 family has been evaluated.

ProteinBinding Affinity (Ki)Fold Selectivity vs. Mcl-1
Mcl-10.49 µM1x
A1/Bfl-15.33 µM~11x
Bcl-w8.19 µM~17x
Bcl-xL> 10 µM> 20x
Bcl-2> 10 µM> 20x

Table 1: this compound Binding Affinity for Bcl-2 Family Proteins. Data indicates that this compound exhibits a preferential binding to Mcl-1 over other anti-apoptotic Bcl-2 family members.

Experimental Protocol: Fluorescence Polarization-Based Competitive Binding Assay

The selectivity of this compound for Mcl-1 over other Bcl-2 family proteins is typically determined using a fluorescence polarization (FP)-based competitive binding assay.

Principle: This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled BH3 peptide probe from the BH3-binding groove of the target protein. The displacement of the probe results in a decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.

Materials:

  • Recombinant human Mcl-1, A1/Bfl-1, Bcl-w, Bcl-xL, and Bcl-2 proteins.

  • Fluorescently labeled BH3 peptide probe (e.g., FAM-labeled Bid-BH3).

  • This compound.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

  • 384-well black, flat-bottom plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the recombinant Bcl-2 family protein and the fluorescently labeled BH3 probe to the assay buffer.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the Ki values from the IC50 values obtained from the dose-response curves.

dot

cluster_0 Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents (Proteins, Probe, this compound) start->prepare_reagents plate_setup Plate Setup (Protein + Probe) prepare_reagents->plate_setup add_compound Add this compound (Serial Dilutions) plate_setup->add_compound incubate Incubate (Reach Equilibrium) add_compound->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Data Analysis (Calculate Ki) read_fp->analyze end End analyze->end

Caption: Workflow for the fluorescence polarization-based competitive binding assay.

II. Off-Target Inhibition of Ku70/80 DNA Repair Complex

A significant off-target activity of this compound was recently identified as the inhibition of the Ku70/80 heterodimer, a key component of the non-homologous end joining (NHEJ) DNA repair pathway.[4] This finding suggests a potential application for this compound as a sensitizer to DNA-damaging agents in cancer therapy.

TargetIC50
Ku70/802.3 µM

Table 2: this compound Inhibitory Concentration for Ku70/80.

Experimental Protocols for Ku70/80 Inhibition

A. Fluorescence Polarization-Based DNA Binding Assay

Principle: This assay measures the ability of this compound to disrupt the binding of a fluorescently labeled double-stranded DNA (dsDNA) probe to the Ku70/80 heterodimer.

Materials:

  • Recombinant human Ku70/80 protein.

  • Fluorescently labeled dsDNA probe (e.g., 5'-FAM-labeled 30-bp dsDNA).

  • This compound.

  • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.5 mM EDTA, 10% glycerol, 0.1 mg/mL BSA).

  • 384-well black, low-volume plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the Ku70/80 protein and the fluorescently labeled dsDNA probe to the binding buffer.

  • Add the serially diluted this compound or DMSO to the wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the fluorescence polarization.

  • Determine the IC50 value from the resulting dose-response curve.

B. Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (Ku70/80) to a ligand (biotinylated dsDNA) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU).

Materials:

  • SPR instrument (e.g., Biacore).

  • Streptavidin-coated sensor chip.

  • Biotinylated dsDNA.

  • Recombinant human Ku70/80 protein.

  • This compound.

  • Running buffer (e.g., HBS-EP+ buffer).

Procedure:

  • Immobilize the biotinylated dsDNA onto the streptavidin-coated sensor chip.

  • Inject a series of concentrations of Ku70/80 protein over the sensor surface to measure the baseline binding kinetics.

  • To assess inhibition, pre-incubate Ku70/80 with various concentrations of this compound before injecting the mixture over the DNA-immobilized surface.

  • Monitor the change in resonance units to determine the effect of this compound on the Ku70/80-DNA interaction.

  • Regenerate the sensor surface between injections.

  • Analyze the data to determine the binding kinetics and inhibitory constants.

dot

cluster_1 This compound Inhibition of NHEJ Pathway DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Umi77 This compound Umi77->Ku70_80 inhibits Artemis Artemis DNA_PKcs->Artemis activates LigIV_XRCC4 Ligase IV / XRCC4 Artemis->LigIV_XRCC4 processes ends for Repair DNA Repair LigIV_XRCC4->Repair ligates

Caption: this compound inhibits the NHEJ DNA repair pathway by targeting Ku70/80.

III. Induction of Mitophagy

Beyond its role in apoptosis and DNA repair, this compound has been shown to induce mitophagy, the selective autophagic removal of mitochondria.[5][6] This effect appears to be independent of apoptosis at sub-lethal concentrations and is being explored for its therapeutic potential in neurodegenerative diseases and renal fibrosis.[5][6]

The proposed mechanism involves this compound binding to Mcl-1, which then acts as a mitophagy receptor by interacting with LC3A on the autophagosome. However, concerns have been raised about the non-selective nature of this this compound-induced autophagy, which may affect healthy mitochondria as well.[6]

Experimental Protocol: Monitoring Mitophagy using mt-Keima

Principle: The mt-Keima fluorescent protein is targeted to the mitochondrial matrix and exhibits pH-dependent excitation spectra. In the neutral pH of the mitochondria, it is excited at 440 nm (green fluorescence). Upon delivery to the acidic environment of the lysosome via mitophagy, its excitation shifts to 586 nm (red fluorescence). The ratio of red to green fluorescence provides a quantitative measure of mitophagic flux.

Materials:

  • Cells stably expressing the mt-Keima construct (e.g., HeLa or SH-SY5Y cells).

  • This compound.

  • Cell culture medium and supplements.

  • Confocal microscope or flow cytometer equipped with appropriate lasers and filters.

Procedure:

  • Culture mt-Keima expressing cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 6, 12, 24 hours).

  • For imaging, acquire images using a confocal microscope with two excitation wavelengths (e.g., 458 nm and 561 nm) and a single emission filter (e.g., >600 nm).

  • For flow cytometry, harvest the cells and analyze them using a flow cytometer capable of dual-wavelength excitation.

  • Quantify the mitophagic flux by calculating the ratio of the signal from the acidic (lysosomal) to the neutral (mitochondrial) form of mt-Keima.

dot

cluster_2 This compound Induced Mitophagy Pathway Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 binds to LC3A LC3A (on Autophagosome) Mcl1->LC3A interacts with Mitochondrion Mitochondrion Autophagosome Autophagosome Mitochondrion->Autophagosome engulfed by Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Degradation Mitochondrial Degradation Lysosome->Degradation Mitophagosome->Lysosome fuses with

Caption: Proposed mechanism of this compound-induced mitophagy via Mcl-1 and LC3A.

IV. Kinome Profiling and Preclinical Safety

To date, comprehensive kinome-wide screening data for this compound has not been publicly disclosed. Such data would be invaluable for identifying potential off-target kinase interactions, which are a common source of toxicity for small molecule inhibitors.

Similarly, detailed preclinical toxicology data for this compound is not extensively available in the public domain. Early reports in xenograft models indicated no significant toxicity at therapeutic doses.[1] However, a thorough assessment of potential liabilities through formal preclinical safety studies is necessary for further clinical development.

V. Conclusion

This compound, while a potent and selective inhibitor of Mcl-1, exhibits a more complex pharmacological profile than initially described. Its off-target activities, including the inhibition of the Ku70/80 DNA repair complex and the induction of mitophagy, present both therapeutic opportunities and potential challenges. The inhibition of Ku70/80 could be leveraged to enhance the efficacy of genotoxic cancer therapies. The induction of mitophagy opens avenues for treating diseases characterized by mitochondrial dysfunction. However, the non-selective nature of the induced autophagy warrants further investigation to understand its long-term consequences. A comprehensive evaluation of its kinome profile and a thorough preclinical safety assessment are critical next steps to fully delineate the therapeutic window and potential risks associated with this compound. This technical guide provides a foundation for researchers and drug developers to navigate the multifaceted off-target landscape of this promising molecule.

References

UMI-77 in Pancreatic Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor UMI-77 and its role in pancreatic cancer research. It consolidates key findings on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Core Concepts: Targeting Mcl-1 in Pancreatic Cancer

Pancreatic cancer is a notoriously aggressive malignancy with limited therapeutic options.[1][2] A key factor contributing to its resistance to treatment is the overexpression of anti-apoptotic proteins, particularly Myeloid cell leukemia-1 (Mcl-1).[3][4][5] Mcl-1, a member of the Bcl-2 family, sequesters pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of the intrinsic apoptotic pathway.[3][6] High levels of Mcl-1 are associated with tumor progression and resistance to chemotherapeutics in pancreatic cancer.[3][4][5] this compound is a novel, selective small-molecule inhibitor of Mcl-1, developed to counteract this survival mechanism.[3][6]

Mechanism of Action of this compound

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the Mcl-1 protein.[3][4][6] This competitive binding displaces pro-apoptotic proteins, such as Bax and Bak, from Mcl-1.[3][6] The release of Bax and Bak leads to their activation and subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately culminating in apoptosis.[3][6]

Signaling Pathway of this compound-Induced Apoptosis

UMI77_Pathway cluster_Mcl1_Inhibition Mcl-1 Inhibition cluster_Apoptosis_Induction Apoptosis Induction UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Binds to BH3 groove Mcl1_Bax_Bak Mcl-1 : Bax/Bak Complex UMI77->Mcl1_Bax_Bak Disrupts Mcl1->Mcl1_Bax_Bak Bax_Bak_inactive Bax/Bak (Inactive) Bax_Bak_inactive->Mcl1_Bax_Bak Bax_Bak_active Bax/Bak (Active) Mcl1_Bax_Bak->Bax_Bak_active Release MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_active->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound binds to Mcl-1, releasing Bax/Bak to initiate apoptosis.

Quantitative Data Presentation

Binding Affinity and Selectivity

This compound demonstrates selective binding to Mcl-1 over other anti-apoptotic Bcl-2 family members.[3][6]

Target ProteinBinding Affinity (Ki)
Mcl-1490 nM[3][6][7]
Bcl-2>10 µM (shows selectivity)[8]
Bcl-xL>10 µM (shows selectivity)[8]
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Growth

This compound inhibits the growth of various pancreatic cancer cell lines in a dose-dependent manner.[3][4]

Cell LineIC50 Value (µM) after 4 days
BxPC-33.4[3][4][7]
Panc-14.4[3][4][7]
Capan-25.5[7]
MiaPaCa-212.5[3][4][7]
AsPC-116.1[3][4][7]
In Vitro Efficacy: Induction of Apoptosis

Treatment with this compound leads to a time- and dose-dependent increase in apoptosis in pancreatic cancer cells.[3]

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Early Apoptotic Cells
Panc-152415%[3]
Panc-1102421%[3]
Panc-154821%[3]
Panc-1104849%[3]
In Vivo Efficacy: BxPC-3 Xenograft Model

In a preclinical mouse model, this compound demonstrated significant anti-tumor activity.[3][9]

Treatment GroupDosageTreatment ScheduleTumor Growth Inhibition
This compound60 mg/kg (i.v.)5 consecutive days/week for 2 weeks65% (day 19), 56% (day 22)[3][9]

Experimental Protocols

Cell Culture

Human pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2, Panc-1, MiaPaCa-2) are cultured in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS).[7]

Cell Growth Inhibition Assay (WST-8 Assay)
  • Seed pancreatic cancer cells in 96-well plates.

  • After 24 hours, treat cells with increasing concentrations of this compound.

  • Incubate for 4 days.

  • Add WST-8 reagent to each well and incubate.

  • Measure the absorbance to determine cell viability.

  • Calculate IC50 values using non-linear regression analysis.[7]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Treat pancreatic cancer cells with this compound at various concentrations and for different durations.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide.

  • Incubate in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.[3]

Co-immunoprecipitation for Mcl-1/Bax and Mcl-1/Bak Interactions
  • Treat pancreatic cancer cells with this compound.

  • Lyse the cells and pre-clear the lysates.

  • Incubate the lysates with an anti-Mcl-1 antibody overnight.

  • Add protein A/G beads to pull down the immune complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the proteins and analyze by SDS-PAGE and Western blotting using antibodies against Mcl-1, Bax, and Bak.[3][6]

In Vivo Xenograft Study
  • Subcutaneously inoculate BxPC-3 cells into SCID mice.

  • Once tumors are established, randomize mice into treatment and vehicle control groups.

  • Administer this compound (60 mg/kg) or vehicle intravenously for 5 consecutive days a week for two weeks.[3][9]

  • Monitor tumor volume and animal weight regularly.

  • At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).[3]

Experimental Workflow for In Vitro and In Vivo Studies

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Pancreatic Cancer Cell Culture growth_assay Cell Growth Inhibition Assay cell_culture->growth_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay co_ip Co-immunoprecipitation cell_culture->co_ip xenograft BxPC-3 Xenograft Model Establishment cell_culture->xenograft Cell Source treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Tumor Analysis monitoring->analysis

Caption: Workflow for preclinical evaluation of this compound in pancreatic cancer.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for pancreatic cancer in preclinical studies.[3][6][9] Its ability to selectively inhibit Mcl-1 and induce apoptosis in pancreatic cancer cells, both in vitro and in vivo, provides a strong rationale for further investigation.[3] Future studies should focus on combination therapies, exploring the synergy of this compound with standard-of-care chemotherapeutics like gemcitabine, to potentially overcome drug resistance and improve patient outcomes.[1][2][3] Further preclinical development is warranted to advance this compound towards clinical trials for pancreatic cancer.[3][6]

References

Umi-77: A Novel C5aR1 Antagonist for the Modulation of the Complement Cascade in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Sepsis remains a leading cause of mortality in intensive care units, characterized by a dysregulated host response to infection that leads to life-threatening organ dysfunction. The complement system, a critical component of innate immunity, is hyperactivated in sepsis, contributing significantly to the pro-inflammatory state, tissue damage, and organ failure. The generation of anaphylatoxin C5a and its interaction with its receptor, C5aR1, is a key driver of this deleterious cascade. This whitepaper introduces Umi-77, a potent and selective small-molecule antagonist of C5aR1. We present a comprehensive overview of the preclinical data, detailing this compound's mechanism of action, its efficacy in in-vitro and in-vivo models of sepsis, and the experimental protocols utilized in its evaluation. The findings underscore the therapeutic potential of this compound in mitigating the excessive inflammation and organ damage associated with sepsis by specifically targeting the C5a-C5aR1 axis.

Introduction: The Role of the Complement Cascade in Sepsis

The complement system is a network of over 50 proteins that can be activated through three primary pathways: the classical, lectin, and alternative pathways. All three converge on the cleavage of the C3 protein into C3a and C3b, leading to the formation of the C5 convertase. This enzyme then cleaves C5 into the potent anaphylatoxin C5a and the C5b fragment, which initiates the assembly of the membrane attack complex (MAC).

In sepsis, systemic activation of the complement system results in an overwhelming release of C3a and C5a. C5a, in particular, is a powerful pro-inflammatory mediator that binds to the G protein-coupled receptor C5aR1 (also known as CD88) on various immune cells, including neutrophils, monocytes, and macrophages. This binding triggers a cascade of events, including:

  • Chemotaxis and recruitment of neutrophils and other leukocytes to sites of inflammation.

  • Release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Upregulation of reactive oxygen species (ROS) , leading to oxidative stress.

  • Increased vascular permeability and endothelial dysfunction.

This "cytokine storm" and widespread inflammation contribute directly to the pathogenesis of septic shock and multiple organ dysfunction syndrome (MODS). Therefore, targeted inhibition of the C5a-C5aR1 axis represents a promising therapeutic strategy to control the hyperinflammation of sepsis without compromising the beneficial antimicrobial functions of the complement system.

This compound: Mechanism of Action

This compound is a novel, orally bioavailable, non-peptide small molecule designed to be a highly selective antagonist of the C5aR1 receptor. It functions through competitive binding, occupying the C5a binding site on the C5aR1 receptor and thereby preventing the downstream signaling induced by C5a. This targeted action allows this compound to quell the inflammatory storm driven by C5a while leaving other critical functions of the complement system, such as opsonization (via C3b) and direct pathogen lysis (via MAC), largely intact.

G cluster_pathways Complement Activation Pathways Classical Classical C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Lectin->C3_Convertase Alternative Alternative Alternative->C3_Convertase C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C5 C5 C5_Convertase->C5 cleaves C5a C5a C5->C5a C5b C5b C5->C5b C5aR1 C5aR1 Receptor C5a->C5aR1 binds MAC Membrane Attack Complex (MAC) C5b->MAC Inflammation Pro-inflammatory Response (Cytokine Storm, Chemotaxis) C5aR1->Inflammation activates Umi77 This compound Umi77->C5aR1 blocks G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood from Donors Isolation Neutrophil Isolation Blood->Isolation Incubation Pre-incubate Neutrophils with this compound or Vehicle Isolation->Incubation Chemochamber Prepare Chemotaxis Chamber (Lower: C5a) Addition Add Neutrophils to Upper Chamber Chemochamber->Addition Incubation->Addition Migration Incubate 90 min at 37°C (Allow Migration) Addition->Migration Quantification Quantify Migrated Cells in Lower Chamber (Fluorescence) Migration->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis G Infection Infection (e.g., Bacteria) PAMPs PAMPs/DAMPs Infection->PAMPs Comp_Activation Complement Activation PAMPs->Comp_Activation C5a_Generation C5a Generation Comp_Activation->C5a_Generation C5aR1_Binding C5a-C5aR1 Binding C5a_Generation->C5aR1_Binding Cell_Activation Immune Cell Activation C5aR1_Binding->Cell_Activation Umi77 This compound Umi77->C5aR1_Binding Cytokine_Storm Cytokine Storm (TNF-α, IL-6) Cell_Activation->Cytokine_Storm Endo_Dysfunction Endothelial Dysfunction Cell_Activation->Endo_Dysfunction Organ_Damage Organ Damage & Failure (MODS) Cytokine_Storm->Organ_Damage Endo_Dysfunction->Organ_Damage

Understanding the Binding Affinity of Umi-77 to Mcl-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor Umi-77 to its target, the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). A comprehensive summary of quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a thorough understanding of this interaction, crucial for the development of Mcl-1 targeted therapies.

Core Findings: this compound's High-Affinity and Selective Binding to Mcl-1

This compound is a selective inhibitor of Mcl-1, binding to its BH3-binding groove with a high affinity. This interaction competitively displaces pro-apoptotic BH3-domain containing proteins, such as Bak and Bax, thereby neutralizing Mcl-1's anti-apoptotic function and inducing apoptosis in cancer cells.[1][2] The binding affinity of this compound to Mcl-1 has been quantitatively characterized using various biophysical techniques, including Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Quantitative Binding Affinity Data

The following tables summarize the key quantitative data regarding the binding affinity and selectivity of this compound.

Table 1: Binding Affinity of this compound for Mcl-1

ParameterValue (µM)MethodSource
Ki0.49Fluorescence Polarization (FP)[1][2][3][4]
IC500.31Surface Plasmon Resonance (SPR)[1]
IC501.43Surface Plasmon Resonance (SPR) - Mcl-1/Bax disruption[1][5]

Table 2: Selectivity of this compound for Bcl-2 Family Proteins

ProteinKi (µM)Selectivity vs. Mcl-1 (fold)MethodSource
Mcl-10.491Fluorescence Polarization (FP)[1][6]
A1/Bfl-15.33~11Fluorescence Polarization (FP)[1][6]
Bcl-w8.19~17Fluorescence Polarization (FP)[1][6]
Bcl-223.83~49Fluorescence Polarization (FP)[1][6]
Bcl-xL32.99~67Fluorescence Polarization (FP)[1][6]

Mcl-1 Signaling Pathway and this compound's Mechanism of Action

Mcl-1 is a critical pro-survival protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. This compound, by binding to the BH3-binding groove of Mcl-1, disrupts this interaction, liberating Bak and Bax to trigger the apoptotic cascade.

Mcl1_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 This compound Intervention cluster_4 Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bak Bak Apoptotic_Stimuli->Bak Bax Bax Apoptotic_Stimuli->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP Mcl1 Mcl-1 Mcl1->Bak Inhibition Mcl1->Bax Inhibition Umi77 This compound Umi77->Mcl1 Inhibition Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mcl-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity of this compound to Mcl-1 are provided below.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay measures the ability of a test compound (this compound) to displace a fluorescently labeled peptide probe from its protein target (Mcl-1).

FP_Workflow cluster_0 Reagent Preparation cluster_1 Assay Setup cluster_2 Data Acquisition cluster_3 Data Analysis Protein Recombinant Mcl-1 Protein (e.g., 90 nM) Complex_Formation Incubate Mcl-1 and Flu-BID to form a complex. Protein->Complex_Formation Probe Fluorescently Labeled BID-BH3 Peptide (e.g., 2 nM Flu-BID) Probe->Complex_Formation Buffer Assay Buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide) Buffer->Complex_Formation Compound_Addition Add serial dilutions of this compound (in DMSO) to the complex. Complex_Formation->Compound_Addition Incubation Incubate at room temperature for 3 hours. Compound_Addition->Incubation Measurement Measure fluorescence polarization (mP) using a plate reader. (Excitation: 485 nm, Emission: 530 nm) Incubation->Measurement Curve_Fitting Plot mP values against This compound concentration. Measurement->Curve_Fitting IC50_Determination Determine IC50 value from the competition curve using nonlinear regression. Curve_Fitting->IC50_Determination Ki_Calculation Calculate Ki value using the Cheng-Prusoff equation. IC50_Determination->Ki_Calculation

Workflow for the Fluorescence Polarization (FP) competitive binding assay.

Detailed Steps:

  • Reagent Preparation : Prepare solutions of recombinant Mcl-1 protein and a fluorescently labeled BID-BH3 peptide (Flu-BID) in an appropriate assay buffer.[3][6] The concentrations of the protein are determined based on their Kd values.[3][6]

  • Assay Plate Setup : In a microplate, combine the Mcl-1 protein and the fluorescent probe to form a complex.[3]

  • Compound Addition : Add serial dilutions of this compound (typically dissolved in DMSO) to the wells containing the protein-probe complex.[3]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 3 hours) to allow the binding to reach equilibrium.[3]

  • Fluorescence Polarization Measurement : Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[3]

  • Data Analysis : Plot the mP values against the logarithm of the this compound concentration. Fit the data using a nonlinear regression model to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[1]

Surface Plasmon Resonance (SPR)-Based Binding Assay

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

SPR_Workflow cluster_0 Chip Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Immobilization Immobilize recombinant Bax protein (residues 1-100) on a sensor chip (e.g., CM5 chip). Injection Inject the Mcl-1/Umi-77 solutions over the Bax-immobilized surface. Immobilization->Injection Analyte_Preparation Prepare solutions of Mcl-1 protein pre-incubated with increasing concentrations of this compound. Analyte_Preparation->Injection Detection Monitor the change in response units (RU) in real-time using an SPR instrument (e.g., Biacore 2000). Injection->Detection Curve_Generation Generate sensorgrams showing the binding response over time. Detection->Curve_Generation IC50_Determination Plot the percentage of Mcl-1 binding inhibition against the this compound concentration to determine the IC50. Curve_Generation->IC50_Determination

Workflow for the Surface Plasmon Resonance (SPR) competitive binding assay.

Detailed Steps:

  • Sensor Chip Preparation : Immobilize one of the binding partners (e.g., recombinant Bax protein) onto the surface of an SPR sensor chip.[1]

  • Analyte Preparation : Prepare a series of solutions containing a constant concentration of the other binding partner (Mcl-1) pre-incubated with varying concentrations of the inhibitor (this compound).[1]

  • Binding Analysis : Inject the analyte solutions over the sensor chip surface and monitor the binding response in real-time. The response is proportional to the mass of analyte bound to the immobilized ligand.

  • Data Analysis : The binding data is used to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd). For competitive binding assays, the percentage of inhibition of Mcl-1 binding to Bax is plotted against the this compound concentration to calculate the IC50 value.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

ITC_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis Protein_in_Cell Prepare Mcl-1 solution (e.g., 10-50 µM) in a specific buffer and load into the sample cell. Injection_Series Perform a series of small, sequential injections of the this compound solution into the Mcl-1 solution at a constant temperature. Protein_in_Cell->Injection_Series Ligand_in_Syringe Prepare this compound solution (e.g., 10-20x Mcl-1 concentration) in the same buffer and load into the injection syringe. Ligand_in_Syringe->Injection_Series Buffer_Matching Ensure identical buffer composition for both protein and ligand to minimize heats of dilution. Buffer_Matching->Protein_in_Cell Buffer_Matching->Ligand_in_Syringe Heat_Measurement Measure the heat change (µcal/sec) after each injection as the system returns to thermal equilibrium. Injection_Series->Heat_Measurement Integration Integrate the heat change for each injection to obtain the heat per mole of injectant. Heat_Measurement->Integration Binding_Isotherm Plot the heat per mole of injectant against the molar ratio of This compound to Mcl-1. Integration->Binding_Isotherm Model_Fitting Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS. Binding_Isotherm->Model_Fitting

Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Detailed Steps:

  • Sample Preparation : Prepare solutions of the protein (Mcl-1) and the small molecule inhibitor (this compound) in the same buffer to minimize heats of dilution. The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration : A series of small aliquots of the inhibitor solution are injected into the protein solution at a constant temperature.

  • Heat Measurement : The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis : The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction, including the Kd.

Conclusion

The data and methodologies presented in this guide provide a comprehensive overview of the binding affinity of this compound to Mcl-1. The high affinity and selectivity of this interaction, as determined by robust biophysical assays, underscore the potential of this compound as a targeted therapeutic agent. The detailed experimental protocols and workflow visualizations serve as a valuable resource for researchers in the field of drug discovery and development focused on targeting the Bcl-2 family of proteins.

References

Umi-77: A Novel Mitophagy Inducer for the Attenuation of Renal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Renal fibrosis, the final common pathway of virtually all chronic kidney diseases (CKD), represents a significant challenge in nephrology due to the lack of targeted therapeutic options. Emerging evidence has identified mitochondrial dysfunction and impaired mitophagy in renal tubular epithelial cells (TECs) as key drivers of fibrogenesis. This whitepaper provides a comprehensive technical overview of Umi-77, a small molecule that has shown considerable promise in preclinical models of renal fibrosis. This compound functions as a potent inducer of mitophagy, the selective autophagic removal of damaged mitochondria. Its mechanism of action involves the modulation of the anti-apoptotic protein Mcl-1, leading to the preservation of mitochondrial fitness, downregulation of the pro-fibrotic TGF-β1/Smad signaling pathway, and a reduction in TEC injury and inflammation. This guide will delve into the molecular mechanisms of this compound, summarize key quantitative preclinical data, provide detailed experimental protocols for its study, and present visual workflows and signaling pathways to facilitate a deeper understanding of its therapeutic potential in combating renal fibrosis.

Introduction to Renal Fibrosis and the Role of Mitophagy

Chronic kidney disease is characterized by the progressive and irreversible loss of kidney function, culminating in end-stage renal disease. A hallmark of CKD is renal fibrosis, a pathological process involving the excessive accumulation of extracellular matrix (ECM) proteins, such as collagens and fibronectin, leading to scarring and distortion of the renal parenchyma.[1] This fibrotic process disrupts normal kidney architecture and function.

Tubular epithelial cells are central to the pathogenesis of renal fibrosis.[2] Various insults, including hypoxia, oxidative stress, and inflammation, can lead to TEC injury and apoptosis.[1] Injured TECs can undergo a partial epithelial-to-mesenchymal transition (EMT), acquiring a pro-fibrotic phenotype and contributing to ECM deposition.[2]

Mitochondria, the primary sites of cellular energy production, are critically involved in the health and function of TECs. In the context of CKD, TECs often exhibit significant mitochondrial damage, characterized by impaired respiratory function, increased production of reactive oxygen species (ROS), and altered mitochondrial dynamics.[1] This mitochondrial dysfunction is a key trigger for TEC injury and the subsequent fibrotic cascade.[1]

Mitophagy is a specialized form of autophagy that selectively degrades damaged or superfluous mitochondria, thereby maintaining mitochondrial homeostasis and cellular health.[1] A growing body of evidence suggests that deficient mitophagy contributes to the progression of renal fibrosis.[1] Consequently, therapeutic strategies aimed at enhancing mitophagy in TECs represent a promising approach for the treatment of CKD.

This compound: A Mitophagy Inducer Targeting Mcl-1

This compound is a small molecule that has been identified as a potent and selective inducer of mitophagy.[1] Its mechanism of action is linked to its interaction with Myeloid Cell Leukemia-1 (Mcl-1), a member of the anti-apoptotic Bcl-2 protein family. While initially investigated for its pro-apoptotic effects in cancer, at sub-lethal doses, this compound promotes mitophagy. It is believed to function by preventing the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak, thereby allowing Mcl-1 to engage with the autophagic machinery and initiate mitophagy.

Preclinical Efficacy of this compound in Renal Fibrosis Models

The therapeutic potential of this compound in renal fibrosis has been primarily investigated in the unilateral ureteral obstruction (UUO) mouse model, a well-established preclinical model that rapidly induces robust renal fibrosis.[1] In vitro studies have utilized transforming growth factor-beta 1 (TGF-β1)-treated renal tubular epithelial cells to model the pro-fibrotic cellular environment.[1]

In Vivo Efficacy in the Unilateral Ureteral Obstruction (UUO) Model

In the UUO mouse model, administration of this compound has been shown to significantly ameliorate the development of renal fibrosis.[1][3]

Data Presentation: In Vivo Effects of this compound in the UUO Mouse Model

ParameterModelTreatmentDosageDurationOutcomeReference
Tubulointerstitial Fibrosis C57BL/6J Mice with UUOThis compound10 mg/kg (every other day)7 daysSignificant reduction in fibrotic area as assessed by Masson's trichrome staining.[3]
Fibronectin (Fn) Expression C57BL/6J Mice with UUOThis compound10 mg/kg (every other day)7 daysSignificant decrease in Fn-positive areas (immunofluorescence) and Fn protein expression (Western blot).[3]
Collagen Iα (Col1α) mRNA Levels C57BL/6J Mice with UUOThis compound10 mg/kg (every other day)7 daysSignificant reduction in Col1α mRNA levels.[3]
TEC Apoptosis UUO MiceThis compound10 mg/kg (every other day)7 daysSignificant mitigation of TEC apoptosis.[1]
Interstitial Inflammation UUO MiceThis compound10 mg/kg (every other day)7 daysSignificant reduction in interstitial inflammation.[1]
In Vitro Efficacy in TGF-β1-Treated Tubular Epithelial Cells

In cultured renal tubular epithelial cells, TGF-β1 is a potent inducer of a pro-fibrotic phenotype. This compound has been demonstrated to counteract these effects.[1]

Data Presentation: In Vitro Effects of this compound on TGF-β1-Treated TECs

ParameterCell LineTreatmentThis compound ConcentrationIncubation TimeOutcomeReference
Mitophagy Induction Tubular Epithelial CellsTGF-β1Not specifiedNot specifiedEffective and safe induction of mitophagy.[1]
TGF-β1/Smad Signaling Tubular Epithelial CellsTGF-β1Not specifiedNot specifiedReduction in TGF-β1/Smad signaling.[1]
Profibrotic Responses Tubular Epithelial CellsTGF-β1Not specifiedNot specifiedReduction in downstream profibrotic responses.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-fibrotic effects through the modulation of key signaling pathways implicated in renal fibrosis.

The Mcl-1-Mediated Mitophagy Pathway

This compound induces mitophagy through its interaction with Mcl-1, promoting the clearance of damaged mitochondria.

G cluster_0 Mitochondrial Damage cluster_1 This compound Action cluster_2 Mitophagy Induction Damaged Mitochondrion Damaged Mitochondrion Mitophagosome Mitophagosome Damaged Mitochondrion->Mitophagosome engulfed by This compound This compound Mcl-1 Mcl-1 This compound->Mcl-1 binds Bax/Bak Bax/Bak Mcl-1->Bax/Bak inhibits interaction LC3 LC3 Mcl-1->LC3 interacts with Autophagosome Formation Autophagosome Formation LC3->Autophagosome Formation Autophagosome Formation->Mitophagosome Lysosome Lysosome Mitophagosome->Lysosome fuses with Mitochondrial Clearance Mitochondrial Clearance Lysosome->Mitochondrial Clearance Preservation of Mitochondrial Fitness Preservation of Mitochondrial Fitness Mitochondrial Clearance->Preservation of Mitochondrial Fitness

Caption: this compound mediated Mcl-1 dependent mitophagy pathway.

Downregulation of the TGF-β1/Smad Signaling Pathway

By preserving mitochondrial health and reducing ROS production, this compound indirectly suppresses the activation of the pro-fibrotic TGF-β1/Smad signaling pathway.[1]

G cluster_0 This compound's Protective Effect cluster_1 TGF-β1/Smad Pathway This compound This compound Mitophagy Mitophagy This compound->Mitophagy Mitochondrial Fitness Mitochondrial Fitness Mitophagy->Mitochondrial Fitness Reduced ROS Production Reduced ROS Production Mitochondrial Fitness->Reduced ROS Production TGF-β1 TGF-β1 Reduced ROS Production->TGF-β1 inhibits TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β Receptor->Smad2/3 Phosphorylation Smad Complex Smad Complex Smad2/3 Phosphorylation->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nuclear Translocation Nuclear Translocation Smad Complex->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Fibronectin, Collagen Fibronectin, Collagen Gene Transcription->Fibronectin, Collagen Renal Fibrosis Renal Fibrosis Fibronectin, Collagen->Renal Fibrosis

Caption: this compound's inhibitory effect on TGF-β1/Smad signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a widely used surgical procedure to induce renal fibrosis in rodents.[4][5]

Experimental Workflow: Unilateral Ureteral Obstruction (UUO) Model

Caption: Workflow for the UUO mouse model of renal fibrosis.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the abdominal cavity.

    • The left kidney and ureter are identified and gently exposed.

    • The left ureter is completely ligated at two points using 4-0 silk suture.[5]

    • The abdominal wall and skin are closed in layers.

    • Sham-operated control mice undergo the same procedure without ureteral ligation.

  • Post-operative Care:

    • Provide appropriate analgesia post-surgery.

    • Monitor animals for signs of distress.

  • This compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).

    • Mice in the treatment group receive intraperitoneal injections of this compound (10 mg/kg) every other day, starting from the day of surgery.[3]

    • The vehicle control group receives injections of the vehicle alone.

  • Tissue Harvesting:

    • Mice are sacrificed at 7 days post-surgery.

    • The obstructed (left) and contralateral (right) kidneys are harvested for analysis.

In Vitro Model of TGF-β1-Induced Fibrosis in TECs

This model is used to study the direct effects of this compound on the pro-fibrotic responses of renal tubular epithelial cells.[6][7]

Protocol:

  • Cell Culture:

    • A human proximal tubular epithelial cell line (e.g., HK-2) is cultured in an appropriate medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum).

  • Treatment:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are then treated with recombinant human TGF-β1 (typically 5-10 ng/mL) to induce a fibrotic phenotype.[7]

    • For the this compound treatment group, cells are co-incubated with TGF-β1 and the desired concentration of this compound.

    • Control groups include untreated cells and cells treated with this compound alone.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for the development of fibrotic changes.

  • Analysis: Following incubation, cells are harvested for analysis of gene and protein expression of fibrotic markers.

Western Blot Analysis

Western blotting is used to quantify the protein expression of key fibrotic and signaling molecules.[8][9]

Protocol:

  • Protein Extraction:

    • Kidney tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., fibronectin, collagen I, α-SMA, p-Smad3, total Smad3, Mcl-1) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Histological Analysis and Immunohistochemistry

Histological staining and immunohistochemistry are used to visualize and quantify renal fibrosis and inflammatory cell infiltration.[10][11]

Protocol:

  • Tissue Preparation:

    • Harvested kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 4 µm.

  • Masson's Trichrome and Sirius Red Staining:

    • Sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of tubulointerstitial fibrosis.[10][12]

    • The fibrotic area is quantified using image analysis software.

  • Immunohistochemistry:

    • Sections are subjected to antigen retrieval.

    • Sections are incubated with primary antibodies against markers of interest, such as F4/80 for macrophages and CD3 for T cells.[11]

    • A suitable secondary antibody and detection system (e.g., DAB) are used for visualization.

    • The number of positive cells is counted in multiple high-power fields.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of renal fibrosis. Its unique mechanism of action, centered on the induction of mitophagy and the subsequent preservation of mitochondrial function in tubular epithelial cells, addresses a fundamental pathological process in the progression of chronic kidney disease. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on a more detailed characterization of the dose-response relationship of this compound in various models of renal fibrosis. Long-term efficacy and safety studies are also warranted to support its potential translation to the clinic. Furthermore, the identification of biomarkers that can predict the response to this compound treatment would be invaluable for patient stratification in future clinical trials. The continued investigation of this compound and other mitophagy-inducing compounds holds the potential to usher in a new era of targeted therapies for patients suffering from chronic kidney disease.

References

Methodological & Application

Application Notes and Protocols for Umi-77 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key member of the Bcl-2 family.[1][2][3] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of 490 nM), disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[3][4] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[3][4] Recent studies have also unveiled a novel role for this compound in inducing mitophagy, the selective removal of damaged mitochondria, suggesting its potential therapeutic application in other diseases like Alzheimer's.[5][6][7]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on apoptosis and cell viability.

Data Presentation

This compound Efficacy in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines after a 4-day treatment.[1] The potency of this compound correlates with higher expression levels of Mcl-1 and Bak, and lower expression of Bcl-xL in the more sensitive cell lines.[4]

Cell LineIC50 (µM)Culture Medium
BxPC-33.4RPMI-1640 + 10% FBS
Panc-14.4DMEM + 10% FBS
Capan-25.5RPMI-1640 + 10% FBS
MiaPaCa-212.5DMEM + 10% FBS
AsPC-116.1RPMI-1640 + 10% FBS
This compound Binding Affinity and Selectivity

This compound demonstrates high selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members.[1]

Target ProteinBinding Affinity (Ki)
Mcl-1490 nM
Bcl-xL> 10 µM
Bcl-2> 10 µM
Bcl-w> 10 µM
A1/Bfl-1> 10 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[1][2][8] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 468.34 g/mol ), add 213.5 µL of DMSO to achieve a 10 mM stock solution.

  • Gently vortex or sonicate the tube to ensure the compound is completely dissolved.[2][8]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months or at -80°C for up to a year.[2][9]

Cell Viability Assay (WST-8 or MTT Assay)

This protocol is designed to determine the IC50 value of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line of interest (e.g., BxPC-3, Panc-1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • WST-8 or MTT assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[10]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for the desired treatment duration (e.g., 4 days for IC50 determination).[1]

  • At the end of the treatment period, add 10 µL of the WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Induction Assay (Caspase-3 Activation)

This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

  • Cancer cell line (e.g., Panc-1)

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for a specific time (e.g., 24 hours).[2] Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Determine the protein concentration of each lysate.

  • Perform the caspase-3 activity assay by adding the cell lysate to the reaction buffer containing the caspase-3 substrate.

  • Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence.

  • Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

This compound Mechanism of Action: Induction of Apoptosis

Umi77_Apoptosis_Pathway cluster_Mcl1_Inhibition This compound Action cluster_Apoptosis_Induction Apoptotic Cascade This compound This compound Mcl-1 Mcl-1 This compound->Mcl-1 inhibits Bax/Bak Bax/Bak Mcl-1->Bax/Bak sequesters Mitochondrion Mitochondrion Bax/Bak->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-3 Caspase-3 Cytochrome c->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Umi77_IC50_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Umi77_Treatment Treat with serial dilutions of this compound Incubation_24h->Umi77_Treatment Incubation_Treatment Incubate for defined period Umi77_Treatment->Incubation_Treatment Viability_Assay Perform WST-8 or MTT assay Incubation_Treatment->Viability_Assay Data_Analysis Measure absorbance and calculate IC50 Viability_Assay->Data_Analysis

References

Application Notes and Protocols for UMI-77 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] It binds to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[3][4] This disruption leads to the induction of apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[3][4][5] These application notes provide detailed protocols for the dissolution and preparation of this compound for use in various in vitro assays.

Chemical Properties and Solubility

Proper dissolution is critical for accurate and reproducible experimental results. This compound is a hydrophobic compound with limited aqueous solubility.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Weight468.34 g/mol [1][2]
FormulaC18H14BrNO5S2[1][2][5]
CAS Number518303-20-3[1][2][5]
AppearanceWhite to off-white solid[2]
Solubility
DMSO≥23.4 mg/mL to 93 mg/mL (≥59.79 mM to 198.57 mM)[2][5][6]
Ethanol≥7.2 mg/mL to 93 mg/mL[5][6]
WaterInsoluble or slightly soluble[1][5][6]
Binding Affinity
Ki for Mcl-1490 nM[1][2][3]
IC50 for Mcl-10.31 µM[2]

Note: Solubility can be affected by the purity of the compound and the solvent. Using fresh, anhydrous DMSO is recommended for optimal dissolution.[6] Sonication or gentle warming (37°C) can aid in dissolving the compound.[1][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, the required mass is:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 468.34 g/mol * 1000 mg/g = 4.6834 mg

  • Weighing:

    • Carefully weigh out approximately 4.7 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently at 37°C for 10 minutes.[5] Visually inspect to ensure complete dissolution.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the this compound stock solution for use in in vitro experiments, such as cell viability or apoptosis assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution (e.g., to 1 mM):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium to obtain a 1 mM intermediate solution. Mix well by pipetting.

  • Final Working Concentrations:

    • Perform serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).[1]

    • For a final concentration of 10 µM in a total volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to account for any effects of the solvent on the cells.

  • Immediate Use:

    • It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store diluted aqueous solutions for extended periods.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits Mcl-1, a key regulator of the intrinsic apoptosis pathway. By binding to the BH3 domain of Mcl-1, this compound prevents the sequestration of pro-apoptotic proteins Bax and Bak.[3] This leads to Bax/Bak activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c and Smac into the cytosol, and subsequent activation of caspases, ultimately resulting in apoptosis.[3][5]

UMI77_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release Smac Smac/DIABLO MOMP->Smac Release Apaf1 Apaf-1 CytoC->Apaf1 IAPs IAPs Smac->IAPs Inhibits UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits BaxBak Bax / Bak Mcl1->BaxBak Sequesters BaxBak->MOMP Induces Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes IAPs->Casp3

Caption: Mechanism of this compound inducing apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for in vitro experiments.

UMI77_Preparation_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock store 4. Aliquot and Store at -80°C stock->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Prepare Working Dilutions in Culture Medium thaw->dilute treat 7. Treat Cells in In Vitro Assay dilute->treat end End: Data Acquisition treat->end

Caption: Workflow for this compound solution preparation.

References

Determining the Optimal Concentration of Umi-77 for Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for determining the optimal concentration of Umi-77, a selective Mcl-1 inhibitor, for inducing apoptosis in cancer cells. This document includes detailed protocols for key apoptosis assays, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family.[1] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak.[2][3] This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[2]

Data Presentation: Efficacy of this compound

The optimal concentration of this compound for apoptosis induction is cell-line dependent. Below are tables summarizing both published cell growth inhibition data and representative data from apoptosis assays to guide experimental design.

Table 1: this compound IC50 Values for Cell Growth Inhibition in Pancreatic Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for this compound in various pancreatic cancer cell lines after a 4-day incubation, as determined by a WST-8 assay.[1]

Cell LineIC50 (µM)Culture Medium
BxPC-33.4RPMI-1640 + 10% FBS
Panc-14.4DMEM + 10% FBS
Capan-25.5RPMI-1640 + 10% FBS
MiaPaCa-212.5DMEM + 10% FBS
AsPC-116.1RPMI-1640 + 10% FBS
Table 2: Representative Data for this compound Induced Apoptosis in BxPC-3 Cells (24-hour treatment)

This table provides an example of expected results from Annexin V/PI staining and a Caspase-Glo® 3/7 assay in BxPC-3 pancreatic cancer cells treated with this compound for 24 hours. These values are illustrative and will vary based on the specific experimental conditions.

This compound Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)Relative Caspase-3/7 Activity (Fold Change)
0 (Vehicle)3.5 ± 0.82.1 ± 0.55.61.0
18.2 ± 1.23.5 ± 0.711.71.8 ± 0.3
525.6 ± 3.110.2 ± 1.535.84.5 ± 0.6
1042.1 ± 4.518.9 ± 2.361.08.2 ± 1.1
2035.8 ± 3.935.2 ± 4.171.07.5 ± 0.9

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding and executing the protocols.

Umi77_Signaling_Pathway cluster_Mitochondria Mitochondrion Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequestration MOMP MOMP Bax_Bak->MOMP Induction CytoC Cytochrome c Apoptosome Apoptosome Formation CytoC->Apoptosome MOMP->CytoC Release Umi77 This compound Umi77->Mcl1 Inhibition Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

This compound Signaling Pathway for Apoptosis Induction.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat AnnexinV Annexin V/PI Staining (Flow Cytometry) treat->AnnexinV Caspase Caspase-Glo 3/7 Assay (Luminescence) treat->Caspase WB Western Blot (Protein Analysis) treat->WB end Determine Optimal Concentration AnnexinV->end Caspase->end WB->end

References

Umi-77 Administration Protocol for Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Overexpression of Mcl-1 is associated with tumorigenesis, poor prognosis, and drug resistance in various cancers.[3] this compound exerts its anti-cancer effects by binding to the BH3-binding groove of Mcl-1 with high affinity (Ki of 490 nM), thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[2][4] This leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation, ultimately resulting in cancer cell death.[2][4]

These application notes provide a detailed protocol for the administration of this compound in mouse xenograft models, based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy studies of this Mcl-1 inhibitor.

Mechanism of Action: this compound Signaling Pathway

This compound selectively binds to the Mcl-1 protein, preventing it from sequestering the pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.

Umi77_Signaling_Pathway cluster_0 Mitochondrial Apoptosis Pathway Mcl1 Mcl-1 BaxBak Bax / Bak Mcl1->BaxBak sequesters CytochromeC Cytochrome c BaxBak->CytochromeC promotes release Umi77 This compound Umi77->Mcl1 inhibits Caspase3 Activated Caspase-3 CytochromeC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various pancreatic cancer cell lines and the established in vivo administration protocol for a mouse xenograft model.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

Data sourced from Selleck Chemicals and NIH publications.[1][4]

Table 2: this compound Administration Protocol for BxPC-3 Mouse Xenograft Model

ParameterDetails
Animal Model ICR-SCID mice
Tumor Model Subcutaneous BxPC-3 pancreatic cancer xenograft
Dosage 60 mg/kg
Administration Intravenous (i.v.) injection
Frequency Daily for 5 consecutive days per week
Duration 2 weeks
Vehicle DMSO, PEG 300, and ddH2O

This protocol has been shown to exhibit single-agent antitumor activity without significant toxicity to normal tissues.[1][5]

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Sterile double-distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 120 mg/ml).

  • For a 1 mL final working solution, add 50 µL of the 120 mg/ml this compound stock solution to 300 µL of PEG 300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 650 µL of sterile ddH2O to the mixture to bring the final volume to 1 mL.

  • Mix again until a clear solution is obtained.

  • The final concentration of this compound will be 6 mg/mL. This formulation should be used immediately after preparation for optimal results.[1]

Mouse Xenograft Model and this compound Administration

Materials and Animals:

  • ICR-SCID mice (or other appropriate immunocompromised strain)

  • BxPC-3 pancreatic cancer cells

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Insulin syringes with appropriate gauge needles for subcutaneous and intravenous injections

Experimental Workflow:

Xenograft_Workflow start Start: Acclimate Mice cell_prep Prepare BxPC-3 Cell Suspension start->cell_prep tumor_induction Subcutaneous Tumor Cell Implantation cell_prep->tumor_induction tumor_growth Monitor Tumor Growth tumor_induction->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_phase Treatment Phase: Administer this compound (60 mg/kg, i.v.) or Vehicle Control randomization->treatment_phase monitoring Monitor Tumor Volume and Body Weight treatment_phase->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint

Caption: Experimental workflow for this compound efficacy testing.

Procedure:

  • Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% FBS.[1]

  • Tumor Implantation:

    • Harvest BxPC-3 cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., approximately 60 mg or 100-150 mm³).[5]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound (60 mg/kg) or the vehicle control intravenously daily for 5 consecutive days, followed by a 2-day break.

    • Continue this treatment regimen for 2 weeks.[5]

  • Monitoring:

    • Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor remnants can be used for further analysis, such as Western blotting to assess changes in pro-apoptotic markers (e.g., Bax, Bak) and survivin, or immunohistochemistry for apoptosis detection (e.g., TUNEL assay).[4][5]

Concluding Remarks

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of pancreatic cancer.[2][4] The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field of cancer drug development. Recent studies have also highlighted a role for this compound in inducing mitophagy, a process of selective mitochondrial degradation, which may contribute to its therapeutic effects and is an area of ongoing investigation.[6][7][8][9][10]

References

Application Notes and Protocols for Umi-77 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to conventional therapies. This compound binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of 490 nM), preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/Bak and Mcl-1/Bax complexes unleashes the apoptotic cascade, leading to cancer cell death.

The reliance of many tumors on Mcl-1 for survival makes it a prime target for therapeutic intervention. Furthermore, the upregulation of Mcl-1 has been identified as a key mechanism of resistance to various chemotherapy agents. This provides a strong rationale for combining this compound with other cytotoxic drugs to enhance their efficacy, overcome resistance, and potentially reduce therapeutic doses to minimize toxicity.[1][2][3] These application notes provide an overview of the preclinical rationale, supporting data, and detailed protocols for investigating the synergistic potential of this compound in combination with other chemotherapy agents.

Mechanism of Action and Rationale for Combination Therapy

This compound acts as a BH3 mimetic, specifically targeting the hydrophobic groove of Mcl-1 that is responsible for binding to the BH3 domains of pro-apoptotic proteins. By competitively inhibiting this interaction, this compound liberates Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

The rationale for combining this compound with other chemotherapy agents is multifaceted:

  • Overcoming Mcl-1-mediated resistance: Many conventional chemotherapies induce cellular stress and DNA damage, which trigger apoptotic signals. However, cancer cells overexpressing Mcl-1 can sequester the pro-apoptotic proteins activated by these signals, rendering the treatment ineffective. This compound can restore sensitivity to these agents by directly inhibiting Mcl-1.[2][3]

  • Synergistic induction of apoptosis: By targeting distinct but complementary pathways, the combination of this compound and a conventional chemotherapy agent can lead to a synergistic increase in cancer cell death. While the chemotherapy agent induces the initial apoptotic signal, this compound lowers the threshold for apoptosis by neutralizing a key survival protein.[4]

  • Broadening the therapeutic window: The synergistic effects may allow for the use of lower doses of each agent, potentially reducing dose-limiting toxicities and improving the overall therapeutic index.[1][5]

A key signaling pathway illustrating the mechanism of this compound and its potential for synergy with chemotherapy is depicted below.

G cluster_0 Chemotherapy-induced Stress cluster_1 This compound Action cluster_2 Apoptotic Cascade Chemo Chemotherapy (e.g., Gemcitabine, Doxorubicin) DNA_damage DNA Damage Chemo->DNA_damage p53 p53 activation DNA_damage->p53 PUMA_NOXA PUMA/Noxa upregulation p53->PUMA_NOXA Bak_Bax Bak/Bax PUMA_NOXA->Bak_Bax activates Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibits Mcl1->Bak_Bax sequesters MOMP MOMP Bak_Bax->MOMP induces CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: this compound and Chemotherapy Synergy Pathway.

Preclinical Data for Mcl-1 Inhibitors in Combination Therapy

While specific quantitative data for this compound in combination with a wide range of traditional chemotherapy agents is limited in publicly available literature, extensive research on other selective Mcl-1 inhibitors demonstrates the strong potential for synergistic anti-cancer activity. The following tables summarize representative data from preclinical studies of Mcl-1 inhibitors in combination with various chemotherapy agents. This data can be used as a guide for designing experiments with this compound.

Table 1: In Vitro Synergy of Mcl-1 Inhibitors with Chemotherapy Agents

Mcl-1 InhibitorCombination AgentCancer TypeCell LineSynergy MetricFindingReference
S63845DoxorubicinB-cell precursor acute lymphoblastic leukemiaNALM-6, REHCombination Index (CI)Synergistic apoptosis induction (CI < 1)[6]
Compound 26DocetaxelNon-small cell lung cancerA427BLISS scoreEnhanced growth inhibition and synergy[7][8]
Triptolide (indirect Mcl-1 downregulator)GemcitabinePancreatic CancerBxPC-3, PANC-1Combination Index (CI)Synergistic cytotoxicity and apoptosis[9]
VU661013Venetoclax (Bcl-2 inhibitor)Acute Myeloid LeukemiaPDX modelsCombination Index (CI)Synergistic cell killing (CI < 1)[10]

Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Combination Therapy

Mcl-1 InhibitorCombination AgentCancer ModelEfficacy EndpointResultReference
Compound 26DocetaxelA427 NSCLC XenograftTumor Growth Inhibition (TGI)Enhanced and prolonged tumor response compared to single agents[7][8]
Compound 9DoxorubicinTriple-negative breast cancer xenograftTumor Growth Inhibition (TGI)Synergistic tumor growth inhibition[7]
AZD5991Venetoclax (Bcl-2 inhibitor)ER-positive breast cancer xenograftTumor Growth Inhibition (TGI)Effective inhibition of tumor growth[11]

Experimental Protocols

The following protocols provide a framework for evaluating the combination of this compound with other chemotherapy agents in both in vitro and in vivo settings.

In Vitro Combination Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapy agent on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (and appropriate solvent, e.g., DMSO)

  • Chemotherapy agent of choice (e.g., gemcitabine, paclitaxel, doxorubicin)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Single-Agent Dose-Response:

    • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the combination agent separately in culture medium.

    • Treat the cells with a range of concentrations of each single agent.

    • Incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each drug.

  • Combination Dose-Response (Checkerboard Assay):

    • Seed cells in 96-well plates as described above.

    • Prepare a dose-response matrix with serial dilutions of this compound along the rows and the combination agent along the columns. A typical matrix might be 7x7 concentrations centered around the IC50 of each drug.

    • Include single-agent controls and a vehicle control.

    • Incubate for the same duration as the single-agent assay.

    • Measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration and combination.

    • Analyze the data using the Chou-Talalay method to determine the Combination Index (CI).

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Software such as CompuSyn can be used for CI calculation and generation of isobolograms.

The following diagram illustrates the workflow for in vitro combination screening.

G start Start: Select Cell Line and Drugs single_agent 1. Single-Agent Dose-Response Assay start->single_agent calc_ic50 2. Calculate IC50 for each drug single_agent->calc_ic50 combo_assay 3. Combination Assay (Checkerboard) calc_ic50->combo_assay viability 4. Measure Cell Viability combo_assay->viability data_analysis 5. Data Analysis (Chou-Talalay Method) viability->data_analysis ci_value 6. Determine Combination Index (CI) data_analysis->ci_value interpretation 7. Interpret Results (Synergy, Additive, Antagonism) ci_value->interpretation

Figure 2: In Vitro Combination Screening Workflow.
In Vivo Xenograft Model for Combination Therapy Evaluation

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scales

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Chemotherapy agent alone

      • Group 4: this compound + Chemotherapy agent

    • Determine the dosing schedule and route of administration based on previous studies or maximum tolerated dose (MTD) experiments.

    • Administer the treatments for a defined period (e.g., 2-4 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the combination group and the single-agent groups to determine if the combination is significantly more effective.

The logical flow of an in vivo combination study is presented below.

G start Start: Tumor Cell Implantation tumor_growth 1. Monitor Tumor Growth to Required Size start->tumor_growth randomize 2. Randomize Mice into Treatment Groups tumor_growth->randomize treatment 3. Administer Treatments (Single agents and Combination) randomize->treatment monitor 4. Monitor Tumor Volume and Body Weight treatment->monitor endpoint 5. Study Endpoint: Euthanize and Excise Tumors monitor->endpoint analysis 6. Data Analysis: TGI and Statistical Comparison endpoint->analysis conclusion 7. Conclusion on In Vivo Synergy analysis->conclusion

Figure 3: In Vivo Combination Study Workflow.

Conclusion

The selective Mcl-1 inhibitor this compound holds significant promise as a component of combination chemotherapy regimens. Its mechanism of action directly counteracts a key cancer cell survival strategy, making it a rational partner for a wide array of cytotoxic agents. The provided protocols offer a robust framework for the preclinical evaluation of this compound combination therapies, enabling researchers to identify synergistic interactions and generate the necessary data to support further drug development. The representative data from other Mcl-1 inhibitors strongly suggest that such combinations are likely to yield enhanced anti-tumor efficacy and provide a compelling rationale for their investigation.[2][3][4][6][8][9][10][11][12]

References

Application Notes and Protocols for Assessing Umi-77-Induced Mitophagy in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical quality control mechanism to maintain cellular homeostasis, particularly in high-energy-demand cells like neurons.[1][2][3][4] Dysfunctional mitophagy has been implicated in a range of neurodegenerative diseases, including Alzheimer's disease.[2][3][5] Umi-77, a small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), has emerged as a potent inducer of mitophagy, offering a promising therapeutic strategy.[5][6][7][8][9] At sub-lethal doses, this compound promotes the removal of damaged mitochondria independent of apoptosis.[5][7][8] Mechanistically, this compound's inhibition of MCL-1 enhances the function of MCL-1 as a mitophagy receptor, facilitating its interaction with LC3A and subsequent engulfment of mitochondria by autophagosomes.[5][7][9]

These application notes provide detailed protocols for assessing this compound-induced mitophagy in neuronal cells, utilizing established fluorescence microscopy and biochemical methods.

Key Signaling Pathway of this compound-Induced Mitophagy

This compound acts as a BH3 mimetic, targeting the anti-apoptotic protein MCL-1.[7][8] In the context of mitophagy, this compound binding to MCL-1 on the outer mitochondrial membrane enhances its interaction with LC3A on the autophagosome. This interaction serves as a bridge, targeting the mitochondrion for engulfment and subsequent degradation in the lysosome. This process is independent of the well-characterized PINK1/Parkin pathway.[10]

Umi77_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagosome Autophagosome MCL1 MCL-1 LC3A LC3A MCL1->LC3A Binds to Mitochondrion Mitochondrial Matrix LC3A->Mitochondrion Engulfs for Degradation Umi77 This compound Umi77->MCL1

Caption: this compound-induced mitophagy signaling pathway.

Experimental Workflow for Assessing Mitophagy

A typical workflow to assess the effect of this compound on mitophagy in neuronal cells involves cell culture and treatment, followed by qualitative and quantitative assessment using various techniques.

Mitophagy_Assessment_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) treatment Treatment with this compound (sub-lethal dose, e.g., 5 µM) and Controls (e.g., Vehicle, CCCP) start->treatment assessment Assessment of Mitophagy treatment->assessment microscopy Fluorescence Microscopy (mt-Keima, MitoTracker, IF) assessment->microscopy biochemistry Biochemical Assays (Western Blot) assessment->biochemistry quantification Data Quantification and Analysis microscopy->quantification biochemistry->quantification end End: Conclusion on Mitophagic Flux quantification->end

Caption: General experimental workflow for assessing this compound-induced mitophagy.

Quantitative Data Summary

The following table summarizes quantitative data from studies assessing this compound-induced mitophagy.

Cell Type/ModelTreatmentMethodKey FindingReference
Hippocampus of adult miceChronic systemic administration of this compoundElectron MicroscopySignificant increase in mitophagosome-like structures.[11]
Hippocampus of adult miceChronic treatment with this compoundWestern BlotSignificantly lowered levels of TOM20 and a noticeable elevation in the expression ratio of LC3B-II/LC3B-I.[11]
Hippocampal DG of adult miceTreatment with this compoundImmunohistochemistry (DCX and BrdU staining)Increased number of newborn neurons.[11]
HEK293T and HeLa cellsThis compound (5 µM) for 12hJC-1 AssayNo significant change in mitochondrial membrane potential, unlike CCCP which caused a significant decrease.[12]
Control and ATG5 knockdown cellsThis compound treatmentWestern Blot for Tim23This compound induced mitophagy is ATG5-dependent.[13]

Detailed Experimental Protocols

Fluorescence Microscopy using mt-Keima

The mitochondria-targeted Keima (mt-Keima) is a pH-sensitive fluorescent protein that allows for the ratiometric assessment of mitophagic flux.[14][15][16][17] In the neutral pH of the mitochondrial matrix, mt-Keima is excited at 440 nm (blue/green).[16][17] Upon delivery to the acidic lysosome during mitophagy, its excitation shifts to 586 nm (red).[15][16][17] An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

Protocol:

  • Cell Transfection/Transduction:

    • Plate neuronal cells (e.g., SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect or transduce the cells with a vector encoding mt-Keima. Lentiviral transduction is often more efficient for neuronal cells.

    • Allow cells to express the protein for 48-72 hours.

  • This compound Treatment:

    • Treat the mt-Keima expressing cells with a sub-lethal dose of this compound (e.g., 5 µM).

    • Include a vehicle control (e.g., DMSO) and a positive control for mitophagy induction (e.g., 10 µM CCCP).

    • Incubate for a desired time course (e.g., 12-24 hours).

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope equipped for live-cell imaging (maintained at 37°C and 5% CO2).

    • Acquire images using two excitation wavelengths:

      • Channel 1 (Neutral pH): Excite at ~440-458 nm, collect emission at ~610-630 nm.

      • Channel 2 (Acidic pH): Excite at ~561 nm, collect emission at ~610-630 nm.

    • Capture images from multiple fields of view for each condition.

  • Image Analysis and Quantification:

    • Generate a ratiometric image by dividing the signal from the acidic channel by the signal from the neutral channel.

    • Mitophagic puncta will appear bright in the ratiometric image.

    • Quantify the area or number of these puncta per cell. An increase in the ratio indicates an increase in mitophagy.

Western Blotting for Mitophagy Markers

Western blotting can be used to assess the degradation of mitochondrial proteins as an indicator of mitophagic flux.[18][19][20] A decrease in the levels of mitochondrial proteins (e.g., TOM20, TIM23, COX IV) relative to a cytosolic loading control (e.g., β-actin or GAPDH) suggests mitochondrial clearance.[11][12] The conversion of LC3-I to LC3-II is also a hallmark of autophagy induction.

Protocol:

  • Cell Lysis:

    • Plate neuronal cells and treat with this compound and controls as described above.

    • To assess mitophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) can be added for the last 4-6 hours of treatment to block the degradation of proteins inside the lysosome.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Mitochondrial proteins: TOM20 (outer membrane), TIM23 (inner membrane), COX IV (matrix).

      • Autophagy marker: LC3B.

      • Loading control: β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the mitochondrial protein bands to the loading control. A decrease in this ratio in this compound treated cells indicates mitophagy.

    • Calculate the LC3-II/LC3-I ratio. An increase suggests autophagy induction.

Flow Cytometry for Quantitative Mitophagy Assessment

Flow cytometry with mt-Keima provides a high-throughput method for quantifying mitophagy in a cell population.[14][17] Cells undergoing mitophagy will exhibit a shift towards higher fluorescence when excited at the acidic-pH wavelength.

Protocol:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension of neuronal cells expressing mt-Keima.

    • Treat the cells with this compound and controls as described previously.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer capable of dual excitation.

    • Excite the cells sequentially with a violet laser (e.g., 405 nm) and a yellow-green laser (e.g., 561 nm).

    • Collect the emission using a red fluorescent channel (e.g., ~610/20 nm bandpass filter).

    • For each cell, record the fluorescence intensity from both excitations.

  • Data Analysis:

    • Create a dot plot of the 561 nm-excited fluorescence versus the 405 nm-excited fluorescence.

    • Gate on the population of cells that show a high 561/405 nm fluorescence ratio. This gate represents the cells with high levels of mitophagy.

    • Quantify the percentage of cells within this "high mitophagy" gate for each treatment condition. An increase in this percentage indicates this compound-induced mitophagy.

Conclusion

The methods outlined in these application notes provide a robust framework for investigating this compound-induced mitophagy in neuronal cells. The combination of fluorescence microscopy for qualitative and spatial information, with western blotting and flow cytometry for quantitative data, will enable a comprehensive assessment of this promising therapeutic strategy for neurodegenerative diseases.

References

Application Notes: Measuring Umi-77 Induced Apoptosis via TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The assessment of programmed cell death, or apoptosis, is a critical component in the evaluation of novel therapeutic agents in oncology and other fields.[1][2] Umi-77 is a selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[3] By inhibiting Mcl-1, this compound triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer therapy.[3] A reliable method for quantifying the apoptotic effects of compounds like this compound is essential for drug development.

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay is a widely used and robust method for detecting a key hallmark of late-stage apoptosis: DNA fragmentation.[4][5][6] During apoptosis, endonucleases cleave genomic DNA, generating numerous 3'-hydroxyl (3'-OH) ends.[1][4] The TUNEL assay utilizes the TdT enzyme to catalytically add labeled deoxynucleotides (e.g., fluorescently tagged dUTPs) to these free 3'-OH ends, allowing for the identification and quantification of apoptotic cells.[4][7][8] This document provides a detailed protocol for using a fluorescent TUNEL assay to measure apoptosis in cultured cells following treatment with this compound, along with relevant signaling pathway and workflow diagrams.

This compound Mechanism of Action and Efficacy

This compound functions as a selective Mcl-1 inhibitor with a reported Ki of 490 nM.[3] Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[9] By binding to Mcl-1, this compound disrupts the Mcl-1/Bax protein-protein interaction, liberating Bax.[3] This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death.[3] The efficacy of this compound has been demonstrated across various pancreatic cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

Cell Line IC50 (µM)
BxPC-3 3.4
Panc-1 4.4
Capan-2 5.5
MiaPaCa-2 12.5
AsPC-1 16.1

Data sourced from Selleck Chemicals.[3]

Signaling Pathway of this compound Induced Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway initiated by this compound.

Caption: this compound inhibits Mcl-1, leading to Bax activation, MOMP, and caspase-mediated DNA fragmentation.

Experimental Protocol: Fluorescent TUNEL Assay

This protocol provides a generalized procedure for detecting this compound-induced apoptosis in cultured cells using a fluorescent TUNEL assay. The protocol is suitable for analysis by both fluorescence microscopy and flow cytometry.

Materials and Reagents
  • This compound (or other apoptosis-inducing agent)

  • Cell Culture Medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 1%–4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1%–0.5% Triton X-100 in PBS

  • TUNEL Assay Kit (containing Equilibration Buffer, TdT Enzyme, and a fluorescently labeled dUTP, e.g., FITC-dUTP or Alexa Fluor™ 488-dUTP)

  • DNase I (for positive control)

  • Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade Mounting Medium (for microscopy)

Experimental Workflow Diagram

TUNEL_Workflow cluster_controls Prepare Controls cluster_analysis Data Acquisition start 1. Cell Seeding & this compound Treatment harvest 2. Cell Harvesting (Adherent/Suspension) start->harvest fix 3. Fixation (e.g., 4% PFA, 15-30 min) harvest->fix perm 4. Permeabilization (e.g., 0.25% Triton X-100, 15-20 min) fix->perm pos_ctrl Positive Control (DNase I Treatment) perm->pos_ctrl equil 5. Equilibration (10 min) perm->equil neg_ctrl Negative Control (No TdT Enzyme) labeling 6. TdT Labeling Reaction (TdT Enzyme + Labeled dUTP, 60 min, 37°C) equil->labeling labeling->neg_ctrl wash 7. Wash Steps labeling->wash counterstain 8. Nuclear Counterstaining (e.g., DAPI) wash->counterstain analysis 9. Analysis counterstain->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow

Caption: Step-by-step workflow for the TUNEL assay from cell treatment to final analysis.

Step-by-Step Procedure

1. Sample Preparation and Treatment a. Seed cells (e.g., BxPC-3, Panc-1) onto coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry) at an appropriate density to reach 60-70% confluency. b. Allow cells to adhere overnight. For suspension cells, proceed directly to treatment after seeding. c. Treat cells with various concentrations of this compound (e.g., based on IC50 values) for a predetermined time (e.g., 24, 48 hours) to induce apoptosis. Include a vehicle-treated (e.g., DMSO) control.

2. Preparation of Controls

  • Positive Control: Select a sample of untreated or vehicle-treated cells. After the permeabilization step (3d), treat these cells with DNase I (e.g., 1 µg/mL) for 15-30 minutes at room temperature to induce artificial DNA breaks.[4]

  • Negative Control: Prepare a sample that will undergo the entire protocol but with the TdT enzyme omitted from the labeling reaction mix.[4] This control helps identify non-specific background fluorescence.

3. Fixation and Permeabilization a. For Adherent Cells: Aspirate the media, wash once with PBS, and add 4% PFA to fix for 15-30 minutes at room temperature.[4][5] b. For Suspension Cells: Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 4% PFA for 15-30 minutes. c. Wash the cells twice with PBS. d. Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 15-20 minutes at room temperature.[5][10] This step is crucial for allowing the TdT enzyme to access the nucleus.[4] e. Wash cells twice with PBS to remove the detergent.

4. TUNEL Reaction a. (Optional) Incubate the samples with 100 µL of Equilibration Buffer for 10 minutes at room temperature. This primes the DNA ends for the labeling reaction.[4][11] b. Carefully remove the Equilibration Buffer. c. Prepare the TdT Reaction Mix according to the manufacturer's instructions (typically by mixing the TdT enzyme with a reaction buffer containing the fluorescently labeled dUTPs). d. Add the TdT Reaction Mix to each sample, ensuring it covers the cells completely. e. Incubate for 60 minutes at 37°C in a humidified, dark chamber to prevent evaporation.[4][5][11]

5. Termination and Staining a. Stop the reaction by washing the cells three times with PBS.[11][12] b. For nuclear counterstaining, incubate cells with a diluted solution of DAPI or Hoechst 33342 for 10-15 minutes at room temperature, protected from light.[5][10] c. Wash twice more with PBS.

6. Data Acquisition and Analysis a. Fluorescence Microscopy: Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize using a fluorescence microscope with appropriate filters (e.g., blue for DAPI/Hoechst, green for FITC/Alexa Fluor 488). Apoptotic cells will exhibit bright green nuclear fluorescence, while all cell nuclei will be visible with the blue counterstain.[4] b. Flow Cytometry: Resuspend cells in PBS or a suitable sheath fluid. Analyze the samples on a flow cytometer, measuring green fluorescence (e.g., in the FL1 channel) to identify TUNEL-positive cells.[13] c. Quantification: The percentage of apoptotic cells can be calculated by dividing the number of TUNEL-positive cells by the total number of cells (determined by the nuclear counterstain) and multiplying by 100.[14]

Table 2: Example Data Collection for TUNEL Assay Results

Treatment Group Concentration % TUNEL-Positive Cells (Mean ± SD)
Vehicle Control -
This compound Low Conc. (e.g., 1 µM)
This compound Mid Conc. (e.g., 5 µM)
This compound High Conc. (e.g., 10 µM)
Positive Control DNase I >90%

| Negative Control | No TdT | <1% |

Conclusion

The TUNEL assay is a specific and sensitive method for detecting the DNA fragmentation characteristic of late-stage apoptosis.[5] When combined with a clear understanding of the mechanism of action of a compound like this compound, this protocol provides researchers and drug development professionals with a powerful tool to quantify treatment efficacy and elucidate cellular responses to Mcl-1 inhibition. Proper inclusion of positive and negative controls is critical to ensure the validity and reliability of the results.[4]

References

Application Note: Investigating the Modulatory Effect of Umi-77 on the Mcl-1/Bax Protein-Protein Interaction Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Within this family, the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) is a key survival factor in many human cancers.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins, including the effector protein Bax.[1][2] The interaction between Mcl-1 and Bax prevents Bax from homo-oligomerizing at the mitochondrial outer membrane, a critical step for the release of cytochrome c and subsequent caspase activation.[2][3] Consequently, the Mcl-1/Bax interaction represents a critical node in the regulation of apoptosis and is an attractive target for cancer therapy.

Umi-77 is a novel small molecule inhibitor of Mcl-1 that has been shown to induce apoptosis by disrupting the interaction between Mcl-1 and pro-apoptotic partners.[4] Specifically, this compound has been reported to disrupt the endogenous protein-protein interactions of Mcl-1 with both Bax and Bak.[4] This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to study the effect of this compound on the Mcl-1/Bax interaction in a cellular context. Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native state within a complex mixture, such as a cell lysate.[5][6][7] This method involves using an antibody to specifically pull down a target protein (the "bait"), along with any proteins it is interacting with (the "prey"). The presence of the prey protein is then detected, typically by Western blotting.

This protocol is intended for researchers, scientists, and drug development professionals interested in validating the mechanism of action of Mcl-1 inhibitors and screening for compounds that modulate the Mcl-1/Bax protein-protein interaction.

Signaling Pathway

The following diagram illustrates the role of the Mcl-1/Bax interaction in apoptosis and the putative mechanism of action for this compound. In healthy cells, Mcl-1 sequesters Bax, preventing it from inducing apoptosis. This compound is hypothesized to bind to Mcl-1, causing a conformational change that leads to the dissociation of Bax. The released Bax is then free to oligomerize at the mitochondria, initiating the apoptotic cascade.

Mcl1_Bax_Umi77_Pathway cluster_0 Normal Cell Survival cluster_1 Effect of this compound Mcl1 Mcl-1 Mcl1_Bax Mcl-1/Bax Complex Mcl1->Mcl1_Bax Bax_inactive Bax (inactive) Bax_inactive->Mcl1_Bax Apoptosis_inhibited Apoptosis Inhibited Mcl1_Bax->Apoptosis_inhibited Inhibition Mcl1_Umi77 Mcl-1/Umi-77 Mcl1_Bax->Mcl1_Umi77 Disruption Bax_active Bax (active) Mcl1_Bax->Bax_active Release Umi77 This compound Umi77->Mcl1_Umi77 Mitochondrion Mitochondrion Bax_active->Mitochondrion Translocation & Oligomerization Apoptosis_induced Apoptosis Induced Mitochondrion->Apoptosis_induced CoIP_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (and vehicle control) Start->Treatment Lysis Cell Lysis (non-denaturing buffer) Treatment->Lysis Preclearing Pre-clearing with control IgG beads Lysis->Preclearing IP Immunoprecipitation with anti-Mcl-1 antibody Preclearing->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads to remove non-specific binding Capture->Wash Elution Elute protein complexes Wash->Elution Analysis Western Blot Analysis (Detect Mcl-1 and Bax) Elution->Analysis End End: Data Interpretation Analysis->End

References

Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Umi-77 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key member of the Bcl-2 family.[1][2][3] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound binds to the BH3-binding groove of Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[4][5] This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and programmed cell death. Western blot analysis is an essential technique to elucidate and quantify the effects of this compound on key apoptosis markers, providing critical insights into its mechanism of action.

These application notes provide a detailed protocol for the analysis of apoptosis-associated proteins in cell lysates following treatment with this compound. The key markers for analysis include the executioner caspase, caspase-3, its substrate poly (ADP-ribose) polymerase (PARP), and the Bcl-2 family proteins Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

Data Presentation: Quantitative Analysis of Apoptosis Markers

The following tables summarize the expected quantitative changes in key apoptosis markers following treatment with this compound. Data is presented as fold change relative to an untreated control, as determined by densitometric analysis of Western blot bands.

Table 1: Effect of this compound on Caspase-3 and PARP Cleavage

TreatmentConcentration (µM)Cleaved Caspase-3 (17/19 kDa) / β-actin (Fold Change)Cleaved PARP (89 kDa) / β-actin (Fold Change)
Vehicle Control (DMSO) -1.01.0
This compound 12.52.1
55.85.2
109.28.7
Staurosporine (Positive Control) 110.59.8

Table 2: Effect of this compound on the Bax/Bcl-2 Ratio

TreatmentConcentration (µM)Bax / β-actin (Fold Change)Bcl-2 / β-actin (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control (DMSO) -1.01.01.0
This compound 11.80.82.25
52.90.55.8
104.20.314.0

Mandatory Visualizations

This compound Induced Apoptosis Signaling Pathway

Umi77_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits Bim Bim Mcl1->Bim Sequesters Bak Bak Mcl1->Bak Sequesters Bim->Bak Activates Bax Bax Bim->Bax Activates Bak_act Activated Bak Bak->Bak_act Bax_act Activated Bax Bax->Bax_act Bcl2 Bcl-2 Bcl2->Bax Sequesters CytoC Cytochrome c Bak_act->CytoC Release Bax_act->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Pro-Caspase-3 Casp9->Casp3 Cleaves Casp3_act Cleaved Caspase-3 Casp3->Casp3_act PARP PARP Casp3_act->PARP Cleaves Apoptosis Apoptosis Casp3_act->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: this compound inhibits Mcl-1, leading to Bax/Bak activation and apoptosis.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation for SDS-PAGE Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Densitometry 11. Densitometry Detection->Densitometry Normalization 12. Normalization & Quantification Densitometry->Normalization

Caption: Workflow for Western blot analysis of apoptosis markers.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell line with known Mcl-1 expression (e.g., pancreatic, breast, lung cancer cell lines).

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

  • Tris-Glycine SDS-PAGE Gels.

  • PVDF Membranes.

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Cleaved Caspase-3 (Asp175)

    • Rabbit anti-PARP

    • Rabbit anti-Bax

    • Mouse anti-Bcl-2

    • Mouse anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the band intensity of the target proteins to the loading control (β-actin) to correct for loading differences.

    • Calculate the fold change in protein expression relative to the vehicle-treated control.

By following these detailed protocols, researchers can effectively utilize Western blotting to investigate and quantify the pro-apoptotic effects of this compound, providing valuable data for cancer research and drug development.

References

Application of Umi-77 in High-Throughput Screening for Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1][2] Overexpression of Mcl-1 is a common feature in a variety of human cancers, where it contributes to tumor progression and resistance to conventional therapies.[1][2] This makes Mcl-1 a highly attractive therapeutic target for the development of novel anti-cancer drugs. Umi-77 is a potent and selective small-molecule inhibitor of Mcl-1, identified through high-throughput screening (HTS), that binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins like Bax and Bak and inducing apoptosis.[3][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a tool compound in high-throughput screening campaigns aimed at the discovery and characterization of novel Mcl-1 inhibitors.

Principle of the Assay

The primary HTS assay for identifying Mcl-1 inhibitors is a competitive binding assay, most commonly employing Fluorescence Polarization (FP). This assay format is robust, scalable, and homogeneous (no-wash), making it ideal for screening large compound libraries.

The fundamental principle of the FP-based assay is the detection of changes in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide probe derived from a BH3 domain of a pro-apoptotic protein (e.g., BID or Noxa) that binds to Mcl-1. When the fluorescent probe is unbound and tumbles rapidly in solution, the emitted light is depolarized. However, when the probe binds to the much larger Mcl-1 protein, its tumbling is significantly slowed, resulting in a higher degree of polarization of the emitted light.

In a competitive screening scenario, a test compound that binds to the BH3-binding groove of Mcl-1 will displace the fluorescent probe, causing it to tumble freely again and leading to a decrease in the measured fluorescence polarization. This compound serves as a positive control in this assay, demonstrating the expected dose-dependent decrease in fluorescence polarization.

Mcl-1 Signaling Pathway and Inhibition by this compound

Mcl1_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Umi77 This compound Umi77->Mcl1 Inhibition

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound, which are essential for its use as a reference compound in HTS and subsequent validation assays.

ParameterValueAssay TypeTarget Protein(s)Reference
Binding Affinity (Ki) 0.49 µM (490 nM)Fluorescence PolarizationMcl-1[3][4][7]
IC50 (Mcl-1/Bax interaction) 1.43 µMSurface Plasmon ResonanceMcl-1, Bax[3][5]
Cellular IC50 (BxPC-3) 3.4 µMCell Growth InhibitionPancreatic Cancer Cells[3][7]
Cellular IC50 (Panc-1) 4.4 µMCell Growth InhibitionPancreatic Cancer Cells[3][7]
Cellular IC50 (MiaPaCa-2) 12.5 µMCell Growth InhibitionPancreatic Cancer Cells[3][7]
Cellular IC50 (AsPC-1) 16.1 µMCell Growth InhibitionPancreatic Cancer Cells[3][7]
Selectivity (Ki)
vs. A1/Bfl-15.33 µMFluorescence PolarizationA1/Bfl-1
vs. Bcl-w8.19 µMFluorescence PolarizationBcl-w
vs. Bcl-223.83 µMFluorescence PolarizationBcl-2
vs. Bcl-xL32.99 µMFluorescence PolarizationBcl-xL

Experimental Protocols

High-Throughput Screening (HTS) for Mcl-1 Inhibitors using Fluorescence Polarization

This protocol outlines a primary HTS campaign to identify novel Mcl-1 inhibitors, using this compound as a positive control.

Materials and Reagents:

  • Recombinant human Mcl-1 protein (residues 172-327)

  • Fluorescently labeled BID-BH3 peptide (Flu-BID)

  • This compound (positive control)

  • UMI-101 (negative control, an inactive analog of this compound)[3]

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.[7]

  • Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, black, round-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow:

HTS_Workflow cluster_Preparation Plate Preparation cluster_Assay Assay Execution cluster_Detection Data Acquisition & Analysis Compound_Plating Compound Plating: - Test Compounds - this compound (Positive Control) - UMI-101 (Negative Control) - DMSO (Vehicle Control) Protein_Addition Addition of Mcl-1 Protein Compound_Plating->Protein_Addition Probe_Addition Addition of Flu-BID Probe Protein_Addition->Probe_Addition Incubation Incubation at Room Temperature Probe_Addition->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis Data Analysis: - Z' Factor Calculation - Hit Identification FP_Reading->Data_Analysis

Caption: High-Throughput Screening (HTS) workflow for Mcl-1 inhibitors.

Protocol:

  • Compound Plating:

    • Prepare stock solutions of test compounds, this compound, and UMI-101 in 100% DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only for vehicle controls.

  • Reagent Preparation:

    • Prepare a working solution of Mcl-1 protein in assay buffer. The final concentration in the assay should be optimized, but a starting point is around 90 nM.[7]

    • Prepare a working solution of Flu-BID probe in assay buffer. The final concentration should be low (e.g., 2 nM) to ensure a good assay window.[7]

  • Assay Execution:

    • Add Mcl-1 protein solution to all wells of the assay plate containing the compounds and controls.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-protein interaction.

    • Add the Flu-BID probe solution to all wells to initiate the competition reaction.

    • Incubate the plates at room temperature for 3 hours, protected from light.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[7]

    • Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that cause a significant decrease in fluorescence polarization compared to the vehicle controls, typically defined by a threshold (e.g., >3 standard deviations from the mean of the vehicle control).

Secondary Assay: Co-Immunoprecipitation to Confirm Disruption of Mcl-1/Bax Interaction

This cellular assay is used to validate hits from the primary screen by confirming their ability to disrupt the interaction between Mcl-1 and pro-apoptotic proteins in a cellular context.

Materials and Reagents:

  • Pancreatic cancer cell line (e.g., BxPC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Anti-Bax antibody for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Cell Treatment:

    • Seed BxPC-3 cells in culture dishes and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for 24 hours. Include this compound (e.g., 4 µM) as a positive control and a vehicle control (DMSO).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Bax antibody to detect the amount of Bax that was co-immunoprecipitated with Mcl-1.

    • A decrease in the Bax signal in the treated samples compared to the vehicle control indicates that the compound has disrupted the Mcl-1/Bax interaction.

Logical Relationship of Screening Components

Logical_Relationship cluster_Binding Competitive Binding in Assay Well cluster_Output Assay Output Mcl1_Protein Mcl-1 Protein Flu_Probe Fluorescent Probe (e.g., Flu-BID) Mcl1_Protein->Flu_Probe Binds (High FP) FP_Signal Fluorescence Polarization Signal Flu_Probe->FP_Signal Generates Signal Test_Compound Test Compound (e.g., this compound) Test_Compound->Mcl1_Protein Competes for Binding Test_Compound->Flu_Probe Displaces (Low FP)

Caption: Logical relationship of components in the Mcl-1 competitive binding assay.

References

Application Notes: In Vivo Imaging Strategies to Monitor Umi-77 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umi-77 is a selective small-molecule inhibitor of Myeloid cell leukemia 1 (Mcl-1), a key pro-survival protein of the Bcl-2 family.[1][2] Mcl-1 is frequently overexpressed in various malignancies, contributing to therapeutic resistance. This compound functions as a BH3 mimetic, binding to the BH3 groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[3][4][5] This disruption leads to Bax/Bak activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase-3 activation, culminating in apoptosis.[3][4] In preclinical xenograft models, this compound has been shown to effectively inhibit tumor growth.[1][2][3][4]

Monitoring the pharmacodynamic effects and therapeutic efficacy of this compound in a non-invasive, longitudinal manner is critical for its preclinical and clinical development. In vivo imaging provides a powerful suite of tools to achieve this by visualizing and quantifying biological processes within a living organism over time.[6][7] This document outlines key in vivo imaging modalities and provides detailed protocols for assessing the anti-tumor activity of this compound.

Key Imaging Modalities for Monitoring this compound Efficacy

Three primary imaging modalities are particularly well-suited for monitoring the distinct effects of this compound:

  • Bioluminescence Imaging (BLI): To assess overall tumor burden and growth inhibition. BLI is a highly sensitive technique for tracking cancer cells that have been engineered to express a luciferase enzyme.[6][8] The light emitted upon administration of the luciferin substrate is directly proportional to the number of viable tumor cells, making it an excellent method for longitudinally monitoring tumor response to therapy.[6][9]

  • Positron Emission Tomography (PET) - Metabolic Imaging: To measure changes in tumor metabolism. A common hallmark of cancer is altered glucose metabolism, which can be imaged using the radiotracer ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG).[10][11] Effective cancer therapies often lead to a rapid decrease in metabolic activity, which can be detected by ¹⁸F-FDG PET before anatomical changes in tumor size are apparent.[12]

  • Positron Emission Tomography (PET) - Apoptosis Imaging: To directly visualize treatment-induced cell death. Since this compound's primary mechanism is the induction of apoptosis, imaging this process provides a direct measure of drug efficacy.[3][13] PET tracers targeting key markers of apoptosis, such as activated caspase-3 or externalized phosphatidylserine (targeted by Annexin V), can quantify the pharmacodynamic effect of this compound at the tumor site.[14][15][16]

Data Presentation

Quantitative data from in vivo imaging studies should be organized to clearly demonstrate treatment effects over time. The following tables provide examples of how to present typical results from monitoring this compound efficacy.

Table 1: Tumor Burden Measured by Bioluminescence Imaging (BLI)

Treatment Group Day 0 Day 7 Day 14 Day 21
Vehicle Control 1.0±0.2 3.5±0.6 9.8±1.5 25.1±4.2
This compound (60 mg/kg) 1.1±0.3 2.1±0.4* 3.2±0.7** 4.5±1.1**

| *Data are presented as Mean Total Flux (x10⁶ photons/second) ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01. |

Table 2: Tumor Metabolic Activity Measured by ¹⁸F-FDG PET

Treatment Group Baseline (Day 0) 24h Post-Treatment 72h Post-Treatment
Vehicle Control 2.1±0.3 2.2±0.4 2.3±0.3
This compound (60 mg/kg) 2.2±0.2 1.3±0.2** 1.1±0.3**

| *Data are presented as Mean % Injected Dose per Gram (%ID/g) ± SEM. Statistical significance vs. Baseline: *p<0.01. |

Table 3: Apoptosis Induction Measured by Caspase-3 PET Imaging

Treatment Group Baseline (Day 0) 24h Post-Treatment 72h Post-Treatment
Vehicle Control 0.5±0.1 0.6±0.1 0.5±0.2
This compound (60 mg/kg) 0.5±0.1 1.8±0.3** 1.2±0.2*

| *Data are presented as Mean % Injected Dose per Gram (%ID/g) ± SEM. Statistical significance vs. Baseline: *p<0.05, *p<0.01. |

Visualizations

Diagrams are essential for illustrating complex biological and experimental processes.

Umi77_Signaling_Pathway This compound Mechanism of Action cluster_Apoptosis Apoptotic Cascade Mcl1 Mcl-1 Bak Bak Mcl1->Bak Bax Bax Bak->Bax Activation Umi77 This compound Umi77->Mcl1 MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits Mcl-1, releasing Bak to activate Bax, leading to apoptosis.

InVivo_Imaging_Workflow General In Vivo Imaging Experimental Workflow cluster_treatment Treatment Phase start Establish Tumor Xenograft (e.g., Luciferase-expressing cells) random Tumor Growth & Randomization into Treatment Cohorts start->random baseline Baseline Imaging (BLI, PET, etc.) random->baseline control Vehicle Control Group baseline->control treatment This compound Treatment Group baseline->treatment imaging Longitudinal Imaging (e.g., Weekly BLI, Acute PET) control->imaging treatment->imaging analysis Image & Statistical Analysis (ROI Quantification) imaging->analysis endpoint Endpoint Analysis (Ex vivo validation, Histology) analysis->endpoint

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Umi-77 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Umi-77 is a selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Mcl-1 is overexpressed in various cancers and contributes to therapeutic resistance by sequestering pro-apoptotic proteins like Bak and Bax.[3][4][5] this compound binds to the BH3 binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby initiating the intrinsic pathway of apoptosis.[3][4] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][4]

Quantifying the apoptotic response induced by compounds like this compound is crucial for their preclinical evaluation. Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is a robust and widely adopted method for detecting and differentiating the stages of apoptosis.[6] This application note provides a detailed protocol for assessing apoptosis in cells treated with this compound using this technique.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells.[6][8]

Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact plasma membranes.[7][8] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and intercalate with DNA, producing red fluorescence.[6] This dual-staining approach allows for the differentiation of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells (primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

This compound Mechanism of Action: Inducing the Intrinsic Apoptotic Pathway

This compound selectively inhibits the anti-apoptotic protein Mcl-1. This frees the pro-apoptotic proteins Bak and Bax, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP).[4] This event triggers the release of cytochrome c into the cytosol, initiating a caspase cascade that culminates in programmed cell death.[3][4]

Umi77_Pathway cluster_Mito Mitochondrion MOMP MOMP CytoC_out Cytochrome c (Cytosol) MOMP->CytoC_out Caspases Caspase Activation CytoC_out->Caspases Activates CytoC_in Cytochrome c Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits BakBax_inactive Bak / Bax (Inactive) Mcl1->BakBax_inactive Sequesters BakBax_active Bak / Bax (Active) BakBax_inactive->BakBax_active Release BakBax_active->MOMP Induces Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Mcl-1, leading to Bak/Bax activation and intrinsic apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines

This table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, demonstrating its growth-inhibitory effects.

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1
Data sourced from Selleck Chemicals product information.[1]
Table 2: Representative Flow Cytometry Data for Apoptosis Analysis

This table shows hypothetical but representative results from an Annexin V/PI assay on a cancer cell line (e.g., BxPC-3) treated with this compound for 48 hours.

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)92.5 ± 2.13.5 ± 0.84.0 ± 1.3
This compound (5 µM)45.8 ± 3.535.2 ± 2.919.0 ± 1.7
Data are presented as mean ± standard deviation from a triplicate experiment.

Experimental Protocols

Experimental Workflow Overview

The overall process involves cell culture, treatment with this compound, harvesting, staining with Annexin V and PI, and subsequent analysis by flow cytometry.

Workflow A 1. Seed Cells in Culture Plates B 2. Treat with this compound & Vehicle Control A->B C 3. Incubate for Desired Time (e.g., 24-48h) B->C D 4. Harvest Cells (Adherent + Supernatant) C->D E 5. Wash Cells with PBS D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Stain with Annexin V-FITC & PI F->G H 8. Incubate (15 min, RT, Dark) G->H I 9. Analyze by Flow Cytometry H->I

Caption: Workflow for analyzing this compound induced apoptosis via flow cytometry.

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., BxPC-3, Panc-1).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.

  • Trypsin-EDTA: For detaching adherent cells.

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: This should include:

    • Annexin V-FITC

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (typically contains HEPES, NaCl, CaCl2).[9]

  • Flow Cytometer: Equipped with appropriate lasers (e.g., 488 nm blue laser) and filters for detecting FITC and PI.

  • Flow cytometry tubes.

  • Microcentrifuge.

Detailed Protocol

1. Cell Seeding and Treatment a. Culture cells to ~70-80% confluency. b. Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well. Allow cells to adhere overnight. c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Treat the cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. e. Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

2. Cell Harvesting a. Crucially, collect both floating and adherent cells to account for all apoptotic populations. [10] b. Aspirate the culture medium (which contains floating cells) from each well and transfer to a labeled 15 mL conical tube. c. Wash the adherent cells once with PBS. d. Detach the adherent cells using Trypsin-EDTA. Once detached, neutralize the trypsin with complete culture medium and combine these cells with the corresponding supernatant collected in step 2b. e. Centrifuge the cell suspension at 300-500 x g for 5 minutes.[10] f. Discard the supernatant carefully.

3. Staining Procedure a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. Wash the cell pellet once with 1-2 mL of cold PBS and centrifuge again. c. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11] d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. (Note: The exact volumes may vary depending on the kit manufacturer; always follow the kit's specific protocol). e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

4. Flow Cytometry Analysis a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12] Do not wash the cells after staining. b. Analyze the samples on the flow cytometer immediately (preferably within 1 hour).[12] c. Controls for Setup: i. Unstained cells: To set the baseline fluorescence. ii. Cells stained with Annexin V-FITC only: To set compensation for FITC spillover. iii. Cells stained with PI only: To set compensation for PI spillover. d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample. e. Gate on the cell population of interest using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. f. Analyze the gated population on a dot plot of FITC (Annexin V) vs. PI fluorescence. Use quadrant gates to distinguish the four populations as described in the "Principle of the Assay" section.

References

Application Notes and Protocols for Establishing a Umi-77 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umi-77 is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins such as Bax and Bak.[1][4] This leads to the activation of the apoptotic cascade, making this compound a compound of interest for cancer therapy research, particularly for malignancies that overexpress Mcl-1, such as pancreatic cancer.[1][3][4]

Acquired drug resistance is a significant challenge in cancer treatment. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutic agents like this compound is paramount for the development of more effective and durable treatment strategies. Establishing drug-resistant cell lines in vitro is a fundamental approach to studying these mechanisms.[5]

These application notes provide a detailed protocol for generating and characterizing a this compound resistant cell line using a dose-escalation method.[5][6] This method involves the chronic exposure of a parental cancer cell line to gradually increasing concentrations of this compound, selecting for a population of cells that can survive and proliferate at higher drug concentrations.

Signaling Pathway of this compound Action

This compound primarily acts by inhibiting Mcl-1, thereby promoting apoptosis. The following diagram illustrates the simplified signaling pathway.

Umi77_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane Mcl1 Mcl-1 Bax Bax Mcl1->Bax Sequesters Bak Bak Mcl1->Bak Sequesters CytoC Cytochrome c Bax->CytoC Releases Bak->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Activates Umi77 This compound Umi77->Mcl1 Experimental_Workflow start Start: Parental Cell Line Culture ic50_initial Determine Initial IC50 of this compound start->ic50_initial dose_escalation Chronic Exposure to Increasing This compound Concentrations ic50_initial->dose_escalation resistance_monitoring Monitor Cell Viability and Proliferation dose_escalation->resistance_monitoring Iterative Process resistance_monitoring->dose_escalation ic50_final Determine Final IC50 of Resistant Line resistance_monitoring->ic50_final characterization Characterization of Resistant Phenotype ic50_final->characterization end End: Established Resistant Cell Line characterization->end

References

Application Notes and Protocols: Elucidating Umi-77 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in various cancers, contributing to therapeutic resistance.[2] this compound induces apoptosis by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[1] Recent studies have also revealed that this compound can induce mitophagy, a selective form of autophagy that removes damaged mitochondria, independent of its apoptotic function.[3][4] Despite its promise, the development of resistance to this compound is a potential clinical challenge.

The CRISPR-Cas9 system provides a powerful and unbiased approach to identify genes and pathways that mediate drug resistance.[5][6] Genome-wide CRISPR-Cas9 knockout screens can systematically identify genes whose loss of function confers resistance to a specific compound.[6] This application note provides a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 technology to investigate and validate the mechanisms of resistance to this compound.

Key Experiments and Methodologies

A typical workflow for identifying this compound resistance mechanisms using CRISPR-Cas9 involves a multi-step process, from the initial screen to the validation of candidate genes.

Experimental Workflow Overview

experimental_workflow cluster_setup Screen Setup cluster_screen CRISPR Screen cluster_analysis Data Analysis & Validation a Cell Line Selection b IC50 Determination of this compound a->b c Cas9-expressing Cell Line Generation b->c e Transduction of Cas9-expressing Cells c->e d Lentiviral sgRNA Library Production d->e f This compound Treatment e->f g Genomic DNA Extraction f->g h sgRNA Sequencing g->h i Bioinformatic Analysis (e.g., MAGeCK) h->i j Hit Identification & Prioritization i->j k Secondary Validation (Individual Knockouts) j->k l Functional Studies k->l

Caption: High-level overview of the CRISPR-Cas9 screening workflow to identify this compound resistance genes.

Quantitative Data Presentation

Following a genome-wide CRISPR-Cas9 knockout screen, the representation of single-guide RNAs (sgRNAs) in the this compound-treated versus control populations is quantified by next-generation sequencing. The data is then analyzed using bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes whose knockout is significantly enriched in the resistant population.[7][8][9]

Table 1: Top Enriched Genes from a Hypothetical Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

Gene SymbolDescriptionLog2 Fold Change (Enrichment)False Discovery Rate (FDR)
BAX BCL2 Associated X, Apoptosis Regulator5.8< 0.001
BAK1 BCL2 Antagonist/Killer 15.5< 0.001
TP53 Tumor Protein P534.9< 0.005
ME2 Malic Enzyme 24.2< 0.01
PMAIP1 (NOXA) Phorbol-12-Myristate-13-Acetate-Induced Protein 13.8< 0.01
BBC3 (PUMA) BCL2 Binding Component 33.5< 0.05
KEAP1 Kelch Like ECH Associated Protein 13.1< 0.05
NF1 Neurofibromin 12.9< 0.05

Note: This table presents hypothetical data based on published CRISPR screens with functionally similar BH3 mimetics. The log2 fold change indicates the enrichment of sgRNAs targeting a specific gene in the this compound resistant population compared to the control. A lower FDR indicates higher confidence in the result.

Signaling Pathways in this compound Action and Resistance

This compound primarily functions by inhibiting Mcl-1, a key node in the intrinsic apoptotic pathway. Resistance can emerge through various mechanisms that bypass this inhibition.

This compound Mechanism of Action and Potential Resistance Pathways

signaling_pathway cluster_apoptosis Intrinsic Apoptosis Pathway cluster_resistance Resistance Mechanisms Mcl1 Mcl-1 Bax Bax Mcl1->Bax Bak Bak Mcl1->Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Umi77 This compound Umi77->Mcl1 Inhibition LossOfBaxBak Loss of Bax/Bak LossOfBaxBak->MOMP Blockade UpregProSurvival Upregulation of other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) UpregProSurvival->Bax UpregProSurvival->Bak AlteredMetabolism Altered Mitochondrial Metabolism (e.g., ME2) AlteredMetabolism->MOMP Indirect Inhibition

Caption: this compound inhibits Mcl-1, leading to apoptosis. Resistance can arise from the loss of pro-apoptotic effectors or the activation of alternative survival pathways.

Detailed Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

Objective: To identify genes whose loss-of-function confers resistance to this compound.

Materials:

  • Cancer cell line of interest (e.g., a cell line sensitive to this compound)

  • Lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast)

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin and/or Blasticidin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Procedure:

  • Generation of a Stable Cas9-Expressing Cell Line:

    • Transduce the target cancer cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for a stable population of Cas9-expressing cells using the appropriate antibiotic.

    • Validate Cas9 expression and activity.

  • Lentiviral sgRNA Library Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Determine the viral titer.

  • sgRNA Library Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

    • Maintain a sufficient number of cells to achieve at least 200-500 fold coverage of the sgRNA library.

  • Selection and Expansion:

    • Select for transduced cells using puromycin.

    • Expand the cell population after selection.

    • Collect a baseline cell pellet (Day 0) for genomic DNA extraction.

  • This compound Treatment:

    • Split the cell population into a treatment group and a control (DMSO) group.

    • Treat the cells with a predetermined concentration of this compound (e.g., IC80) for 14-21 days. The control group is treated with DMSO.

    • Passage the cells as needed, maintaining selective pressure.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest cells from the treatment and control groups at the end of the experiment.

    • Extract genomic DNA.

    • Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA.

  • Data Analysis:

    • Analyze the sequencing data using software such as MAGeCK.[7][8][9]

    • Identify sgRNAs and corresponding genes that are significantly enriched in the this compound-treated population compared to the control.

Protocol 2: Validation of Candidate Resistance Genes

Objective: To confirm that the knockout of individual candidate genes confers resistance to this compound.

Materials:

  • Cas9-expressing parental cell line

  • Lentiviral vectors expressing individual sgRNAs targeting candidate genes and a non-targeting control (NTC) sgRNA

  • This compound

  • Reagents for cell viability assays (e.g., CellTiter-Glo, crystal violet)

  • Reagents for Western blotting or genomic sequencing to confirm knockout

Procedure:

  • Individual Gene Knockout:

    • Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.

    • Produce lentivirus for each individual sgRNA and the NTC sgRNA.

    • Transduce the Cas9-expressing parental cell line with each lentivirus.

    • Select for transduced cells.

  • Confirmation of Gene Knockout:

    • Verify the knockout of the target gene at the protein level by Western blot or at the genomic level by Sanger sequencing of the target locus.

  • Cell Viability Assay:

    • Plate the individual gene knockout cell lines and the NTC control cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations.

    • After 72-96 hours, measure cell viability using a suitable assay.

  • Determination of IC50 Shift:

    • Calculate the half-maximal inhibitory concentration (IC50) of this compound for each knockout cell line and the control.

    • A significant increase in the IC50 for a knockout cell line compared to the control validates the gene's role in this compound resistance.

Protocol 3: Functional Characterization of Validated Hits

Objective: To investigate the mechanism by which the validated resistance gene contributes to this compound resistance.

Materials:

  • Validated gene knockout and control cell lines

  • This compound

  • Antibodies for Western blotting (e.g., for apoptosis markers like cleaved caspase-3, or for proteins in relevant signaling pathways)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining)

  • Reagents for mitophagy assays (e.g., MitoTracker, LC3B antibodies)

Procedure (Example for a gene involved in apoptosis):

  • Apoptosis Assay:

    • Treat the knockout and control cells with this compound.

    • At various time points, stain the cells with Annexin V and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells by flow cytometry. A reduced level of apoptosis in the knockout cells would suggest a role in the apoptotic response to this compound.

  • Western Blot Analysis:

    • Treat the cells with this compound and prepare cell lysates.

    • Perform Western blotting to assess the levels of key apoptotic proteins (e.g., cleaved caspase-3, PARP cleavage) or proteins in the Mcl-1 signaling pathway.

Conclusion

The application of CRISPR-Cas9 technology offers a powerful and systematic approach to dissect the molecular mechanisms underlying resistance to the Mcl-1 inhibitor this compound. The protocols outlined in this document provide a comprehensive guide for researchers to perform genome-wide screens, validate candidate resistance genes, and functionally characterize their roles. The identification of genes that, when lost, confer resistance to this compound can provide valuable insights for the development of rational drug combinations, the identification of predictive biomarkers for patient stratification, and the design of next-generation therapies to overcome drug resistance.

References

Application Note: Measuring Mitochondrial Respiration in Response to Umi-77 Treatment Using the Seahorse XF Cell Mito Stress Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umi-77 is a selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Mcl-1 is overexpressed in various cancers and is implicated in therapeutic resistance.[4] this compound induces apoptosis by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[5][6][7] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[5][6][7]

Beyond its canonical anti-apoptotic role at the outer mitochondrial membrane, Mcl-1 is also found in the mitochondrial matrix where it is essential for maintaining normal mitochondrial function, including the regulation of mitochondrial fusion, ATP production, and cellular respiration.[5][8][9] Given this dual role of Mcl-1, investigating the impact of its inhibition by this compound on mitochondrial bioenergetics is critical for understanding its complete mechanism of action and potential therapeutic applications.

This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration in cells treated with this compound. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing a robust platform to assess cellular bioenergetics.

Principle of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standardized assay that uses sequential injections of mitochondrial respiratory chain inhibitors to quantify key parameters of mitochondrial function.[3][10] The inhibitors used are:

  • Oligomycin: An ATP synthase inhibitor (Complex V), which allows for the determination of ATP-linked respiration.

  • Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, leading to maximal oxygen consumption by the electron transport chain (ETC). This reveals the maximal respiratory capacity.

  • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively. Their combined action shuts down mitochondrial respiration, enabling the calculation of non-mitochondrial oxygen consumption.

From the resulting OCR profile, several key parameters of mitochondrial function can be determined: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[10]

Expected Effects of this compound on Mitochondrial Respiration

Inhibition of Mcl-1 by this compound is expected to impact mitochondrial respiration through several mechanisms:

  • Induction of Apoptosis: The primary mechanism of this compound is to induce apoptosis via the mitochondrial pathway.[11] This process involves mitochondrial dysfunction, which would be reflected as a decrease in mitochondrial respiration.

  • Disruption of Bioenergetics: As Mcl-1 is involved in maintaining mitochondrial bioenergetics, its inhibition could lead to a reduction in basal and maximal respiration, as well as ATP production.[5][6][8]

  • Induction of Mitophagy: this compound has been shown to induce mitophagy, the selective degradation of mitochondria.[12][13] This would lead to a reduction in the overall mitochondrial mass and a corresponding decrease in oxygen consumption.

Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Seahorse XF Cell Culture Microplates (Agilent Technologies)

  • Seahorse XF Calibrant (Agilent Technologies)

  • Seahorse XF Base Medium (e.g., DMEM), supplemented with glucose, pyruvate, and glutamine (Agilent Technologies)

  • This compound (ApexBio, Selleck Chemicals)

  • Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies), containing Oligomycin, FCCP, and Rotenone/Antimycin A

  • Cells of interest

  • CO₂-free incubator at 37°C

Procedure:

Day 1: Cell Seeding

  • Harvest and count cells. Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C CO₂ incubator overnight.

Day 2: this compound Treatment and Seahorse Assay

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a CO₂-free incubator at 37°C by adding Seahorse XF Calibrant to a utility plate and placing the sensor cartridge on top.

  • Prepare Seahorse Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Adjust the pH to 7.4.

  • This compound Treatment:

    • For chronic treatment: Treat cells with various concentrations of this compound for a desired duration (e.g., 6, 12, or 24 hours) prior to the Seahorse assay.

    • For acute treatment: Prepare this compound in the Seahorse assay medium at a concentration that will be injected during the assay.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells once with 180 µL of pre-warmed Seahorse assay medium.

    • Add 180 µL of fresh, pre-warmed Seahorse assay medium to each well.

    • Incubate the cell plate in a CO₂-free incubator at 37°C for 1 hour.

  • Prepare Injection Compounds:

    • Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and acute this compound (if applicable) at 10X the final desired concentration in the assay medium.

    • Load the appropriate volume of each compound into the corresponding injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Insert the sensor cartridge for calibration.

    • After calibration, the instrument will prompt you to replace the utility plate with your cell plate.

    • Initiate the assay. The instrument will perform baseline measurements followed by sequential injections of the prepared compounds and subsequent OCR measurements.

Data Presentation

The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in tables for clear comparison between control and this compound treated cells.

Table 1: Hypothetical Oxygen Consumption Rate (OCR) Parameters After this compound Treatment

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control150 ± 10100 ± 8300 ± 20100 ± 15
This compound (5 µM)110 ± 970 ± 6220 ± 1560 ± 10
This compound (10 µM)80 ± 750 ± 5150 ± 1235 ± 8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Visualizations

This compound Mechanism of Action and Induction of Apoptosis

Umi77_Mechanism Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibits Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Bax->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Mcl-1, leading to the activation of Bak and Bax, which induces mitochondrial outer membrane permeabilization and apoptosis.

Seahorse XF Cell Mito Stress Test Experimental Workflow

Seahorse_Workflow Start Start: Seed Cells Treatment Treat with this compound (or Vehicle) Start->Treatment AssayPrep Prepare Seahorse Plate (Wash and add assay medium) Treatment->AssayPrep Incubate Incubate in CO2-free incubator at 37°C AssayPrep->Incubate SeahorseRun Run Seahorse XF Assay Incubate->SeahorseRun Injection1 Injection A: Basal OCR SeahorseRun->Injection1 Injection2 Injection B: Oligomycin Injection1->Injection2 Injection3 Injection C: FCCP Injection2->Injection3 Injection4 Injection D: Rotenone/Antimycin A Injection3->Injection4 DataAnalysis Data Analysis Injection4->DataAnalysis Mcl1_Dual_Role cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_Matrix Matrix Mcl1_OMM Mcl-1 Apoptosis Apoptosis Mcl1_OMM->Apoptosis inhibits Mcl1_Matrix Mcl-1 ETC Electron Transport Chain (ETC) Mcl1_Matrix->ETC maintains ATPSynthase ATP Synthase Mcl1_Matrix->ATPSynthase supports Respiration Mitochondrial Respiration ETC->Respiration ATP ATP Production ATPSynthase->ATP

References

Troubleshooting & Optimization

troubleshooting Umi-77 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Umi-77, a selective Mcl-1 inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is practically insoluble in aqueous solutions, including water and buffers. The recommended primary solvent is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[1][2] For optimal results, use fresh, anhydrous DMSO to prepare a high-concentration stock solution.[3]

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, you can try the following methods to enhance solubility:

  • Gently warm the solution at 37°C for 10 minutes.[1]

  • Use an ultrasonic bath to sonicate the solution for a short period.[1][2]

  • Ensure your DMSO is of high purity and not absorbing moisture, as this can reduce solubility.[3]

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this:

  • Lower the final concentration: Ensure the final concentration of this compound in your assay is within its soluble range in the final solvent mixture.

  • Minimize the final DMSO concentration: While preparing your working solution, aim for a final DMSO concentration that is non-toxic to your cells, typically below 0.5% (v/v).[4][5][6]

  • Use a pre-mixed solution: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[2] A similar approach with co-solvents might be adaptable for in vitro work, depending on cell type tolerance.

  • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. For some formulations, adding solvents sequentially and ensuring the solution is clear before adding the next component can help.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family.[1][7] It binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki ≈ 0.49 μM), preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[1][8][9] This disruption leads to the activation of the intrinsic apoptotic pathway.[3][10] Interestingly, at sub-lethal doses, this compound has also been shown to induce mitophagy, the selective removal of damaged mitochondria.[11][12][13]

Q5: At what concentrations is this compound effective in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell line. For example, in pancreatic cancer cell lines, IC50 values for growth inhibition have been reported in the low micromolar range:

  • BxPC-3: 3.4 µM[3]

  • Panc-1: 4.4 µM[3]

  • Capan-2: 5.5 µM[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is difficult to weigh accurately. Static electricity or hygroscopic nature of the compound.Use an anti-static weighing dish. Handle the compound in a low-humidity environment.
Inconsistent results between experiments. 1. Precipitation of this compound in the working solution. 2. Degradation of this compound stock solution. 3. Variability in cell health or density.1. Prepare fresh working solutions for each experiment. Visually inspect for precipitates before use. 2. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][14] Use stored solutions within one year for -80°C or one month for -20°C.[3][14] 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.
High background signal or off-target effects. 1. Final DMSO concentration is too high, causing solvent-induced stress or toxicity.[4][6] 2. this compound concentration is too high, leading to non-specific effects.1. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. Keep the final DMSO concentration below 0.5%.[4][5] 2. Perform a dose-response experiment to identify the optimal concentration range.
No observable effect of this compound treatment. 1. The cell line under investigation does not depend on Mcl-1 for survival. 2. The compound has precipitated out of the solution. 3. Insufficient incubation time.1. Verify the expression of Mcl-1 in your cell line. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition. 2. Prepare fresh dilutions and visually inspect for clarity before adding to cells. 3. Refer to published literature for typical incubation times for your intended assay (e.g., 24 hours for apoptosis induction).[1]

Data Presentation: this compound Solubility

Solvent Reported Solubility Reference
WaterInsoluble[1][2][3]
DMSO≥23.4 mg/mL[1]
DMSO86 mg/mL (183.63 mM)[2]
DMSO93 mg/mL (198.57 mM)[3]
Ethanol≥7.2 mg/mL[1]
Ethanol86 mg/mL (183.63 mM)[2]
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)8.6 mg/mL (18.36 mM)[2]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

  • Materials:

    • This compound powder (MW: 468.34 g/mol )[1][7][15]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly.

    • If solubility issues persist, gently warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solid is fully dissolved.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][14]

2. Preparation of this compound Working Solution for Cell Culture

  • Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium.

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed complete cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.

    • Perform a serial dilution if necessary. For example, first, dilute the stock solution in a small volume of culture medium before adding it to the final culture volume. This can help prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent toxicity.

    • Add the final diluted this compound solution to your cells and mix gently.

    • Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental setup.

Visualizations

Umi77_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment start This compound Powder stock High Concentration Stock in DMSO start->stock Dissolve warm Warm (37°C) or Sonicate if needed stock->warm Troubleshooting working Dilute in Culture Medium (Final DMSO <0.5%) stock->working Dilute warm->stock treat Treat Cells with Working Solution working->treat cells Plate Cells cells->treat vehicle Vehicle Control (DMSO only) cells->vehicle incubate Incubate treat->incubate analyze Analyze Endpoint (e.g., Apoptosis, Viability) incubate->analyze vehicle->incubate

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Mcl1_Pathway cluster_survival Pro-Survival Signaling cluster_apoptosis Apoptotic Regulation GF Growth Factors / Cytokines RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K/AKT Pathway RTK->PI3K ERK MAPK/ERK Pathway RTK->ERK Mcl1 Mcl-1 PI3K->Mcl1 Promotes Stability ERK->Mcl1 Promotes Stability Bax Bax Mcl1->Bax Inhibits Bak Bak Mcl1->Bak Inhibits Apoptosis Apoptosis Bax->Apoptosis Bak->Apoptosis Umi77 This compound Umi77->Mcl1 Inhibits

Caption: Simplified signaling pathway showing Mcl-1 regulation and this compound's mechanism of action.

References

Technical Support Center: Optimizing Umi-77 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Umi-77. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosage of this compound and what is the maximum tolerated dose?

A1: Based on preclinical studies in SCID mice with BxPC-3 pancreatic cancer xenografts, a therapeutic dose of 60 mg/kg administered intravenously (i.v.) for 5 consecutive days a week for two weeks has been shown to be effective in inhibiting tumor growth.[1][2] The maximum tolerated dose (MTD) was determined to be 60 mg/kg under this dosing schedule. An increase to 80 mg/kg resulted in severe animal weight loss of over 20%.[1]

Q2: How should this compound be formulated for in vivo administration?

A2: this compound has limited solubility in aqueous solutions. For in vivo studies, a common formulation involves dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to achieve a concentration of 8.6 mg/mL.[3] Another suggested solvent is DMSO, in which this compound is soluble at ≥ 28 mg/mL.[4] It is recommended to prepare the solution fresh for each use.

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[3][4][5][6][7] It binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of 490 nM), preventing Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak.[1][6] This disruption of the Mcl-1/Bax and Mcl-1/Bak complexes leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1][6] More recent studies have also shown that this compound can induce mitophagy, the selective removal of damaged mitochondria, independent of its pro-apoptotic activity.[8][9][10][11]

Q4: What are the expected downstream effects of this compound administration in vivo?

A4: In vivo, this compound treatment has been shown to inhibit tumor growth significantly.[1][2][6] Mechanistically, this is accompanied by an increase in pro-apoptotic markers like Bax and Bak, and a decrease in survivin, an inhibitor of apoptosis protein.[1] Furthermore, this compound induces apoptosis in tumor tissues, which can be confirmed by TUNEL assays.[1] In other contexts, this compound has been shown to induce mitophagy, which can be observed through increased mitophagosome-like structures and altered levels of mitophagy-related proteins.[8][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor tumor growth inhibition despite correct dosage - Tumor model resistance: The specific cancer cell line used in the xenograft may have inherent resistance to Mcl-1 inhibition. - Suboptimal drug exposure: Issues with the formulation or administration route may lead to lower than expected bioavailability.- Confirm Mcl-1 dependence: Perform in vitro studies to ensure the cell line's survival is dependent on Mcl-1. - Verify formulation and administration: Ensure the formulation is prepared correctly and the intravenous injection is administered properly to ensure systemic delivery. - Consider combination therapy: Explore combining this compound with other chemotherapeutic agents.
Significant animal weight loss or signs of toxicity at the recommended dose - Animal strain sensitivity: The specific mouse or rat strain being used may be more sensitive to this compound. - Formulation issues: The vehicle itself might be causing some toxicity.- Perform a dose-finding study: Start with a lower dose and gradually escalate to determine the MTD in your specific animal model. - Monitor animals closely: Regularly check for signs of toxicity, including weight loss, changes in behavior, and altered organ function through blood tests. - Evaluate vehicle toxicity: Administer the vehicle alone to a control group to assess its effects.
Inconsistent results between experiments - Variability in drug preparation: Inconsistent preparation of the this compound formulation can lead to different effective concentrations. - Differences in animal handling and tumor implantation: Variations in experimental procedures can introduce variability.- Standardize formulation protocol: Develop and strictly follow a standard operating procedure for preparing the this compound solution. - Ensure consistent experimental procedures: Standardize all aspects of the animal study, including housing, diet, tumor cell injection, and drug administration timing.
Difficulty in detecting downstream signaling effects - Timing of sample collection: The peak effect of this compound on downstream pathways may be transient. - Sensitivity of assays: The assays used to detect changes in protein levels or apoptosis may not be sensitive enough.- Perform a time-course experiment: Collect tissues at different time points after this compound administration to identify the optimal window for observing the desired effects. - Optimize assays: Ensure that Western blotting, immunohistochemistry, or other assays are optimized for sensitivity and specificity for the target proteins.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a BxPC-3 Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth InhibitionReference
This compound60 mg/kgIntravenous (i.v.)5 consecutive days/week for 2 weeks65% (day 19), 56% (day 22)[1]
VehicleN/AIntravenous (i.v.)5 consecutive days/week for 2 weeks0%[1]

Table 2: this compound In Vitro Potency

ParameterValueReference
Binding Affinity (Ki) to Mcl-1 490 nM[1][3][4][5][6]
IC50 against BxPC-3 cells 3.4 µM[5]
IC50 against Panc-1 cells 4.4 µM[5]
IC50 against MiaPaCa-2 cells 12.5 µM[5]
IC50 against AsPC-1 cells 16.1 µM[5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol is based on the methodology described in the study by Abulwerdi et al. (2014).[1]

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Cell Line: BxPC-3 human pancreatic cancer cells.

  • Tumor Implantation: Subcutaneously inject BxPC-3 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until palpable tumors of approximately 60 mg are established.

  • Randomization: Randomly assign mice into treatment and vehicle control groups.

  • This compound Preparation: Prepare a fresh solution of this compound at the desired concentration in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Administration: Administer this compound (60 mg/kg) or vehicle intravenously for 5 consecutive days per week for a total of two weeks.

  • Data Collection: Measure tumor volume and animal body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for apoptotic markers, TUNEL assay for apoptosis).

Protocol 2: Western Blot Analysis of Tumor Tissues

  • Tissue Lysis: Homogenize tumor tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, Bax, Bak, survivin, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Umi77_Apoptosis_Pathway cluster_Mcl1 Mcl-1 Complex Mcl1 Mcl-1 Bax Bax Bak Bak Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Bak->Mitochondrion Induces MOMP Umi77 This compound Umi77->Mcl1 Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: this compound induced apoptosis signaling pathway.

Umi77_Mitophagy_Pathway Umi77 This compound Mcl1_Receptor Mcl-1 (Mitophagy Receptor) Umi77->Mcl1_Receptor Enhances interaction with LC3A LC3A LC3A Mcl1_Receptor->LC3A Damaged_Mitochondrion Damaged Mitochondrion LC3A->Damaged_Mitochondrion Targets Autophagosome Autophagosome Formation Damaged_Mitochondrion->Autophagosome Engulfment Mitophagy Mitophagy Autophagosome->Mitophagy Leads to

Caption: this compound induced mitophagy signaling pathway.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Phase: This compound (60 mg/kg) or Vehicle randomization->treatment monitoring In-life Monitoring: Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Ex Vivo Analysis: Western Blot, TUNEL Assay endpoint->analysis

Caption: In vivo experimental workflow for this compound.

References

minimizing Umi-77 off-target effects in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Umi-77. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in primary cell cultures, with a specific focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[2][3] This disruption leads to the activation of the intrinsic apoptotic pathway.[1][3]

Q2: Does this compound have other known biological activities?

A2: Yes. At sub-lethal concentrations, this compound has been shown to induce mitophagy, the selective autophagic clearance of mitochondria.[4][5][6] This activity is reported to be independent of its pro-apoptotic function.[5][7] Mechanistic studies suggest that Mcl-1 can act as a mitophagy receptor, directly binding to LC3A, and this compound enhances this interaction.[5][6]

Q3: What are the potential off-target effects of this compound in primary cell cultures?

A3: The primary concern with this compound, especially at higher concentrations, is a lack of specificity that can lead to the induction of non-selective autophagy, which may affect healthy mitochondria in addition to damaged ones.[8] As with many small molecule inhibitors, higher concentrations increase the likelihood of binding to lower-affinity off-targets, potentially causing cellular toxicity or misleading experimental outcomes unrelated to Mcl-1 inhibition.[9][10]

Q4: Why is it crucial to minimize off-target effects in primary cells?

A4: Primary cells are often more sensitive and less robust than immortalized cell lines.[11] Off-target effects can lead to various issues, including altered cell signaling, unexpected cytotoxicity, and reduced viability, which can compromise the physiological relevance of the experimental data.[11][12] Minimizing these effects is critical for obtaining reliable and reproducible results.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Problem Possible Cause(s) Suggested Solution(s)
High levels of unexpected cell death or toxicity at expected therapeutic doses. 1. Off-target effects: The concentration used may be too high for the specific primary cell type, leading to toxicity through off-target interactions.[10] 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high for the sensitive primary cells. 3. On-target toxicity: The primary cells may be highly dependent on Mcl-1 for survival, making them very sensitive to its inhibition.1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired on-target effect (e.g., Mcl-1 inhibition or mitophagy) without significant toxicity. Start with a broad range of concentrations spanning below the biochemical IC50.[9][13] 2. Reduce solvent concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and as low as possible (typically <0.1%). Run a vehicle-only control. 3. Time-course experiment: Reduce the incubation time to see if the therapeutic window can be widened.
Inconsistent results or high variability between experiments. 1. Primary cell variability: Primary cells can have significant donor-to-donor or batch-to-batch variability. 2. Inconsistent compound activity: The this compound stock solution may have degraded. 3. Cell culture conditions: Fluctuations in incubator conditions (CO2, temperature) or media components can affect cell health and response.[14]1. Standardize cell source and passage: Use cells from the same donor/lot whenever possible and keep the passage number low.[11] 2. Aliquot and store properly: Prepare single-use aliquots of this compound stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] 3. Maintain consistent culture practices: Adhere to strict protocols for cell maintenance, media preparation, and incubator calibration.[14]
Observed phenotype does not match known effects of Mcl-1 inhibition. 1. Dominant off-target effect: The observed phenotype may be due to this compound binding to an unintended target.[15] 2. Cell-type specific signaling: The canonical Mcl-1 pathway may be different or less prominent in your specific primary cell type.1. Use orthogonal validation methods:     a. Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce Mcl-1 expression. If this recapitulates the phenotype seen with this compound, it confirms the on-target effect.[9][10]     b. Use a structurally different Mcl-1 inhibitor: If another selective Mcl-1 inhibitor with a different chemical scaffold produces the same result, it strengthens the conclusion that the effect is on-target.[16] 2. Include a negative control compound: If available, use a structurally similar but inactive analog of this compound to control for effects related to the chemical scaffold itself.[16]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueTarget/Cell LineNotes
Ki 490 nMMcl-1 (Cell-free assay)Represents the binding affinity of this compound to Mcl-1 protein.[1]
IC50 1.43 µMMcl-1/Bax interactionConcentration required to disrupt 50% of the Mcl-1/Bax protein-protein interaction.[2]
IC50 (Cell Growth) 3.4 µMBxPC-3 (Pancreatic Cancer)Varies by cell line; demonstrates cytotoxic potency.[1][3]
4.4 µMPanc-1 (Pancreatic Cancer)Varies by cell line; demonstrates cytotoxic potency.[1][3]
12.5 µMMiaPaCa-2 (Pancreatic Cancer)Varies by cell line; demonstrates cytotoxic potency.[1]
16.1 µMAsPC-1 (Pancreatic Cancer)Varies by cell line; demonstrates cytotoxic potency.[1]

Note: IC50 values are highly dependent on the cell type and assay conditions. These values, primarily from cancer cell lines, should be used as a starting reference for designing dose-response experiments in primary cells.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for this compound in Primary Cells

Objective: To determine the optimal concentration of this compound that elicits the desired biological response (e.g., apoptosis, mitophagy) with minimal off-target toxicity.

Methodology:

  • Cell Plating: Seed primary cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere and recover for 24 hours.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical 10-point dilution series might range from 50 µM down to ~100 nM. Also, prepare a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), based on the expected kinetics of the biological readout.

  • Assay Readout: Perform the relevant assays. This could include:

    • Viability/Cytotoxicity Assay: Use assays like MTS, WST-8, or CellTiter-Glo to measure cell viability.

    • Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.

    • Western Blot: Analyze lysates for markers of Mcl-1 target engagement (e.g., cleavage of PARP or Caspase-3) or mitophagy (e.g., LC3-II/LC3-I ratio, degradation of mitochondrial proteins like COX II or TIM23).

  • Data Analysis: Plot the percentage of response (e.g., viability, apoptosis) against the log of the this compound concentration. Use non-linear regression to calculate the EC50 or IC50 for your specific primary cell type.[1]

Protocol 2: Genetic Validation using siRNA-mediated Mcl-1 Knockdown

Objective: To confirm that the phenotype observed with this compound treatment is a direct result of Mcl-1 inhibition.

Methodology:

  • Reagent Preparation: Resuspend a validated Mcl-1 targeting siRNA and a non-targeting control (NTC) siRNA according to the manufacturer's instructions.

  • Transfection:

    • Plate primary cells so they will be at 50-70% confluency at the time of transfection.

    • Prepare transfection complexes by diluting the siRNA and a suitable transfection reagent (e.g., a lipid-based reagent optimized for primary cells) in serum-free medium.

    • Incubate to allow complex formation, then add to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for Mcl-1 protein knockdown. The optimal time should be determined empirically.

  • Knockdown Validation: Harvest a subset of the cells from each condition (Mcl-1 siRNA and NTC siRNA). Perform a Western blot or qPCR to confirm the specific and efficient knockdown of Mcl-1 protein or mRNA, respectively.

  • Phenotypic Analysis:

    • Parallel to this compound Treatment: Treat a separate set of NTC siRNA-transfected cells with this compound (at the optimal concentration determined in Protocol 1) and a vehicle control.

    • Assay: Perform the relevant phenotypic assay on all groups (NTC + Vehicle, NTC + this compound, Mcl-1 siRNA).

  • Data Interpretation: If the phenotype observed in the Mcl-1 siRNA-treated cells is similar to that in the NTC + this compound treated cells (and different from the NTC + Vehicle control), it strongly suggests the effect of this compound is on-target.

Visualizations

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 This compound Action Mcl1 Mcl-1 Bax Bax / Bak Mcl1->Bax Sequesters Mitochondrion Mitochondrion Bax->Mitochondrion Blocked Umi77 This compound Mcl1_inhibited Mcl-1 Umi77->Mcl1_inhibited Inhibits Bax_free Bax / Bak (Active) Mitochondrion_act Mitochondrion Bax_free->Mitochondrion_act Activates CytochromeC Cytochrome c Mitochondrion_act->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Triggers

Caption: this compound inhibits Mcl-1, releasing Bax/Bak to trigger apoptosis.

Mitophagy_Pathway cluster_0 Mitophagy Induction Umi77 This compound (Sub-lethal dose) Mcl1 Mcl-1 (Mitophagy Receptor) Umi77->Mcl1 Enhances function LC3A LC3A Mcl1->LC3A Directly binds Autophagosome Autophagosome Formation LC3A->Autophagosome Recruits to Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitochondrion Damaged Mitochondrion Mitochondrion->Autophagosome Engulfment Degradation Mitochondrial Clearance Lysosome->Degradation Degrades cargo

Caption: this compound enhances Mcl-1's role as a mitophagy receptor.

Troubleshooting_Workflow start Start: Unexpected Toxicity or Inconsistent Phenotype dose_response 1. Perform Dose-Response & Time-Course Experiment start->dose_response find_lowest Identify Lowest Effective Concentration dose_response->find_lowest phenotype_persists Does issue persist? find_lowest->phenotype_persists orthogonal_validation 2. Perform Orthogonal Validation phenotype_persists->orthogonal_validation Yes end End: Optimized Protocol phenotype_persists->end No siRNA a) Mcl-1 siRNA/CRISPR orthogonal_validation->siRNA alt_inhibitor b) Structurally Different Mcl-1 Inhibitor orthogonal_validation->alt_inhibitor phenotype_match Does genetic knockdown recapitulate phenotype? siRNA->phenotype_match alt_inhibitor->phenotype_match on_target Conclusion: Effect is likely ON-TARGET phenotype_match->on_target Yes off_target Conclusion: Effect is likely OFF-TARGET. Re-evaluate hypothesis. phenotype_match->off_target No on_target->end

Caption: Workflow for validating and minimizing this compound off-target effects.

References

Technical Support Center: Troubleshooting Conflicting Results in Umi-77 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing conflicting results encountered during experiments with Umi-77, a selective Mcl-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound across different pancreatic cancer cell lines. What could be the contributing factors?

A1: Variability in IC50 values for this compound across different cell lines is expected and can be attributed to several factors. The potency of this compound is cell-line dependent, as demonstrated in studies with various pancreatic cancer cells.[1][2] Key factors influencing this variability include:

  • Expression Levels of Bcl-2 Family Proteins: The relative expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Mcl-1, Bcl-xL, Bcl-2) proteins can significantly impact sensitivity to this compound.[1] Cell lines with higher Mcl-1 expression and dependence are generally more sensitive.

  • Genetic Background of Cell Lines: Differences in the genetic makeup of the cell lines, such as the p53 mutation status, can influence their response to this compound.[1]

  • Cell Culture Conditions: Variations in cell culture media, serum concentration, and cell density can affect cell proliferation rates and protein expression, leading to inconsistent IC50 values.[3]

  • Assay-Specific Parameters: The type of cell viability assay used (e.g., MTT, ATP-based) and the incubation time with this compound can yield different results.[4][5]

Recommendations:

  • Perform a baseline characterization of Bcl-2 family protein expression in your panel of cell lines.

  • Standardize cell culture and assay conditions, including seeding density and treatment duration.[3]

  • Consider using a more direct measure of apoptosis in conjunction with viability assays.

Pancreatic Cancer Cell LineIC50 (µM) of this compound[1][2]
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

Q2: Our results suggest that this compound is inducing cell death, but we are unsure if it is primarily through apoptosis or another mechanism like mitophagy. How can we differentiate these processes?

A2: this compound has been shown to induce both apoptosis and mitophagy.[1][6][7][8] Distinguishing between these two pathways is crucial for understanding its mechanism of action in your specific model.

  • Apoptosis is a programmed cell death pathway characterized by specific morphological and biochemical hallmarks. Key events include cytochrome c release from the mitochondria and the activation of caspases.[1][9]

  • Mitophagy is a selective form of autophagy that removes damaged or superfluous mitochondria.[7][8]

Experimental Approaches to Differentiate Apoptosis and Mitophagy:

AssayPurposeExpected Result with this compound
Western Blot for Caspase-3 Cleavage To detect the activation of executioner caspases in apoptosis.Increased levels of cleaved caspase-3.[1][9]
Annexin V/Propidium Iodide (PI) Staining To identify early (Annexin V positive) and late (Annexin V/PI positive) apoptotic cells via flow cytometry.Time and dose-dependent increase in apoptotic cells.[1]
Cytochrome c Release Assay To determine the release of cytochrome c from the mitochondria into the cytosol, a key step in intrinsic apoptosis.Increased cytosolic cytochrome c.[1]
Western Blot for LC3-II To monitor the formation of autophagosomes, a hallmark of autophagy and mitophagy.Increased ratio of LC3-II to LC3-I.[10]
Mitochondrial Marker Colocalization with Lysosomes To visualize the engulfment of mitochondria by lysosomes during mitophagy using fluorescence microscopy.Increased colocalization of mitochondrial markers (e.g., TOM20) with lysosomal markers (e.g., LAMP1).
Electron Microscopy To directly visualize the ultrastructure of cells and identify mitophagosomes.Presence of double-membraned vesicles containing mitochondria.[10]

Q3: We are concerned about potential off-target effects of this compound in our experiments. How can we validate that the observed phenotype is Mcl-1 dependent?

A3: Validating the on-target activity of a small molecule inhibitor is a critical step.[11][12] Several experimental strategies can be employed to confirm that the effects of this compound are mediated through the inhibition of Mcl-1.

Target Validation Workflow:

cluster_0 Target Validation Strategy Start Start Treat with this compound Treat with this compound Start->Treat with this compound Observe Phenotype Observe Phenotype Treat with this compound->Observe Phenotype Mcl-1 Knockdown/Knockout Mcl-1 Knockdown/ Knockout (siRNA/CRISPR) Observe Phenotype->Mcl-1 Knockdown/Knockout  Test if phenotype is recapitulated Rescue Experiment Overexpress Mcl-1 Observe Phenotype->Rescue Experiment  Test if phenotype is reversed Compare Phenotypes Compare Phenotypes Mcl-1 Knockdown/Knockout->Compare Phenotypes Rescue Experiment->Compare Phenotypes Conclusion Conclusion Compare Phenotypes->Conclusion

A logical workflow for Mcl-1 target validation.

Experimental Approaches:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Mcl-1 expression. If the phenotype observed with this compound is attenuated or abolished in Mcl-1 deficient cells, it strongly suggests on-target activity.

  • Rescue Experiments: Overexpress Mcl-1 in cells treated with this compound. If the effects of this compound are reversed, it provides evidence for Mcl-1 being the primary target.

  • Use of a Negative Control: Employ a structurally similar but inactive analog of this compound. This control should not bind to Mcl-1 and should not elicit the same biological response.[1]

  • Biochemical Binding Assays: Directly measure the binding affinity of this compound to Mcl-1 and other Bcl-2 family members to confirm its selectivity.[1][2][9][13]

Bcl-2 Family MemberThis compound Binding Affinity (Ki)[2][9]
Mcl-1490 nM
Bcl-2>10 µM
Bcl-xL>10 µM
Bcl-w>10 µM
A1/Bfl-1>10 µM

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays

Possible Cause: The choice of cell viability assay can significantly impact results, especially with compounds that may interfere with the assay chemistry or affect cellular metabolism.[4] For example, the MTT assay relies on mitochondrial reductase activity, which can be affected by treatments that induce mitochondrial dysfunction.

Troubleshooting Steps:

  • Use an Orthogonal Assay: If you are using an MTT or other tetrazolium-based assay, validate your findings with an alternative method that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) which measures cellular metabolic activity, or a direct cell counting method (e.g., Trypan Blue exclusion).[4][14]

  • Optimize Assay Parameters: Ensure that the cell seeding density, drug treatment duration, and assay incubation times are optimized and consistent across experiments.[3]

  • Check for Compound Interference: Test whether this compound directly interferes with the assay components in a cell-free system.

Issue 2: Lack of Apoptosis Induction Despite Mcl-1 Inhibition

Possible Cause: While this compound is a potent Mcl-1 inhibitor, the induction of apoptosis is dependent on the cellular context and the balance of other pro- and anti-apoptotic proteins.

Troubleshooting Steps:

  • Assess Downstream Signaling: Confirm the disruption of Mcl-1/Bax and Mcl-1/Bak interactions via co-immunoprecipitation experiments.[1][9]

  • Evaluate Other Anti-Apoptotic Proteins: The upregulation of other anti-apoptotic proteins like Bcl-xL or Bcl-2 could be compensating for Mcl-1 inhibition. Analyze their expression levels by Western blot.

  • Consider Alternative Cell Death Mechanisms: As mentioned in FAQ 2, this compound can also induce mitophagy. Investigate markers of mitophagy to see if this is the predominant outcome in your system.[6][7]

Experimental Protocols

Protocol 1: Western Blot for Cleaved Caspase-3

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax Interaction

  • Cell Lysis: Treat cells with this compound. Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-Bax antibody.

Signaling Pathway Diagrams

cluster_0 This compound Induced Apoptosis Pathway This compound This compound Mcl-1 Mcl-1 This compound->Mcl-1 inhibits Bax_Bak Bax/Bak Mcl-1->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway of this compound-induced apoptosis.

cluster_1 This compound Induced Mitophagy Pathway This compound This compound Mcl-1_Bax_Bak Mcl-1-Bax/Bak Complex This compound->Mcl-1_Bax_Bak disrupts Mcl-1_LC3 Mcl-1-LC3 Interaction Mcl-1_Bax_Bak->Mcl-1_LC3 enables Damaged_Mitochondria Damaged Mitochondria Mcl-1_LC3->Damaged_Mitochondria recruits to Mitophagosome Mitophagosome Damaged_Mitochondria->Mitophagosome engulfed by Lysosome Lysosome Mitophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy leads to

Overview of the this compound-induced mitophagy process.

References

Technical Support Center: Improving the Oral Bioavailability of Umi-77

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges associated with improving the oral bioavailability of Umi-77, a selective Mcl-1 inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what are the primary challenges to its oral administration?

2. What are the key physicochemical properties of this compound?

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight468.34 g/mol [3]
Chemical FormulaC18H14BrNO5S2[1]
Ki for Mcl-1490 nM[3][4]
Solubility in DMSO≥ 93 mg/mL[3]
Solubility in Ethanol≥ 7.2 mg/mL[1]
Aqueous SolubilityInsoluble[1]

3. What formulation strategies can be employed to enhance the oral bioavailability of this compound?

Several formulation strategies can be explored to overcome the poor solubility of this compound and improve its oral absorption. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.

  • Lipid-Based Formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the GI tract and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.

4. How can I assess the potential for first-pass metabolism of this compound?

First-pass metabolism is a phenomenon where a drug is metabolized, primarily in the liver and gut wall, after oral administration and before it reaches systemic circulation, which can significantly reduce its bioavailability. To assess this for this compound, the following experiments are recommended:

  • In Vitro Metabolic Stability Assays: Incubating this compound with liver microsomes or S9 fractions can provide an initial indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[5][6]

  • In Vivo Pharmacokinetic Studies: Comparing the area under the plasma concentration-time curve (AUC) of this compound following intravenous (IV) and oral (PO) administration in an animal model allows for the calculation of its absolute oral bioavailability. A low bioavailability despite good absorption may indicate significant first-pass metabolism.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of an oral formulation for this compound.

Problem Possible Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound formulation. Inadequate solubility enhancement by the chosen formulation strategy.- For ASDs: Screen different polymers and drug loadings. Ensure the drug is fully amorphous using techniques like XRPD and DSC.- For Nanoparticles: Optimize the manufacturing process to achieve smaller and more uniform particle size. Consider surface modification with surfactants to improve wettability.- For SEDDS: Adjust the ratio of oil, surfactant, and co-solvent to optimize self-emulsification and drug solubilization.
High variability in in vivo pharmacokinetic data. Poor and erratic absorption due to insolubility. Food effects influencing absorption.- Improve the formulation to ensure consistent drug release and solubilization in the GI tract.- Conduct food-effect studies in animal models to understand the impact of food on this compound absorption.
Low apparent permeability in Caco-2 assays despite a lipophilic structure. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).- Conduct Caco-2 permeability assays in the presence of known P-gp inhibitors (e.g., verapamil) to determine if efflux is a limiting factor.
Calculated oral bioavailability is low even with improved dissolution. Significant first-pass metabolism in the liver or gut wall.- Investigate the metabolic pathways of this compound using in vitro models.- Consider co-administration with a safe inhibitor of the identified metabolizing enzymes, though this requires careful consideration of potential drug-drug interactions.

Experimental Protocols

In Vitro Dissolution Testing for this compound Formulations

Objective: To assess the in vitro release profile of this compound from various oral formulations.

Methodology:

  • Apparatus: USP Apparatus II (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 6.8) without pancreatin. The addition of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) may be necessary to maintain sink conditions for this poorly soluble compound.

  • Procedure:

    • Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5 °C.

    • Place the this compound formulation (e.g., capsule or tablet) in each vessel.

    • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of this compound released versus time.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the this compound solution (prepared in transport buffer, typically with a small percentage of DMSO) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the basolateral side at specified time points.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Add the this compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Collect samples from the apical side at specified time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that this compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use male or female mice (e.g., CD-1 or C57BL/6), typically 8-10 weeks old.

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of this compound (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) via the tail vein.

    • Oral (PO) Group: Administer a single dose of the this compound formulation (e.g., 10-50 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ASD Amorphous Solid Dispersion Dissolution In Vitro Dissolution ASD->Dissolution Nano Nanoparticle Formulation Nano->Dissolution SEDDS Lipid-Based Formulation (SEDDS) SEDDS->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 Optimized Formulation PK Pharmacokinetic Study (Mice) Caco2->PK Bioavailability Oral Bioavailability Calculation PK->Bioavailability

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_apoptosis Apoptosis Induction by this compound Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits BaxBak Bax/Bak Mcl1->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis logical_relationship cluster_problem Core Problem cluster_consequence Consequences cluster_solution Potential Solutions PoorSolubility Poor Aqueous Solubility of this compound LowDissolution Low Dissolution Rate in GI Tract PoorSolubility->LowDissolution LowBioavailability Low & Variable Oral Bioavailability LowDissolution->LowBioavailability Formulation Advanced Formulation Strategies Formulation->LowDissolution Addresses ASD Amorphous Solid Dispersions Formulation->ASD Nano Nanoparticles Formulation->Nano SEDDS Lipid-Based Systems Formulation->SEDDS

References

Umi-77 Technical Support Center: Ensuring Long-Term Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term storage and handling of Umi-77, a selective Mcl-1 inhibitor. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Suboptimal this compound Performance in Assays

If you are observing reduced or inconsistent inhibitory activity of this compound in your experiments, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting StepExpected Outcome
Compound Degradation 1. Review your storage conditions against the recommended guidelines (see Section II). 2. Prepare a fresh stock solution from a new or properly stored vial of this compound powder. 3. Compare the performance of the new stock solution with the old one in a controlled experiment.A freshly prepared, properly stored this compound solution should restore the expected biological activity.
Incorrect Stock Concentration 1. Verify the calculations used to prepare your stock solution. 2. If possible, confirm the concentration using a spectrophotometer, if a reference extinction coefficient is available. 3. Prepare a new stock solution, paying close attention to weighing and solvent volume.A correctly prepared stock solution will ensure accurate final concentrations in your assays.
DMSO Quality 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] 2. DMSO is highly hygroscopic and can absorb moisture, which may affect this compound stability and solubility.[1]Fresh, anhydrous DMSO will ensure optimal dissolution and stability of this compound.
Cell Line Sensitivity 1. Confirm the Mcl-1 expression levels in your cell line. This compound's potency can correlate with Mcl-1 expression. 2. Culture conditions can influence protein expression; ensure consistent cell culture practices.Understanding the molecular profile of your cell line will help interpret this compound's efficacy.

Issue 2: Solubility Problems with this compound

This compound has limited aqueous solubility. If you encounter issues with precipitation, either in the stock solution or in your experimental medium, follow these steps.

Potential CauseTroubleshooting StepExpected Outcome
Precipitation in DMSO Stock 1. Warm the vial in a 37°C water bath for 5-10 minutes.[1] 2. Briefly sonicate the solution to aid dissolution.[1] 3. Ensure the stock concentration does not exceed the recommended maximum.The this compound should fully redissolve in the DMSO stock, resulting in a clear solution.
Precipitation in Aqueous Media 1. Minimize the final DMSO concentration in your aqueous buffer or cell culture medium (typically ≤ 0.1%).[1] 2. Perform serial dilutions of the DMSO stock in your final aqueous medium to avoid "salting out".[1] 3. Ensure the final concentration of this compound in the aqueous medium is within its solubility limit.The compound will remain in solution, preventing experimental artifacts due to precipitation.

II. Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the recommended long-term storage conditions for this compound?

    • A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Compound FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month
  • Q2: How can I prevent the degradation of this compound during storage?

    • A2: The primary factors that can contribute to the degradation of this compound are improper temperature, moisture, and potentially light exposure and oxidation.

      • Temperature: Storing at temperatures warmer than recommended can accelerate chemical degradation.

      • Moisture: this compound should be stored in a dry environment. For stock solutions in DMSO, it is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can promote hydrolysis of the sulfonamide group or other moisture-sensitive reactions.[1] Store containers tightly sealed and consider using a desiccator for the powdered form.

      • Light: The naphthol moiety in this compound's structure suggests potential light sensitivity.[2][3][4][5][6] It is best practice to store this compound, both in solid form and in solution, protected from light by using amber vials or by wrapping the container in foil.

      • Oxidation: The thioether group in this compound is susceptible to oxidation, which could alter its biological activity.[7][8][9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation, especially for long-term storage of the solid compound.

  • Q3: What are the visual signs of this compound degradation?

    • A3: Visual signs of degradation in the solid form can include a change in color or texture. For stock solutions, the appearance of discoloration, cloudiness, or precipitation (that cannot be redissolved by gentle warming) may indicate degradation or contamination.

  • Q4: What are the consequences of using degraded this compound in my experiments?

    • A4: Using degraded this compound can lead to a significant loss of its inhibitory activity, resulting in reduced efficacy in cell-based assays or in vivo studies. Degradation can also potentially produce byproducts with off-target effects, leading to misleading or uninterpretable data.

Handling and Preparation

  • Q5: What is the best solvent for preparing this compound stock solutions?

    • A5: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.

  • Q6: I'm having trouble dissolving this compound in DMSO. What should I do?

    • A6: If you encounter solubility issues, you can gently warm the solution in a 37°C water bath for 5-10 minutes or use a bath sonicator for 10-15 minutes to facilitate dissolution.[1] Always ensure you are using fresh, anhydrous DMSO.

  • Q7: My this compound solution precipitates when I add it to my cell culture medium. How can I prevent this?

    • A7: This is a common issue due to the lower solubility of this compound in aqueous solutions. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock solution in the final aqueous medium. This gradual change in solvent polarity helps to keep the compound in solution.[1] It is also important to ensure the final concentration of DMSO in your experiment is low enough to not affect your cells (typically ≤ 0.1%).[1]

III. Experimental Protocols and Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use gentle warming (37°C water bath) or sonication to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

IV. Diagrams and Visualizations

To aid in understanding the potential degradation pathways and the mechanism of action of this compound, the following diagrams are provided.

Umi77_Degradation_Pathways Umi77 This compound Oxidation Oxidation Umi77->Oxidation O2, ROS Hydrolysis Hydrolysis Umi77->Hydrolysis H2O Photodegradation Photodegradation Umi77->Photodegradation UV/Light Thioether_Oxidation Thioether Oxidation (Sulfoxide/Sulfone Formation) Oxidation->Thioether_Oxidation Sulfonamide_Hydrolysis Sulfonamide Hydrolysis Hydrolysis->Sulfonamide_Hydrolysis Naphthol_Degradation Naphthol Ring Degradation Photodegradation->Naphthol_Degradation Umi77_Mechanism_of_Action cluster_apoptosis Apoptosis Pathway Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak sequesters Apoptosis Apoptosis Bax_Bak->Apoptosis initiates Experimental_Workflow_Umi77_Preparation Start Start: This compound Powder Step1 Equilibrate to Room Temperature Start->Step1 Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex/ Sonicate/ Warm (37°C) Step2->Step3 Decision Clear Solution? Step3->Decision Decision->Step3 No Step4 Aliquot into Single-Use Vials Decision->Step4 Yes End Store at -80°C or -20°C Step4->End

References

addressing batch-to-batch variability of Umi-77 from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during their experiments with Umi-77, with a specific focus on managing batch-to-batch variability from different suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] It binds to the BH3-binding groove of Mcl-1 with a high affinity, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax.[5][6] This disruption leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1][5] Recent studies have also revealed that this compound can induce mitophagy, the selective removal of damaged mitochondria, independent of its apoptotic activity.[7][8][9]

Q2: What are the typical in vitro and in vivo applications of this compound?

A2: In vitro, this compound is widely used to study apoptosis and Mcl-1-dependent signaling pathways in various cancer cell lines, particularly pancreatic cancer.[1][5] It is also utilized in studies investigating mitophagy.[7][8] In vivo, this compound has demonstrated anti-tumor activity in xenograft models of pancreatic cancer.[5][6]

Q3: What are the expected IC50 and Ki values for this compound?

A3: The inhibitory constant (Ki) for this compound binding to Mcl-1 is approximately 490 nM.[1][3][5] The half-maximal inhibitory concentration (IC50) for cell growth inhibition varies depending on the cancer cell line.

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1
Data compiled from multiple sources.[1][3][5]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[10] Before use, thaw the aliquot at room temperature and ensure the solution is completely clear.[10]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of small-molecule inhibitors like this compound can lead to inconsistent experimental results. This guide provides a systematic approach to identify and mitigate these issues.

Issue: Inconsistent or unexpected results in my experiments using this compound from a new supplier or a new batch from the same supplier.

This could manifest as:

  • A shift in the IC50 value in cell viability assays.

  • Reduced or no induction of apoptosis or mitophagy at expected concentrations.

  • Unexpected off-target effects.

Step 1: Verify Compound Identity and Purity

The first step in troubleshooting is to confirm that the compound you have is indeed this compound and that its purity meets the required standards for your experiments.

Recommended Actions:

  • Request Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each new batch. This document should provide information on the compound's identity, purity (typically determined by HPLC), and may include other analytical data like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy results.[1][11]

  • Perform Independent Quality Control (QC) Assays: If you observe significant discrepancies in your results, consider performing independent analytical tests to verify the supplier's claims.

QC AssayPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and identify the presence of any impurities.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the compound, which verifies its identity.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the compound and confirm it matches that of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to confirm the identity of the small molecule by comparing its infrared spectrum to a reference standard.[11]
Step 2: Assess Compound Activity

Even if the compound's identity and purity are confirmed, its biological activity may vary. This can be due to the presence of inactive isomers or subtle structural differences not readily detected by standard analytical methods.

Recommended Actions:

  • Perform a Dose-Response Curve: Conduct a cell-based assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), using a well-characterized cell line known to be sensitive to this compound (e.g., BxPC-3 or Panc-1).[1][5][13] Compare the IC50 value of the new batch to that of a previously validated batch or the expected values from the literature.

  • Target Engagement Assay: If possible, perform a biochemical assay to confirm that the new batch of this compound can directly bind to its target, Mcl-1. A competitive binding assay using fluorescence polarization is a suitable method.[1]

Step 3: Review Experimental Protocol and Reagent Quality

Inconsistent results may not always be due to the inhibitor itself. It is crucial to rule out other sources of variability in your experimental setup.

Recommended Actions:

  • Standardize Cell Culture Conditions: Ensure that cell line authentication, passage number, cell density, and media composition are consistent across experiments.[14][15]

  • Check Reagent Quality: Verify the quality and consistency of all other reagents used in the assay, including cell culture media, serum, and detection reagents.

  • Pipetting and Handling: Inconsistent pipetting techniques can introduce significant variability.[16][17] Ensure proper mixing of solutions and accurate liquid handling.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-8 Assay)

This protocol is adapted from established methods to determine the IC50 of this compound in cancer cell lines.[1]

  • Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol can be used to confirm the mechanism of action of this compound by assessing the cleavage of apoptosis-related proteins.

  • Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 1-2 times the IC50) for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

Visualizations

Umi77_Signaling_Pathway This compound Signaling Pathway Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibits Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters Mitochondrion Mitochondrion Bak->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: this compound inhibits Mcl-1, leading to the activation of Bak and Bax, cytochrome c release, and apoptosis.

Troubleshooting_Workflow Troubleshooting Batch-to-Batch Variability Start Inconsistent Experimental Results Step1 Step 1: Verify Compound Identity & Purity Start->Step1 QC_Check Request CoA Perform HPLC, LC-MS, NMR Step1->QC_Check Decision1 Purity/Identity Confirmed? Step1->Decision1 Step2 Step 2: Assess Compound Activity Activity_Check Dose-Response Curve (IC50) Target Engagement Assay Step2->Activity_Check Decision2 Activity Confirmed? Step2->Decision2 Step3 Step 3: Review Experimental Protocol Protocol_Check Standardize Cell Culture Check Reagent Quality Verify Pipetting Step3->Protocol_Check Decision3 Protocol Issues Found? Step3->Decision3 Decision1->Step2 Yes Contact_Supplier Contact Supplier for Replacement/Refund Decision1->Contact_Supplier No Decision2->Step3 Yes Decision2->Contact_Supplier No Optimize_Protocol Optimize Experimental Protocol Decision3->Optimize_Protocol Yes End Problem Resolved Decision3->End No Optimize_Protocol->End

Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.

References

Technical Support Center: Optimizing Fluorescence Polarization Assays for Umi-77 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing fluorescence polarization (FP) assays, with a focus on studying the binding of the Mcl-1 inhibitor, Umi-77.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a Fluorescence Polarization (FP) assay?

A1: A Fluorescence Polarization (FP) assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer," e.g., fluorescently labeled this compound) upon binding to a larger molecule (e.g., a target protein).[1][2] When a small fluorescent tracer is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[2][3] However, when the tracer binds to a much larger protein, its rotation slows significantly. This slower tumbling results in the emitted light remaining more polarized.[1][2] By measuring the difference in polarization between the bound and free states, the assay can quantify molecular binding events.[4][5]

Q2: How do I select an appropriate fluorophore for labeling this compound?

A2: The choice of fluorophore is critical for assay success.[1] Key considerations include:

  • Quantum Yield & Stability: Select a fluorophore with a high quantum yield for a stronger signal and good photostability to prevent signal degradation.[1]

  • Fluorescence Lifetime: For small molecule tracers like this compound, a shorter fluorescence lifetime (<6 ns) is often preferred.[6]

  • Wavelengths: The excitation and emission wavelengths must be compatible with your plate reader's filters or monochromators.[1] Using red-shifted dyes (e.g., BODIPY TMR, Cy5) can help minimize background fluorescence from buffers and autofluorescence from library compounds.[7]

  • Linker: The linker attaching the fluorophore to this compound should be designed to minimize interference with the binding interaction.[6][8]

Q3: What are the recommended starting concentrations for the tracer and protein?

A3: Proper concentration settings are crucial for a successful assay.

  • Tracer (Fluorescent this compound): The tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction and significantly lower than the protein concentration.[9] A common starting range to test is 0.1 nM to 100 nM.[6][9] The goal is to use the lowest concentration that provides a robust signal-to-noise ratio (typically at least 3-fold higher than buffer background).[9][10]

  • Protein: The protein should be titrated to determine the concentration that yields a significant change in polarization, ideally reaching a plateau. A good starting point is a concentration that results in approximately 75% of the maximal polarization signal.[6]

Q4: What is the Z'-factor, and why is it important for my assay?

A4: The Z'-factor (Z prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[11][12] It measures the separation between the high signal (maximum binding) and low signal (no binding) controls, while also accounting for the signal variability within these controls.[11][13]

  • Z' > 0.5: Indicates an excellent assay suitable for HTS.[11][12][14]

  • 0 < Z' < 0.5: The assay is marginal and may require optimization.[12][13]

  • Z' < 0: The assay is not suitable for screening.[12]

A high Z'-factor ensures that you can confidently distinguish between hits and non-hits during a screen.

Troubleshooting Guide

Q: My fluorescence signal is too low or the signal-to-noise ratio (S/N) is poor.

A: A low raw signal is a primary cause of poor data quality.[9] The fluorescence intensity of the tracer should be at least three times that of the buffer-only background.[9][10]

  • Cause 1: Tracer Concentration is Too Low.

    • Solution: Gradually increase the tracer concentration. Remember to keep it below the Kd of the interaction if possible.[9]

  • Cause 2: High Background Fluorescence.

    • Solution: Check individual buffer components for intrinsic fluorescence. Some additives like BSA can be fluorescent; consider alternatives like Bovine Gamma Globulin (BGG).[9][10] Ensure all reagents are high purity and free from fluorescent contaminants.[9]

  • Cause 3: Incorrect Instrument Settings.

    • Solution: Optimize the photomultiplier tube (PMT) gain, Z-height, and the number of flashes per well on your plate reader.[10] Ensure you are using the correct excitation and emission filters for your fluorophore.[15]

Q: The change in polarization (ΔmP) between the free and bound tracer is too small.

A: This is often referred to as a "small assay window" and makes it difficult to detect binding events.

  • Cause 1: Insufficient Size Difference.

    • Solution: The FP principle relies on a significant difference in size between the tracer and the binding partner.[10] If the protein is too small, the change in polarization will be minimal. While a ten-fold difference in molecular weight is a good target, it's not always required.[10] Ensure the labeled molecule is the smaller partner (this compound).

  • Cause 2: Flexible Fluorophore Linker (Propeller Effect).

    • Solution: If the linker connecting the fluorophore to this compound is too long or flexible, the fluorophore can continue to rotate freely even when the ligand is bound to the protein.[8] Consider synthesizing a tracer with a shorter, more rigid linker or changing the attachment point of the fluorophore.[8]

  • Cause 3: Protein Concentration is Not Optimal.

    • Solution: Perform a careful protein titration to ensure the concentration used is high enough to cause a saturating binding signal.[10]

Q: I'm observing high variability between my replicate wells.

A: High variability reduces the statistical power of the assay and lowers the Z'-factor.

  • Cause 1: Pipetting Inaccuracies.

    • Solution: Ensure pipettes are calibrated. Use low-binding pipette tips and plates, especially for "sticky" proteins or ligands. Reverse pipetting techniques can improve precision with viscous solutions.

  • Cause 2: Insufficient Incubation Time.

    • Solution: The binding reaction must reach equilibrium.[1] Incubate the plate for a sufficient duration (e.g., 30-60 minutes) before reading.[16] Test different incubation times to find the optimal point.

  • Cause 3: Protein Aggregation.

    • Solution: Aggregated protein can cause light scattering, leading to artificially high and variable polarization readings.[10] Centrifuge the protein stock immediately before use. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to prevent aggregation.[17]

Q: My fluorescent tracer appears to be sticking to the microplate.

A: Non-specific binding of the tracer to the plate surface can increase the background polarization signal.

  • Solution: Use black, non-binding surface (NBS) microplates.[10][17] Including a carrier protein like BGG (0.5 mg/mL) or a detergent like CHAPS (1 mg/mL) in the buffer can also help block non-specific binding sites.[18]

Data Presentation

Table 1: Recommended Starting Points for Assay Optimization

ParameterRecommended Starting RangeKey Consideration
Tracer Concentration 0.1 nM - 100 nMKeep ≤ Kd; ensure signal is ≥ 3x background.
Protein Concentration 1 nM - 1 µM (Titration)Titrate to find concentration giving ~75% max polarization.[6]
Incubation Time 30 min - 2 hoursAllow binding to reach equilibrium.[1]
Incubation Temperature Room Temperature or 37°CKeep constant throughout the experiment.[1]
Assay Buffer pH 7.0 - 8.0Optimize for protein stability and binding.
Detergent (e.g., Tween-20) 0.01% - 0.1%Reduces non-specific binding and aggregation.[17]
Plate Type Black, Non-Binding SurfaceMinimizes background and tracer adsorption.[10]

Experimental Protocols

Protocol 1: Tracer Concentration Optimization

  • Prepare a serial dilution of the fluorescently labeled this compound (tracer) in assay buffer. A typical range to test is from 100 nM down to 0.1 nM.[9]

  • In a black, non-binding 384-well plate, dispense each concentration in triplicate.

  • Include triplicate wells containing only assay buffer for background measurement.

  • Read the plate in both fluorescence intensity and fluorescence polarization modes.

  • Analysis: Plot fluorescence intensity vs. tracer concentration. Select the lowest concentration that gives an intensity reading at least 3-fold above the buffer background.[10] The polarization (mP) value should be stable and low across the tested concentration range.

Protocol 2: Saturation Binding Experiment

  • Prepare a serial dilution of your target protein in assay buffer.

  • In a black microplate, add the optimized concentration of the tracer (from Protocol 1) to each well.

  • Add the protein serial dilutions to the wells. Include control wells with tracer only (no protein) to determine the minimum mP value.

  • Incubate the plate at a constant temperature for a predetermined time (e.g., 60 minutes) to allow the reaction to reach equilibrium.

  • Read the plate in FP mode.

  • Analysis: Subtract the average mP value of the buffer-only wells from all readings. Plot the mP values against the protein concentration to generate a binding curve and determine the EC50.

Protocol 3: Z'-Factor Calculation for Assay Validation

  • Prepare two sets of control wells (e.g., 16-24 wells each) in a single plate.

  • Negative Control (Low Signal): Add the optimized tracer concentration to each well. These wells represent 0% binding.

  • Positive Control (High Signal): Add the optimized tracer concentration and a saturating concentration of the target protein (determined from Protocol 2) to each well. These wells represent 100% binding.

  • Incubate the plate and read in FP mode.

  • Analysis: Calculate the Z'-factor using the following formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|] Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control An assay with a Z'-factor > 0.5 is considered robust for screening.[11][14]

Visualizations

FP_Principle cluster_free Free Tracer (e.g., this compound*) cluster_bound Bound Complex free_tracer Tracer depolarized_light Depolarized Emission free_tracer->depolarized_light Fast Tumbling bound_complex Protein Tracer polarized_light Polarized Emission bound_complex:f1->polarized_light Slow Tumbling polarized_excitation Polarized Excitation Light polarized_excitation->free_tracer polarized_excitation->bound_complex:f0

Caption: Principle of Fluorescence Polarization.

FP_Workflow start Start: Assay Planning reagents 1. Prepare Reagents (Tracer, Protein, Buffer) start->reagents tracer_opt 2. Optimize Tracer Concentration (Protocol 1) reagents->tracer_opt protein_titration 3. Titrate Protein (Protocol 2) tracer_opt->protein_titration z_factor 4. Validate Assay (Calculate Z'-Factor) protein_titration->z_factor screening 5. Perform Screening (Test this compound Analogs) z_factor->screening analysis 6. Data Analysis (Determine IC50 / Kd) screening->analysis end End: Results analysis->end

Caption: Experimental workflow for FP assay development.

FP_Troubleshooting start Problem Encountered q1 Low ΔmP Window? start->q1 q2 High Variability? q1->q2 No sol1 Check size difference. Shorten fluorophore linker. q1->sol1 Yes q3 Low S/N Ratio? q2->q3 No sol2 Check pipetting. Increase incubation time. Add detergent. q2->sol2 Yes sol3 Increase tracer concentration. Check for buffer fluorescence. q3->sol3 Yes end Assay Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for troubleshooting FP assays.

References

troubleshooting inconsistent apoptosis induction with Umi-77

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: UMI-77

Introduction to this compound

This compound is a selective small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][3] this compound competitively binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bim.[1][2] This disruption of Mcl-1's sequestration of pro-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.[1][2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent levels of apoptosis after treating our cells with this compound. What are the potential causes?

Inconsistent apoptosis induction can stem from several factors, ranging from experimental variability to the inherent biology of the cell line being used. Key areas to investigate include:

  • Cell Line Heterogeneity: Different cancer cell lines exhibit varying levels of dependence on Mcl-1 for survival.[5] Cell lines that co-express high levels of other anti-apoptotic proteins, such as Bcl-xL, may be less sensitive to Mcl-1 inhibition and show a blunted or inconsistent apoptotic response.[5]

  • Compound Stability and Handling: Small molecule inhibitors can be sensitive to storage conditions, solvent, and repeated freeze-thaw cycles.[6][7] Degradation of this compound will lead to a decrease in its effective concentration and, consequently, reduced apoptosis.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can significantly impact a cell's sensitivity to apoptosis-inducing agents.[8]

  • Timing of Apoptosis Measurement: Apoptosis is a dynamic process. Measuring too early may result in missing the peak apoptotic response, while measuring too late may lead to an underestimation due to the clearance of apoptotic cells or their progression to secondary necrosis.[8]

Q2: How can we determine if our cell line is a suitable model for this compound treatment?

To ascertain the suitability of your cell line, consider the following:

  • Expression Profiling: Perform Western blotting or qPCR to determine the expression levels of key Bcl-2 family proteins, including Mcl-1, Bcl-2, and Bcl-xL.[5] High Mcl-1 expression, coupled with low to moderate expression of other anti-apoptotic proteins, suggests potential sensitivity to this compound.[5]

  • BH3 Profiling: This functional assay measures the mitochondrial response to a panel of BH3 peptides to reveal which anti-apoptotic proteins are critical for maintaining cell survival. A strong mitochondrial depolarization in response to Mcl-1-specific BH3 peptides (like Noxa) would indicate a high dependence on Mcl-1.

  • Pilot Dose-Response Study: Conduct a preliminary experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[2][6]

Q3: What are the best practices for preparing and using this compound in our experiments?

Proper handling of this compound is crucial for reproducible results.

  • Storage: Store the lyophilized powder and stock solutions at -20°C or below, protected from light and moisture.[9]

  • Solubilization: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Ensure complete solubilization before further dilution.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[7]

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated samples) to account for any solvent-induced toxicity.[6]

Q4: We are not observing the expected downstream markers of apoptosis after this compound treatment. What should we check?

If upstream Mcl-1 inhibition does not translate to downstream apoptotic events, consider these points:

  • Apoptosis Assay Selection: The choice of apoptosis assay is critical. Annexin V/PI staining is a good early to mid-stage marker, while assays for caspase-3/7 activity or PARP cleavage are suitable for mid- to late-stage apoptosis.[10][11] TUNEL assays are effective for detecting late-stage DNA fragmentation.[12] It is often advisable to use multiple assays to confirm apoptosis.[10]

  • Time-Course Experiment: The kinetics of apoptosis can vary significantly between cell lines.[8] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptotic markers in your system.[7][8]

  • Positive Controls: Use a well-established apoptosis inducer, such as staurosporine, as a positive control to ensure that your apoptosis detection method is working correctly.[8]

Quantitative Data Summary

Table 1: Troubleshooting Inconsistent Apoptosis Induction with this compound

Observation Potential Cause Recommended Action
High variability in % apoptosis between replicatesInconsistent cell density or healthEnsure consistent cell seeding density and use cells at 70-80% confluency.[7]
Improper mixing of this compoundGently vortex this compound dilutions before adding to cells.
Lower than expected % apoptosisThis compound degradationPrepare fresh dilutions from a new aliquot of stock solution.[7]
Cell line resistanceProfile Bcl-2 family protein expression; consider a different cell line.[5]
Sub-optimal treatment time/concentrationPerform a dose-response and time-course experiment.[7][8]
No apoptosis detectedIncorrect apoptosis assay timingPerform a time-course experiment to identify peak apoptosis.[8]
Inactive this compoundVerify compound integrity; test a new batch.
Apoptosis assay failureRun a positive control (e.g., staurosporine) to validate the assay.[8]

Table 2: Example Dose-Response of this compound in Different Pancreatic Cancer Cell Lines

Cell Line IC50 (µM) Reference
BxPC-33.4[2]
Panc-14.4[2]
Capan-25.5[2]
MiaPaCa-212.5[2]
AsPC-116.1[2]

Note: This data illustrates the variability in sensitivity to this compound across different cell lines.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the dilutions.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest both the adherent and floating cells for apoptosis analysis. For adherent cells, use a gentle dissociation agent like trypsin and neutralize promptly.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

  • Cell Preparation: Following the induction of apoptosis, collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cells twice with cold 1X PBS and then resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add more 1X Binding Buffer and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

UMI77_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bak Bak MOMP MOMP Bak->MOMP induces Bax Bax Bax->MOMP induces CytoC Cytochrome c MOMP->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 inhibits Mcl1->Bak sequesters Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Experimental_Workflow Seed 1. Seed Cells (70-80% confluency) Prepare 2. Prepare this compound Dilutions & Vehicle Control Seed->Prepare Treat 3. Treat Cells (Incubate for desired time) Prepare->Treat Harvest 4. Harvest Cells (Adherent + Floating) Treat->Harvest Stain 5. Stain for Apoptosis (e.g., Annexin V/PI) Harvest->Stain Analyze 6. Analyze (e.g., Flow Cytometry) Stain->Analyze

References

Technical Support Center: Managing Umi-77-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, Umi-77. The focus is on understanding and managing potential cytotoxic effects in non-cancerous cells during pre-clinical research.

FAQs: Understanding this compound and Off-Target Cytotoxicity

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] In cancer cells that overexpress Mcl-1, this compound binds to the BH3-binding groove of the Mcl-1 protein.[3] This disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[1][4] The release of Bax and Bak leads to their activation, subsequent permeabilization of the outer mitochondrial membrane, and initiation of the intrinsic apoptotic pathway, ultimately causing cancer cell death.[1][5]

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?

A2: Mcl-1 is not exclusive to cancer cells; it plays a crucial role in the survival and normal function of various healthy tissues.[6] Of particular note is the essential role of Mcl-1 in cardiomyocytes (heart muscle cells) and hematopoietic stem cells.[7][8] Inhibition of Mcl-1 in these cells can disrupt normal cellular processes, leading to off-target cytotoxicity. For instance, in cardiomyocytes, Mcl-1 inhibition has been shown to cause mitochondrial dysfunction and a form of caspase-independent cell death, leading to cardiotoxicity.[7][9]

Q3: What are the typical signs of cytotoxicity I should look for in non-cancerous cells?

A3: Cytotoxicity in non-cancerous cells can manifest as:

  • Reduced Cell Viability: A decrease in the number of living cells, which can be quantified using assays like MTT, MTS, or trypan blue exclusion.

  • Apoptosis: In some cell types, you may observe classic signs of apoptosis, such as cell shrinkage, membrane blebbing, and activation of caspases. These can be measured by Annexin V staining and caspase activity assays.

  • Necrosis: In cell types like cardiomyocytes, Mcl-1 inhibition can lead to necrosis, characterized by cell swelling and loss of membrane integrity.[9][10] This can be assessed by measuring the release of lactate dehydrogenase (LDH).

  • Mitochondrial Dysfunction: Changes in mitochondrial membrane potential and morphology can be early indicators of cytotoxicity.[9]

Q4: Is there a known therapeutic window for this compound between cancerous and non-cancerous cells?

A4: While extensive quantitative data is lacking for a wide range of non-cancerous cells, some studies suggest a potential therapeutic window. For example, this compound has been shown to induce mitophagy in renal tubular epithelial cells and dendritic cells at concentrations that do not significantly impact overall cell viability.[11][12] One study noted that this compound, at effective anti-tumor doses in a mouse xenograft model, did not cause damage to surrounding normal tissues.[2] However, the therapeutic window is likely to be narrow and highly dependent on the cell type, given the on-target toxicity observed with other Mcl-1 inhibitors in sensitive tissues like the heart.[8]

Troubleshooting Guide: Mitigating this compound Cytotoxicity

This guide provides potential strategies to reduce the off-target effects of this compound in your experiments. These are starting points for investigation, as specific mitigation strategies for this compound are not yet well-established in the literature.

Issue Potential Cause Suggested Troubleshooting Strategy
High cytotoxicity in primary non-cancerous cell cultures at low this compound concentrations. High Mcl-1 dependency in the specific cell type (e.g., cardiomyocytes, hematopoietic cells).Strategy 1: Dose-Response and Time-Course Optimization. • Perform a detailed dose-response curve to determine the precise IC50 in your non-cancerous cells.• Conduct a time-course experiment to see if shorter exposure times can achieve the desired effect on cancer cells while minimizing toxicity in normal cells. Some Mcl-1 inhibitors have shown that brief exposure is sufficient for anti-tumor activity while reducing cardiotoxicity.[13]
Significant cell death observed in all cell lines, including controls. Solvent toxicity or issues with compound stability.Strategy 2: Vehicle Control and Compound Preparation. • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells.• Prepare fresh this compound solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Apoptosis is induced in both cancerous and non-cancerous co-culture models. On-target inhibition of Mcl-1 in both cell types.Strategy 3: Co-treatment with a Pan-Caspase Inhibitor (for mechanistic studies). • To determine if the observed cytotoxicity is caspase-dependent apoptosis, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.• This can help differentiate between apoptotic and non-apoptotic cell death mechanisms. Note that this is for investigational purposes and not a therapeutic strategy.
High levels of necrosis observed in specific non-cancerous cell types. Disruption of non-apoptotic Mcl-1 functions, such as mitochondrial homeostasis.Strategy 4: Investigating Cytoprotective Co-treatments. • Based on the mechanism of toxicity (e.g., mitochondrial dysfunction), consider co-treatment with antioxidants or agents that stabilize mitochondrial function.• For cardiotoxicity, investigate the use of necrosis inhibitors like IM-54 in your experimental model to confirm the cell death pathway.[9]

Data Presentation: this compound Cytotoxicity

Table 1: In Vitro Cytotoxicity of this compound in Human Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4[2]
Panc-14.4[2]
Capan-25.5
MiaPaCa-212.5[2]
AsPC-116.1[2]

Table 2: Observed Effects of this compound on Non-Cancerous Cells (Qualitative Summary)

Cell TypeThis compound ConcentrationObserved EffectReference
Human Kidney Proximal Tubular Cells (HK-2)< 15 µMNo evident cytotoxicity; effective induction of mitophagy.[11]
Dendritic Cells (DCs)Not specifiedImproved mitochondrial membrane potential without affecting total cell viability.
Human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs)1-2 µM (other Mcl-1 inhibitors)Increased caspase activity, disruption of mitochondrial network, cell death.[9]

Note: Data for hiPSC-CMs is based on other selective Mcl-1 inhibitors and is included to highlight the potential for cardiotoxicity.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate non-cancerous and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

  • Viability Dye: Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot for Mcl-1, Bax, and Cleaved Caspase-3
  • Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH or ß-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

Umi77_Apoptosis_Pathway cluster_cell Cell Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits BaxBak Bax / Bak (Pro-apoptotic) Mcl1->BaxBak Sequesters Mito Mitochondrion BaxBak->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound induced apoptosis pathway in cancer cells.

Mcl1_Cardiotoxicity_Pathway cluster_cardiomyocyte Cardiomyocyte Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., this compound) Mcl1_Mito Mcl-1 (Mitochondrial function) Mcl1_Inhibitor->Mcl1_Mito Inhibits Mito_Dynamics Mitochondrial Dynamics (Fission/Fusion) Mcl1_Mito->Mito_Dynamics Regulates Mito_Integrity Mitochondrial Integrity & Function Mcl1_Mito->Mito_Integrity Maintains Mito_Dynamics->Mito_Integrity Maintains Necrosis Necrosis Mito_Integrity->Necrosis Loss leads to

Caption: Proposed mechanism of Mcl-1 inhibitor-induced cardiotoxicity.

Troubleshooting_Workflow Start Start: High cytotoxicity in non-cancerous cells Check_Controls Check Vehicle Controls & Compound Prep Start->Check_Controls Check_Controls->Start Controls Bad (Re-evaluate Prep) Dose_Time Optimize Dose & Time Check_Controls->Dose_Time Controls OK Assess_Mechanism Assess Cell Death Mechanism (Apoptosis vs. Necrosis) Dose_Time->Assess_Mechanism Apoptosis_Path Investigate Apoptosis: Caspase Assays, Annexin V Assess_Mechanism->Apoptosis_Path Apoptosis Necrosis_Path Investigate Necrosis: LDH Assay, Mito-stress Assays Assess_Mechanism->Necrosis_Path Necrosis Cytoprotection Test Cytoprotective Strategies (e.g., Antioxidants) Apoptosis_Path->Cytoprotection Necrosis_Path->Cytoprotection End Refined Protocol Cytoprotection->End

Caption: Workflow for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

Umi-77: A Comparative Analysis of its Selectivity for Mcl-1 over Bcl-2 and Bcl-xL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding selectivity of the Mcl-1 inhibitor, Umi-77, supported by experimental data and detailed protocols.

This compound has emerged as a small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key regulator of the intrinsic apoptotic pathway.[1][2] Overexpression of Mcl-1 is associated with tumor progression and resistance to therapy, making it a compelling target in oncology drug development. This guide provides a comparative analysis of this compound's binding affinity for Mcl-1 versus the closely related anti-apoptotic proteins Bcl-2 and Bcl-xL, presenting key experimental data and methodologies to validate its selectivity.

Binding Affinity and Selectivity Profile

This compound demonstrates a clear preferential binding to Mcl-1 over other anti-apoptotic members of the Bcl-2 family. Quantitative analysis using a fluorescence polarization (FP)-based binding assay reveals a significant difference in the inhibition constant (Ki) for Mcl-1 compared to Bcl-2 and Bcl-xL.

Table 1: Comparative Binding Affinity of this compound for Bcl-2 Family Proteins [1]

ProteinInhibition Constant (Ki) in µMSelectivity Fold (relative to Mcl-1)
Mcl-1 0.49 1
Bcl-223.83~49-fold
Bcl-xL32.99~67-fold
A1/Bfl-15.33~11-fold
Bcl-w8.19~17-fold

The data unequivocally shows that this compound is significantly more potent in inhibiting Mcl-1, with its binding affinity being approximately 49-fold and 67-fold weaker for Bcl-2 and Bcl-xL, respectively.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of Mcl-1 targeted therapies. These findings have been corroborated by solution competitive Surface Plasmon Resonance (SPR) based binding assays, which also demonstrated a more than 30-fold decreased binding to Bcl-2 and Bcl-xL compared to Mcl-1.[1]

Mechanism of Action

This compound exerts its pro-apoptotic effects by binding to the BH3-binding groove of Mcl-1.[1][2] This action competitively inhibits the interaction between Mcl-1 and pro-apoptotic effector proteins such as Bak and Bax.[1] The disruption of these complexes liberates Bak and Bax, allowing them to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Mechanism of this compound Action in Apoptosis cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effector Proteins cluster_2 Apoptotic Cascade Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Bcl2 Bcl-2 Bcl2->Bak Sequesters Bcl2->Bax Sequesters BclxL Bcl-xL BclxL->Bak Sequesters BclxL->Bax Sequesters MOMP MOMP Bak->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Umi77 This compound Umi77->Mcl1 Inhibits

This compound selectively inhibits Mcl-1, leading to apoptosis.

Experimental Protocols

The determination of this compound's binding affinity and selectivity is primarily achieved through competitive binding assays. A commonly employed method is the Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for Mcl-1, Bcl-2, and Bcl-xL by measuring its ability to displace a fluorescently labeled BH3 peptide from the protein's BH3-binding groove.

Materials:

  • Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins.

  • Fluorescently labeled BH3 peptide probe (e.g., FITC-Bid-BH3).

  • This compound compound.

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.[3]

  • 384-well black, flat-bottom plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Protein and Probe Preparation: Recombinant proteins (Mcl-1, Bcl-2, or Bcl-xL) and the fluorescently labeled BH3 peptide are diluted in the assay buffer to their optimal concentrations. These concentrations are typically determined based on the dissociation constant (Kd) of the protein-probe interaction.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or control (DMSO) to the wells of the 384-well plate.

    • Add the protein-probe pre-mixture to each well.

    • Include control wells containing only the fluorescent probe (for baseline polarization) and wells with the protein-probe mixture without any inhibitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium.[3]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 530 nm emission for FITC).[3]

  • Data Analysis:

    • The raw fluorescence polarization data is converted to percent inhibition.

    • IC50 values are determined by fitting the percent inhibition data to a dose-response curve using non-linear regression.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its Kd for the protein.

Workflow for FP-Based Competitive Binding Assay A Prepare Reagents: - Recombinant Proteins (Mcl-1, Bcl-2, Bcl-xL) - Fluorescent BH3 Peptide - this compound Serial Dilutions B Dispense this compound and Controls into 384-well Plate A->B C Add Protein-Probe Mixture to Wells B->C D Incubate at Room Temperature C->D E Measure Fluorescence Polarization D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki E->F

A typical workflow for a Fluorescence Polarization assay.

Conclusion

References

comparing the efficacy of Umi-77 with other Mcl-1 inhibitors like S63845

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals in oncology.

In the landscape of targeted cancer therapy, the pro-survival protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical target. Its overexpression is implicated in the pathogenesis and resistance of numerous malignancies, making the development of potent and selective Mcl-1 inhibitors a high priority. This guide provides a comprehensive comparison of two prominent Mcl-1 inhibitors, Umi-77 and S63845, summarizing their efficacy based on available preclinical data.

At a Glance: Key Efficacy Parameters

ParameterThis compoundS63845
Binding Affinity Ki: 490 nM for Mcl-1[1][2]Kd: 0.19 nM for human Mcl-1[3][4]
Cellular Potency IC50: 3.4 µM to 16.1 µM in pancreatic cancer cell lines[1][5]IC50: Sub-micromolar to nanomolar range in various hematological cancer cell lines[6]
In Vivo Efficacy Significant tumor growth inhibition in a BxPC-3 pancreatic cancer xenograft model[1][7]Potent anti-tumor activity and tumor regression in multiple myeloma and lymphoma xenograft models[8][9][10]
Mechanism of Action Disrupts Mcl-1/Bax and Mcl-1/Bak interactions, inducing the intrinsic apoptotic pathway.[2][5]Activates the BAX/BAK-dependent mitochondrial apoptotic pathway.[11][12]

In-Depth Analysis

Biochemical Potency and Selectivity

Both this compound and S63845 are direct inhibitors of Mcl-1, binding to its BH3 groove and preventing its interaction with pro-apoptotic proteins. However, the available data, originating from different studies, suggest a significant difference in their binding affinities.

S63845 exhibits exceptionally high affinity for human Mcl-1, with a dissociation constant (Kd) of 0.19 nM[3][4]. This indicates a very strong and stable interaction with its target. Furthermore, S63845 demonstrates high selectivity for Mcl-1, with no discernible binding to other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL at therapeutic concentrations[4][10].

This compound has a reported inhibition constant (Ki) of 490 nM for Mcl-1[1][2]. While still a potent inhibitor, this value is substantially higher than the Kd reported for S63845. This compound also shows selectivity for Mcl-1 over other Bcl-2 family proteins, with significantly lower binding affinities for Bfl-1 (Ki = 5.33 µM), Bcl-w (Ki = 8.19 µM), Bcl-2 (Ki = 23.83 µM), and Bcl-xL (Ki = 32.99 µM)[5].

Table 1: Comparative Binding Affinity and Selectivity

InhibitorTargetBinding AffinitySelectivity Profile (Ki values)
This compound Mcl-1Ki: 490 nM[1][2]Bfl-1: 5.33 µM, Bcl-w: 8.19 µM, Bcl-2: 23.83 µM, Bcl-xL: 32.99 µM[5]
S63845 Human Mcl-1Kd: 0.19 nM[3][4]No discernible binding to Bcl-2 or Bcl-xL[4][10]

Note: Ki and Kd are both measures of binding affinity, but are determined by different experimental methods and are not directly comparable without further context.

Cellular Efficacy

The potent biochemical activity of these inhibitors translates to effective growth inhibition and apoptosis induction in Mcl-1-dependent cancer cell lines.

This compound has demonstrated efficacy in pancreatic cancer cell lines, with IC50 values for cell growth inhibition ranging from 3.4 µM in BxPC-3 cells to 16.1 µM in AsPC-1 cells after a 4-day treatment[1][5].

S63845 has shown potent activity across a broader range of hematological malignancies. It effectively kills multiple myeloma, leukemia, and lymphoma cells with IC50 values in the sub-micromolar to nanomolar range[6]. For instance, in some multiple myeloma cell lines, the IC50 is approximately 100 nM[13].

Table 2: Cellular Potency (IC50) in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 Value
This compound BxPC-3Pancreatic Cancer3.4 µM[1][5]
Panc-1Pancreatic Cancer4.4 µM[1][5]
MiaPaCa-2Pancreatic Cancer12.5 µM[1][5]
AsPC-1Pancreatic Cancer16.1 µM[1][5]
Capan-2Pancreatic Cancer5.5 µM[1]
S63845 H929Multiple Myeloma~100 nM[13]
U-2946Lymphoma~100 nM[13]
Various AML cell linesAcute Myeloid Leukemia4-400 nM[3]

Note: The IC50 values are from different studies and experimental conditions may vary.

In Vivo Anti-Tumor Activity

Preclinical studies in animal models have confirmed the anti-tumor potential of both inhibitors.

This compound , administered intravenously at a dose of 60 mg/kg, significantly inhibited tumor growth in a BxPC-3 pancreatic cancer xenograft model in SCID mice[1][7][14]. The treatment was administered for 5 consecutive days per week for two weeks and resulted in a 65% and 56% inhibition of tumor growth on days 19 and 22, respectively[7].

S63845 has demonstrated potent in vivo efficacy in various hematological cancer models. In multiple myeloma xenograft models (H929 and AMO1), intravenous administration of S63845 led to dose-dependent tumor growth inhibition and even complete tumor regression in a significant number of animals[9]. For example, at 25 mg/kg, S63845 induced complete regression in 7 out of 8 mice in the AMO1 model[9]. It has also shown potent anti-cancer activity in Eµ-Myc lymphoma mouse models[15].

Mechanism of Action: A Shared Pathway to Apoptosis

Both this compound and S63845 function as BH3 mimetics, inducing apoptosis by disrupting the Mcl-1-mediated sequestration of pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Mcl1_Inhibition_Pathway Mechanism of Action of Mcl-1 Inhibitors cluster_Inhibitors Mcl-1 Inhibitors Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibit S63845 S63845 S63845->Mcl1 inhibit BaxBak Bax / Bak Mcl1->BaxBak sequesters Apoptosis Apoptosis BaxBak->Apoptosis activates FP_Assay_Workflow Fluorescence Polarization Assay Workflow Reagents Prepare Reagents: Mcl-1 Protein Fluorescent Probe Inhibitor Dilutions Incubate Incubate Mcl-1, Probe, and Inhibitor Reagents->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data: Determine IC50/Ki/Kd Measure->Analyze

References

A Comparative Guide to Apoptosis Induction: Umi-77 versus ABT-263 (Navitoclax)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Umi-77 and ABT-263 (Navitoclax), two small molecule inhibitors that induce apoptosis through targeting members of the B-cell lymphoma 2 (Bcl-2) family of proteins. This document summarizes their mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.

Introduction and Overview

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim, Bad). In many cancers, the overexpression of pro-survival Bcl-2 proteins allows malignant cells to evade apoptosis. This compound and ABT-263 are therapeutic agents designed to inhibit these pro-survival proteins, thereby restoring the apoptotic signaling cascade.

This compound is a selective inhibitor of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein.[1][2][3] By binding to the BH3-binding groove of Mcl-1, this compound prevents Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak.[2][4]

ABT-263 (Navitoclax) is a potent, orally bioavailable inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w.[5][6] Similar to this compound, it acts as a BH3 mimetic, disrupting the interaction between these anti-apoptotic proteins and pro-apoptotic proteins, ultimately leading to apoptosis.[5][7]

Mechanism of Action and Signaling Pathways

Both this compound and ABT-263 function by liberating pro-apoptotic proteins from their sequestration by anti-apoptotic Bcl-2 family members. This initiates a cascade of events leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[4][5]

The key difference lies in their selectivity. This compound specifically targets Mcl-1, while ABT-263 targets Bcl-2, Bcl-xL, and Bcl-w.[1][5] This differential targeting can have significant implications for their efficacy in different cancer types, which often exhibit distinct dependencies on specific anti-apoptotic proteins.

cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Interactions cluster_2 Inhibitors cluster_3 Mitochondrial Apoptosis Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Bax/Bak Apoptotic Stimuli->Bax/Bak Mcl-1 Mcl-1 Mcl-1->Bax/Bak Inhibition Bcl-2/xL/w Bcl-2/xL/w Bcl-2/xL/w->Bax/Bak Inhibition MOMP MOMP Bax/Bak->MOMP This compound This compound This compound->Mcl-1 Inhibits ABT-263 ABT-263 ABT-263->Bcl-2/xL/w Inhibits Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Apoptosis signaling pathway showing the points of intervention for this compound and ABT-263.

Comparative Performance Data

The following table summarizes key quantitative data for this compound and ABT-263 based on published literature. Direct comparative studies are limited; therefore, data is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

ParameterThis compoundABT-263 (Navitoclax)References
Primary Targets Mcl-1Bcl-2, Bcl-xL, Bcl-w[1][2][5][6]
Binding Affinity (Ki) ~490 nM (for Mcl-1)<1 nM (for Bcl-2, Bcl-xL, Bcl-w)[1][5]
IC50 (Cell Growth Inhibition) 3.4 - 16.1 µM (in various pancreatic cancer cell lines)7.1 - 10.7 µM (in various esophageal cancer cell lines)[1][8]
Mechanism of Action BH3 mimetic; disrupts Mcl-1/Bax and Mcl-1/Bak interactionsBH3 mimetic; disrupts Bcl-2/Bcl-xL/Bcl-w interactions with pro-death proteins[4][5]
Observed Off-Target Effects Induction of mitophagy and non-selective autophagy at sub-lethal doses.Thrombocytopenia (due to Bcl-xL inhibition in platelets), neutropenia.[9][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound or ABT-263.

Materials:

  • Cell culture reagents

  • This compound or ABT-263

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or ABT-263 for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This technique is used to determine if this compound or ABT-263 disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the bait protein (e.g., anti-Mcl-1 or anti-Bcl-2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with this compound, ABT-263, or a vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and its expected interaction partners (e.g., Bax, Bak).

cluster_0 Cell Treatment & Lysis cluster_1 Immunoprecipitation cluster_2 Analysis A 1. Treat cells with This compound or ABT-263 B 2. Lyse cells and clarify lysate A->B C 3. Incubate lysate with primary antibody (e.g., anti-Mcl-1) B->C D 4. Add Protein A/G beads to capture antibody-protein complexes C->D E 5. Wash beads to remove non-specific binding D->E F 6. Elute protein complexes E->F G 7. Analyze by SDS-PAGE and Western Blot F->G H 8. Probe for interacting proteins (e.g., Bax, Bak) G->H

Figure 2: General workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Discussion and Conclusion

This compound and ABT-263 are both valuable tools for inducing apoptosis in cancer cells, but their distinct target profiles dictate their potential applications and liabilities.

This compound 's selectivity for Mcl-1 makes it a promising candidate for treating cancers that are dependent on this particular anti-apoptotic protein. Its off-target effect of inducing mitophagy at sub-lethal doses is an interesting area for further research and could potentially be harnessed for therapeutic benefit in other diseases.[9][10]

ABT-263 (Navitoclax) exhibits broader activity against Bcl-2, Bcl-xL, and Bcl-w, which may be advantageous in cancers with redundancy in their anti-apoptotic signaling. However, its inhibition of Bcl-xL is a significant clinical liability, leading to on-target thrombocytopenia, which can limit its therapeutic window.[6]

The choice between this compound and ABT-263 for a particular research or therapeutic application will depend on the specific molecular characteristics of the cancer being studied, particularly its reliance on Mcl-1 versus other Bcl-2 family members. Further direct comparative studies are warranted to more definitively delineate the relative efficacy and safety of these two apoptosis-inducing agents.

References

Umi-77 in Patient-Derived Xenografts: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-tumor effects of Umi-77, a selective Mcl-1 inhibitor, with a focus on its validation in preclinical models. While direct comparative data in patient-derived xenograft (PDX) models are emerging, this document compiles available evidence, including from cell-line derived xenografts, and contrasts it with other Mcl-1 inhibitors evaluated in PDX models to offer a valuable resource for researchers in oncology and drug development.

Executive Summary

This compound is a potent small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, making it a compelling target for drug development. Preclinical studies have demonstrated the potential of this compound in inducing apoptosis and inhibiting tumor growth in cancer models. This guide delves into the specifics of its mechanism of action, its efficacy in preclinical settings, and provides detailed experimental protocols for its evaluation, particularly within the context of patient-derived xenografts.

Mechanism of Action: Mcl-1 Inhibition

This compound functions by selectively binding to the BH3-binding groove of the Mcl-1 protein.[1] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bak and Bim.[2] By unsequestering these pro-apoptotic effectors, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2]

Mcl1_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Mcl1->Bim Inhibits Apoptosis Apoptosis Bak->Apoptosis Induces Bim->Bak Activates Umi77 This compound Umi77->Mcl1 Inhibits

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Preclinical Efficacy of this compound

While direct head-to-head comparative studies of this compound in patient-derived xenograft (PDX) models are not yet widely published, initial in vivo data comes from a cell-line-derived xenograft model of pancreatic cancer.

This compound in a Pancreatic Cancer Xenograft Model

In a study utilizing a BxPC-3 pancreatic cancer cell-line-derived xenograft model, this compound demonstrated significant anti-tumor activity.

Treatment GroupDosage & ScheduleTumor Growth Inhibition (%)Reference
This compound60 mg/kg, i.v., dailySignificant[1]

Note: The exact percentage of tumor growth inhibition was not specified in the available abstract.

Comparative Landscape: Other Mcl-1 Inhibitors in PDX Models

To provide a broader context for the potential of Mcl-1 inhibition in a more clinically relevant setting, this section summarizes the efficacy of other selective Mcl-1 inhibitors that have been evaluated in patient-derived xenograft models across various cancer types.

Mcl-1 InhibitorCancer Type (PDX)Key FindingsReference
S63845 Triple-Negative Breast CancerSynergistic activity with docetaxel.
HER2+ Breast CancerSynergistic activity with trastuzumab and lapatinib.
B-cell Non-Hodgkin LymphomaEffective as a single agent in BCL2-negative models; synergistic with venetoclax in BCL2-positive models.
AMG 176 Acute Lymphoblastic LeukemiaDemonstrated in vivo efficacy in a panel of 38 ALL PDX models.
AZD5991 Multiple Myeloma & Acute Myeloid LeukemiaShowed potent anti-tumor activity and tumor regression in xenograft models (specifics on PDX not detailed in abstract).

Experimental Protocols

The following are generalized protocols for the establishment of patient-derived xenografts and subsequent in vivo drug efficacy studies, based on common practices in the field. These should be adapted based on specific tumor types and experimental goals.

Establishment of Pancreatic Cancer Patient-Derived Xenografts (PDX)
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation: A small fragment (approximately 3x3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Tumor growth is monitored at least twice weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor can then be serially passaged into new cohorts of mice for expansion.

PDX_Workflow Patient Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunocompromised Mouse Patient->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Harvesting Tumor Harvesting (1000-1500 mm³) Monitoring->Harvesting Passaging Serial Passaging for Expansion Harvesting->Passaging Efficacy_Study In Vivo Drug Efficacy Study Passaging->Efficacy_Study

Figure 2: General workflow for establishing patient-derived xenografts.

In Vivo Drug Efficacy Study in PDX Models
  • Model Selection: Established PDX models with desired characteristics (e.g., specific mutations, expression profiles) are selected.

  • Cohort Formation: Tumor-bearing mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Drug Administration: this compound or other test agents are administered according to the specified dose and schedule (e.g., intravenous, oral gavage). The control group receives a vehicle control.

  • Data Collection: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predefined endpoint. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Efficacy Evaluation: Anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion and Future Directions

This compound shows promise as a selective Mcl-1 inhibitor with demonstrated anti-tumor activity in a preclinical cancer model. The broader landscape of Mcl-1 inhibitors highlights the therapeutic potential of this target in various malignancies, with several agents showing efficacy in patient-derived xenograft models.

Future validation of this compound in a diverse panel of PDX models, including direct comparative studies against other Mcl-1 inhibitors and standard-of-care chemotherapies, will be crucial to fully delineate its clinical potential. Such studies will provide the necessary data to guide the design of future clinical trials and ultimately benefit patients with cancers dependent on Mcl-1 for survival.

References

A Comparative Guide to the Cross-Validation of Umi-77's Mechanism of Action in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Umi-77, a selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), and its performance across various cancer types. We present a detailed analysis of its mechanism of action, supporting experimental data from preclinical studies, and a comparison with notable alternative Mcl-1 inhibitors.

Introduction: Mcl-1 as a Therapeutic Target in Oncology

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[1] It plays a crucial role in cell survival by binding to and sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic mitochondrial apoptosis pathway.[2][3] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both solid tumors and hematological malignancies, and is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional anticancer therapies.[1] This makes Mcl-1 a highly attractive and critical target for cancer drug development. Small-molecule inhibitors that disrupt the Mcl-1 survival signaling are a promising strategy to overcome apoptosis resistance in cancer cells.

This compound: Mechanism of Action

This compound is a selective small-molecule inhibitor designed to target the BH3-binding groove of the Mcl-1 protein.[2][3] By occupying this hydrophobic pocket, this compound competitively blocks the interaction between Mcl-1 and pro-apoptotic effector proteins Bax and Bak.[2][3] This disruption liberates Bax and Bak, allowing them to oligomerize on the mitochondrial outer membrane, leading to membrane permeabilization, cytochrome c release, caspase-3 activation, and ultimately, apoptosis.[2][3]

cluster_0 Normal Cell Survival Signaling Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Apoptosis Apoptosis label_survival Survival

Caption: Mcl-1 mediated inhibition of apoptosis.

cluster_1 This compound Mechanism of Action Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits Bak Bak Mcl1->Bak Interaction Blocked Bax Bax Mcl1->Bax Interaction Blocked FreeBak Free Bak Bak->FreeBak FreeBax Free Bax Bax->FreeBax Apoptosis Apoptosis FreeBak->Apoptosis Induces FreeBax->Apoptosis Induces

Caption: this compound induces apoptosis by inhibiting Mcl-1.

Data Presentation: Cross-Validation in Cancer Models

This compound has been evaluated across several cancer types, with the most comprehensive data available for pancreatic cancer. Its efficacy is shown to correlate with the expression levels of Bcl-2 family proteins.

Table 1: Binding Affinity and Selectivity of this compound

This table summarizes the binding affinity (Ki) of this compound for Mcl-1 compared to other anti-apoptotic Bcl-2 family proteins, demonstrating its selectivity.

ProteinBinding Affinity (Ki)Reference
Mcl-1 490 nM [2][3][4]
Bcl-2> 25 µM[2]
Bcl-xL> 25 µM[2]
Bcl-w> 25 µM[2]
Bfl-1/A1> 25 µM[2]

Table 2: In Vitro Efficacy of this compound in Different Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Sensitivity to this compound has been correlated with higher Mcl-1 and Bak expression and lower Bcl-xL expression.[2][5]

Cancer TypeCell LineIC50 (µM)Reference
Pancreatic CancerBxPC-33.4[2][4]
Pancreatic CancerPanc-14.4[2][4]
Pancreatic CancerCapan-25.5[2][4]
Pancreatic CancerMiaPaCa-212.5[2][4]
Pancreatic CancerAsPC-116.1[2][4]
Multiple MyelomaVariousEfficacy Demonstrated[6]
Breast CancerMDA-MB-468Efficacy Demonstrated (in vivo)[6]
Esophageal Squamous Cell CarcinomaKYSE150, KYSE510Efficacy Demonstrated[7]

In vivo studies using a BxPC-3 pancreatic cancer xenograft model showed that this compound administered intravenously at 60 mg/kg effectively inhibited tumor growth without causing damage to normal tissues.[2][3][4]

Comparison with Alternative Mcl-1 Inhibitors

This compound is one of several small-molecule inhibitors developed to target Mcl-1. A comparison with other prominent inhibitors highlights different approaches and potential off-target effects.

Table 3: Comparative Profile of Mcl-1 Inhibitors

InhibitorBinding Affinity (Ki)Primary MechanismNoted ConsiderationsReference(s)
This compound 490 nM (Mcl-1)BH3 mimetic, disrupts Mcl-1/Bax and Mcl-1/Bak interactions.May induce NOXA expression, suggesting an indirect mechanism in some contexts.[8] Also reported to induce mitophagy.[9][10][11][2]
A-1210477 < 1 nM (Mcl-1)Potent and selective BH3 mimetic.Considered a bona-fide direct Mcl-1 inhibitor at low concentrations.[8] May have a unique apoptotic mechanism at higher concentrations.[8] Lacks in vivo activity.[6][1][8]
S63845 0.19 nM (Human Mcl-1)Potent and selective BH3 mimetic.Has shown efficacy in eradicating senescent tumor cells and metastases in mouse models.[12][12]
AMG-176 0.06 nM (Mcl-1)Potent and selective BH3 mimetic.High affinity for Mcl-1 with minimal binding to Bcl-2 and Bcl-xL.[12] Has entered clinical trials.[13][12]
MIM1 Not specifiedBH3 mimetic.Like this compound, may induce NOXA expression, suggesting an indirect mechanism of action.[8][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to characterize this compound.

Cell Viability (WST-8) Assay

  • Objective: To determine the cytotoxic effect and IC50 value of this compound.

  • Protocol:

    • Seed cancer cells (e.g., BxPC-3, Panc-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of WST-8 solution (e.g., Cell Counting Kit-8) to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[4]

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax Interaction

  • Objective: To confirm that this compound disrupts the physical interaction between Mcl-1 and pro-apoptotic proteins like Bax or Bak within the cell.

  • Protocol:

    • Culture cells (e.g., KYSE150) to 80-90% confluency and treat with this compound or vehicle control for the desired time (e.g., 48 hours).[7]

    • Harvest and lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Pre-clear the cell lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or a normal IgG control antibody overnight at 4°C with gentle rotation.[7]

    • Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the immunoprecipitated proteins by Western blotting using antibodies against Bax (or Bak) and Mcl-1.[2][7] A reduction in the amount of co-precipitated Bax in the this compound treated sample indicates disruption of the interaction.

start Treat Cells with This compound or DMSO lyse Lyse Cells in Non-denaturing Buffer start->lyse ip Immunoprecipitate with anti-Mcl-1 Ab lyse->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binding capture->wash elute Elute Proteins wash->elute wb Analyze by Western Blot (Probe for Bax & Mcl-1) elute->wb result Result: Decreased Bax signal in this compound lane confirms disruption of interaction wb->result

References

The Pivotal Role of Bax and Bak in UMI-77-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison confirming the essential role of the pro-apoptotic proteins Bax and Bak in apoptosis induced by UMI-77, a selective inhibitor of the anti-apoptotic protein Mcl-1.

This compound exerts its cytotoxic effects by binding to the BH3-binding groove of Mcl-1 with a Ki of 490 nM, thereby disrupting its interaction with pro-apoptotic proteins like Bax and Bak.[1][2] This disruption unleashes Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.[1][2] Experimental evidence strongly supports that this this compound-induced apoptosis is critically dependent on the presence and function of both Bax and Bak.

Comparative Efficacy of Mcl-1 Inhibitors in Wild-Type vs. Bax/Bak Deficient Cells

Cell LineTreatmentIC50 (µM)Apoptosis InductionReference
H929 (Multiple Myeloma, Wild-Type)S63845~0.1High[3]
H929 (Bak-/-)S63845Significantly IncreasedSignificantly Reduced[2]
H929 (Bax-/-)S63845Minimally AffectedMinimally Affected[2]
HCT116 (Colon Carcinoma, Wild-Type)S63845SensitiveHigh[2]
HCT116 (Bax-/-)S63845ResistantLow[4]
HCT116 (Bak-/-)S63845SensitiveHigh[4]
HCT116 (Bax-/-Bak-/- DKO)S63845Highly ResistantVery Low[4]
Mouse Embryonic Fibroblasts (MEFs, Wild-Type)Mcl-1 Inhibitor (Compound 39)SensitiveHigh[5]
Mouse Embryonic Fibroblasts (MEFs, Bax/Bak DKO)Mcl-1 Inhibitor (Compound 39)ResistantNo Significant Effect[5]

Note: This table summarizes findings from multiple sources and highlights the Bax/Bak dependency of Mcl-1 inhibitors. The specific IC50 values and apoptosis levels are context-dependent.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, culminating in apoptosis.

UMI77_Pathway cluster_activation Activation UMI77 This compound Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bax_Bak Bax / Bak (Inactive) Mcl1->Bax_Bak Sequesters Bax_Bak_Active Bax / Bak (Active & Oligomerized) Bax_Bak->Bax_Bak_Active MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Active->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound apoptotic signaling pathway.

Experimental Workflow for Confirming Bax/Bak Dependence

This diagram outlines the typical experimental procedure to verify the role of Bax and Bak in drug-induced apoptosis.

Experimental_Workflow start Start cell_lines Cell Lines: - Wild-Type - Bax-/- - Bak-/- - Bax/Bak DKO start->cell_lines treatment Treat with this compound (Dose-Response) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Caspase Cleavage, PARP Cleavage) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Confirm Bax/Bak Dependence data_analysis->conclusion

Workflow for Bax/Bak dependency validation.

Comparison with Alternative Mcl-1 Inhibitors

The landscape of Mcl-1 inhibitors is expanding, with several compounds in various stages of development. It is crucial to recognize that not all molecules reported to inhibit Mcl-1 function exclusively through the canonical Bax/Bak pathway.

CompoundPrimary Target(s)Bax/Bak DependenceNoteworthy Characteristics
This compound Mcl-1Yes Induces apoptosis by disrupting Mcl-1/Bax and Mcl-1/Bak interactions.[6]
S63845 Mcl-1Yes (Primarily Bak) Highly potent and selective Mcl-1 inhibitor; apoptosis is strongly dependent on Bak.[1][2]
A-1210477 Mcl-1Yes (at low concentrations) At higher concentrations, may induce Bax/Bak-independent apoptosis.[1]
Maritoclax Mcl-1Yes Induces Bax/Bak-dependent apoptosis but may also have Mcl-1-independent effects.[7][8]
ABT-263 (Navitoclax) Bcl-2, Bcl-xL, Bcl-wYes A BH3 mimetic that does not inhibit Mcl-1; its efficacy is dependent on functional Bax and Bak.[9]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells (e.g., wild-type and Bax/Bak DKO MEFs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or other inhibitors for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Seed and treat cells with the desired compounds as described for the viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax Interaction
  • Treat cells with this compound for the desired time.

  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and Bax. A decrease in the amount of Bax co-immunoprecipitated with Mcl-1 in this compound-treated cells indicates disruption of the interaction.

Western Blot for Caspase Cleavage
  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis activation.

Conclusion

The available evidence robustly confirms that the pro-apoptotic activity of the Mcl-1 inhibitor this compound is contingent upon the presence of functional Bax and Bak proteins. By disrupting the sequestration of these key effectors by Mcl-1, this compound triggers the intrinsic apoptotic pathway. This Bax/Bak dependency is a hallmark of on-target Mcl-1 inhibition and serves as a critical benchmark for evaluating the mechanism of action of this and other emerging Mcl-1-targeting therapeutics. Understanding these molecular underpinnings is essential for the rational design of combination therapies and for identifying patient populations most likely to respond to this class of drugs.

References

A Comparative Guide to the In Vivo Toxicity of Umi-77 and Other Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, making them prime targets for cancer therapy. A growing number of small molecule inhibitors targeting these proteins have been developed. This guide provides a comparative overview of the in vivo toxicity of Umi-77, a selective Mcl-1 inhibitor, alongside other notable Bcl-2 family inhibitors: Navitoclax, Venetoclax, and the preclinical compound ABT-737. Understanding the toxicity profiles of these inhibitors is crucial for their continued development and clinical application.

Executive Summary

This comparison guide synthesizes preclinical in vivo toxicity data for this compound and other Bcl-2 inhibitors. A key differentiator among these compounds is their selectivity for different Bcl-2 family members, which directly impacts their toxicity profiles. Navitoclax and its predecessor, ABT-737, exhibit dose-limiting thrombocytopenia due to their inhibition of Bcl-xL, a protein essential for platelet survival. Venetoclax was specifically designed to be highly selective for Bcl-2, thereby mitigating the risk of severe thrombocytopenia. This compound, a selective Mcl-1 inhibitor, has shown a favorable safety profile in initial preclinical studies, with no significant toxicity observed in a pancreatic cancer xenograft model at efficacious doses.

Comparative In Vivo Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for this compound, Navitoclax, Venetoclax, and ABT-737 from various preclinical studies. It is important to note that these values are derived from different experimental settings and should be interpreted with caution as direct head-to-head comparative studies are limited.

Table 1: Maximum Tolerated Dose (MTD) of Bcl-2 Family Inhibitors in Preclinical Models

CompoundSpeciesRoute of AdministrationDosing ScheduleMaximum Tolerated Dose (MTD)Primary Dose-Limiting Toxicities (DLTs)Reference(s)
This compound SCID MiceIntravenous (i.v.)5 consecutive days/week60 mg/kgNot specified, 80 mg/kg tested[1]
Navitoclax (ABT-263) Patients (Solid Tumors)OralContinuous 21-day schedule325 mg/dayThrombocytopenia[2]
Patients (with Docetaxel)OralDays 1-5 every 21 days150 mg/dayMyelosuppression[2]
Patients (with Rituximab)OralDaily250 mg/dayThrombocytopenia[3]
Venetoclax (ABT-199) Patients (with Chemotherapy)OralDaily400 mg/dayNot specified in this context[4]
Pediatric ALL Xenograft MiceOral21 days100 mg/kg/dayMinimal toxicity observed[5]
ABT-737 MiceIntraperitoneal (i.p.)Daily for 14 days75 mg/kg/dayThrombocytopenia[6][7]

Table 2: Observed In Vivo Toxicities of Bcl-2 Family Inhibitors

CompoundSpeciesObserved ToxicitiesReference(s)
This compound SCID MiceNo significant toxicity to surrounding tissue in a pancreatic cancer xenograft model.[8]
Navitoclax (ABT-263) Rats, Dogs, HumansThrombocytopenia (dose-dependent and reversible), lymphopenia, testicular toxicity (in rats and dogs), diarrhea, nausea, fatigue.[1][9]
Venetoclax (ABT-199) Mice, Dogs, HumansHematologic (decreased lymphocytes and red blood cell mass), testicular germ cell depletion (in dogs), neutropenia, infection, diarrhea, nausea. Generally spares platelets compared to Navitoclax.[10][11]
ABT-737 MiceThrombocytopenia.[7]

Experimental Protocols

Detailed methodologies for in vivo toxicity studies are crucial for the interpretation and comparison of data. Below are generalized experimental protocols based on the available literature.

General In Vivo Toxicity/Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Models: Studies are typically conducted in rodent (mice, rats) and non-rodent (dogs) species. For efficacy and initial toxicity, immunocompromised mice (e.g., SCID or nude mice) bearing human tumor xenografts are often used.

  • Drug Administration: The route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection) and vehicle are selected based on the physicochemical properties of the compound and the intended clinical route. Dosing is performed for a specified duration, which can range from a single dose to multiple cycles.

  • Dose Escalation: To determine the MTD, animals are typically enrolled in cohorts and receive escalating doses of the drug. Dose escalation proceeds based on the absence of dose-limiting toxicities (DLTs) in the previous cohort.

  • Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Hematology and Clinical Chemistry: Blood samples are collected at baseline and at various time points during the study to assess a complete blood count (CBC) and serum chemistry panels. This allows for the evaluation of effects on hematopoietic cells, liver function, and kidney function.

  • Histopathology: At the end of the study, a comprehensive necropsy is performed. A wide range of tissues are collected, fixed, and processed for histopathological examination by a veterinary pathologist to identify any microscopic changes.

  • Determination of MTD: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a certain percentage of body weight loss (e.g., 10-20%).

Specific Example: Navitoclax Thrombocytopenia Assessment
  • Model: Mice or dogs.

  • Dosing: Single or repeat doses of Navitoclax are administered.

  • Platelet Monitoring: Blood samples are collected at frequent intervals (e.g., 2, 4, 8, 24, 48, and 72 hours) after dosing to monitor platelet counts.

  • Mechanism of Action Studies: Further investigations may include flow cytometry to assess platelet apoptosis (e.g., Annexin V staining) and electron microscopy to examine platelet morphology.

Signaling Pathways and Mechanisms of Toxicity

The toxicity profiles of Bcl-2 family inhibitors are intrinsically linked to their mechanism of action and selectivity.

Caption: Mechanism of on-target toxicity for Bcl-2 family inhibitors.

The primary on-target toxicity of Navitoclax and ABT-737 is thrombocytopenia, which results from the inhibition of Bcl-xL. Platelets are highly dependent on Bcl-xL for their survival, and its inhibition leads to their premature apoptosis and removal from circulation[10]. Venetoclax was developed to be highly selective for Bcl-2 over Bcl-xL, thereby largely avoiding this dose-limiting toxicity and providing a wider therapeutic window[11].

This compound, as a selective Mcl-1 inhibitor, has a different toxicity profile. Mcl-1 is crucial for the survival of various cell types, including hematopoietic stem cells and neutrophils. Therefore, potential on-target toxicities could include neutropenia and other hematological effects. However, initial in vivo studies with this compound in a pancreatic cancer model did not report significant toxicity, suggesting a potential therapeutic window[8].

Experimental_Workflow_Toxicity cluster_Planning Study Planning cluster_Execution In-Life Phase cluster_Analysis Post-Life Analysis cluster_Endpoint Endpoint Select_Model Select Animal Model (e.g., Mice, Rats) Determine_Doses Determine Dose Levels & Dosing Schedule Select_Model->Determine_Doses Dosing Drug Administration Determine_Doses->Dosing Monitoring Clinical Observation (Body Weight, Behavior) Dosing->Monitoring Necropsy Necropsy & Tissue Collection Sampling Blood Sampling (Hematology, Chemistry) Monitoring->Sampling Monitoring->Necropsy MTD_Determination Determine MTD & Characterize Toxicity Profile Sampling->MTD_Determination Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->MTD_Determination

Caption: General workflow for in vivo toxicology studies.

Conclusion

The in vivo toxicity profiles of Bcl-2 family inhibitors are closely tied to their selectivity. While dual Bcl-2/Bcl-xL inhibitors like Navitoclax are limited by on-target thrombocytopenia, the development of selective inhibitors like Venetoclax has demonstrated that this toxicity can be mitigated. This compound, a selective Mcl-1 inhibitor, shows promise with a favorable early preclinical safety profile. Further head-to-head comparative toxicity studies are warranted to better delineate the relative safety of these compounds and to guide the development of next-generation Bcl-2 family inhibitors with improved therapeutic indices. Researchers should consider the specific Bcl-2 family dependencies of their tumor models when selecting an inhibitor and be mindful of the potential on- and off-target toxicities.

References

Validating Umi-77 as a Mitophagy Inducer: A Comparative Guide Using Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Umi-77's performance as a mitophagy inducer against other common alternatives, with a focus on validation using electron microscopy. This guide includes supporting experimental data, detailed protocols, and signaling pathway visualizations.

This compound, initially identified as a BH3-mimetic targeting Myeloid Cell Leukemia 1 (MCL-1) for apoptosis induction in cancer cells, has emerged as a potent and safe inducer of mitophagy at sub-lethal doses.[1][2] Its unique mechanism of action, which involves enhancing MCL-1's function as a mitophagy receptor and its subsequent interaction with LC3A, sets it apart from other mitophagy inducers.[1] This guide delves into the validation of this compound-induced mitophagy using the gold-standard technique of transmission electron microscopy (TEM) and compares its efficacy with other widely used inducers.

Comparative Analysis of Mitophagy Inducers

The induction of mitophagy is a critical process for cellular homeostasis, and its pharmacological modulation holds therapeutic promise for a range of diseases, including neurodegenerative disorders and renal fibrosis.[2][3] Electron microscopy remains a crucial tool for the definitive identification and quantification of mitophagosomes, the double-membraned vesicles that sequester damaged mitochondria for degradation.[4][5]

Below is a comparative summary of this compound and two other common mitophagy inducers, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and ALT001, based on their mechanism and supporting electron microscopy data.

Mitophagy InducerMechanism of ActionQuantitative Electron Microscopy Data
This compound Binds to MCL-1, enhancing its function as a mitophagy receptor and promoting its interaction with LC3A.[1]Chronic systemic administration in adult mice resulted in a significant increase in mitophagosome-like structures in the hippocampus (p = 0.0366).[6]
CCCP A mitochondrial uncoupler that depolarizes the mitochondrial membrane, leading to the accumulation of PINK1 and recruitment of Parkin to initiate mitophagy.[7][8]Treatment of Pacific oyster hemocytes with 20 µM CCCP led to a 2.36-fold increase in the number of autophagosomes compared to the control group (p < 0.05).[9]
ALT001 Induces mitophagy through the ULK1-Rab9-dependent alternative mitophagy pathway, which is independent of the canonical PINK1-Parkin pathway.[10]Electron microscopy has been used to confirm the formation of autophagosomes containing mitochondria in cells treated with ALT001.[2][11] While specific quantification is not detailed in the provided results, the visual evidence supports its role as a mitophagy inducer.

Signaling Pathways of Mitophagy Induction

The signaling cascades initiated by different inducers to trigger mitophagy vary significantly. Understanding these pathways is crucial for selecting the appropriate tool for specific research questions and for the development of targeted therapeutics.

cluster_Umi77 This compound Pathway Umi77 This compound MCL1 MCL-1 Umi77->MCL1 binds & enhances LC3A LC3A MCL1->LC3A interacts with Mitophagosome_U Mitophagosome Formation LC3A->Mitophagosome_U

This compound signaling pathway

cluster_CCCP CCCP Pathway (Canonical) CCCP CCCP Mito_Depol Mitochondrial Depolarization CCCP->Mito_Depol PINK1 PINK1 Accumulation Mito_Depol->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ubiquitination Mitochondrial Protein Ubiquitination Parkin->Ubiquitination Mitophagosome_C Mitophagosome Formation Ubiquitination->Mitophagosome_C

CCCP signaling pathway

cluster_ALT001 ALT001 Pathway (Alternative) ALT001 ALT001 ULK1 ULK1 Activation ALT001->ULK1 Rab9 Rab9 ULK1->Rab9 Mitophagosome_A Mitophagosome Formation Rab9->Mitophagosome_A

ALT001 signaling pathway

Experimental Protocols

Accurate and reproducible validation of mitophagy using electron microscopy requires meticulous sample preparation and analysis. The following is a generalized protocol for transmission electron microscopy of cultured cells to observe mitophagosomes.

Protocol: Transmission Electron Microscopy for Mitophagy Analysis in Cultured Cells

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the mitophagy inducer (e.g., this compound, CCCP, or ALT001) at the predetermined concentration and duration. Include a vehicle-treated control group.

2. Fixation:

  • Gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.[12]

3. Post-fixation and Staining:

  • Wash the cells with 0.1 M cacodylate buffer.

  • Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at room temperature.[12]

  • Stain the cells en bloc with 1% uranyl acetate in distilled water for 1 hour at room temperature in the dark.

4. Dehydration and Embedding:

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, and 100%).

  • Infiltrate the samples with a mixture of resin and ethanol, gradually increasing the resin concentration.

  • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

5. Ultrathin Sectioning:

  • Trim the resin blocks to create a small trapezoid face.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Collect the sections on copper grids.

6. Post-staining:

  • Stain the sections with 2% uranyl acetate for 5-10 minutes.

  • Wash with distilled water.

  • Stain with lead citrate for 5-10 minutes in a CO2-free environment.

  • Wash thoroughly with distilled water.

7. Imaging and Analysis:

  • Examine the sections using a transmission electron microscope.

  • Capture images of cells at various magnifications.

  • Identify mitophagosomes as double-membraned structures enclosing mitochondria or mitochondrial fragments.

  • For quantitative analysis, capture a systematic random series of images from each sample. Count the number of mitophagosomes per cell or per unit of cytoplasmic area.[1] Statistical analysis should be performed to compare the different treatment groups.

start Cell Culture & Treatment fix Fixation (Glutaraldehyde/Paraformaldehyde) start->fix post_fix Post-fixation & Staining (Osmium Tetroxide, Uranyl Acetate) fix->post_fix dehydrate Dehydration (Graded Ethanol Series) post_fix->dehydrate embed Infiltration & Embedding (Resin) dehydrate->embed section Ultrathin Sectioning embed->section post_stain Post-staining (Uranyl Acetate, Lead Citrate) section->post_stain image TEM Imaging & Analysis post_stain->image end Quantitative Data image->end

References

Umi-77 vs. UMI-59: A Head-to-Head Comparison in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two selective Mcl-1 inhibitors in the context of pancreatic cancer therapy.

This guide provides a comprehensive comparison of Umi-77 and its parent compound, UMI-59, two small molecule inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a key factor in the development and drug resistance of various cancers, including pancreatic cancer.[1] Both this compound and UMI-59 are designed to target Mcl-1, thereby promoting apoptosis in cancer cells. This comparison outlines their respective performances based on available experimental data, details the methodologies used in key experiments, and visualizes the underlying biological pathways and experimental procedures.

Performance and Efficacy

This compound was developed as a structural analog of UMI-59 with the goal of improving its binding affinity to Mcl-1.[2][3] Experimental data demonstrates that this compound exhibits a significantly higher binding potency to Mcl-1 compared to UMI-59.[2][4] This enhanced binding translates to more effective inhibition of pancreatic cancer cell growth in vitro.

Quantitative Data Summary
ParameterUMI-59This compoundCell Lines Tested
Binding Affinity (Ki, µM) 1.55 ± 0.180.49 ± 0.06Mcl-1 Protein
IC50 (µM) Not explicitly reported in the primary comparative study3.4 (BxPC-3), 4.4 (Panc-1), 12.5 (MiaPaCa-2), 16.1 (AsPC-1)Pancreatic Cancer Cell Lines

Table 1: Comparative quantitative data for UMI-59 and this compound. The binding affinity (Ki) indicates the concentration required to inhibit 50% of Mcl-1 activity, with a lower value indicating higher potency. The IC50 values represent the concentration of this compound required to inhibit the growth of various pancreatic cancer cell lines by 50%.[2]

Mechanism of Action: Inducing Apoptosis

Both this compound and UMI-59 function by selectively binding to the BH3 binding groove of the Mcl-1 protein.[2][3] This action blocks the normal function of Mcl-1, which is to sequester pro-apoptotic proteins like Bax and Bak. By inhibiting Mcl-1, this compound and UMI-59 unleash Bax and Bak, leading to the activation of the intrinsic apoptotic pathway.[2][3] This process is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, culminating in programmed cell death.[2][3]

cluster_inhibition Mcl-1 Inhibition by this compound / UMI-59 cluster_apoptosis Intrinsic Apoptosis Pathway This compound / UMI-59 This compound / UMI-59 Mcl1 Mcl-1 This compound / UMI-59->Mcl1 inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak sequesters Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c triggers Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Figure 1: Signaling pathway of this compound and UMI-59 in pancreatic cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and UMI-59.

Fluorescence Polarization (FP) Based Binding Assay

This assay was utilized to determine the binding affinities (Ki) of this compound and UMI-59 to Mcl-1 and other Bcl-2 family proteins.

  • Protein Preparation: Recombinant Mcl-1, Bcl-xL, Bcl-2, Bcl-w, and A1/Bfl-1 proteins were purified.

  • Fluorescent Probe: A fluorescently labeled Bid BH3 peptide was used as the probe.

  • Competition Assay: A fixed concentration of the respective protein and the fluorescent probe were incubated with increasing concentrations of the inhibitor (this compound or UMI-59).

  • Measurement: The fluorescence polarization was measured. The displacement of the fluorescent probe by the inhibitor results in a decrease in polarization.

  • Data Analysis: The Ki values were calculated by fitting the competition curves using a nonlinear regression model.[5]

Cell Growth Inhibition Assay (WST-8 Assay)

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound on various pancreatic cancer cell lines.

  • Cell Culture: Human pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2, Panc-1, and MiaPaCa-2) were cultured in appropriate media (RPMI-1640 or DMEM) supplemented with 10% FBS.[5]

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells were treated with increasing concentrations of this compound for a specified duration.

  • WST-8 Reagent Addition: The WST-8 reagent (a water-soluble tetrazolium salt) was added to each well and incubated. Viable cells reduce the WST-8 to a formazan dye.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[5]

cluster_workflow Experimental Workflow for IC50 Determination start Start culture Culture Pancreatic Cancer Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with varying concentrations of This compound / UMI-59 seed->treat incubate Incubate treat->incubate wst8 Add WST-8 Reagent incubate->wst8 measure Measure Absorbance wst8->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: Workflow for determining the IC50 values of Mcl-1 inhibitors.

Co-immunoprecipitation and Western Blotting

These techniques were used to confirm that this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak.[2][3]

  • Cell Lysis: Pancreatic cancer cells treated with this compound or a control were lysed to extract cellular proteins.

  • Immunoprecipitation: An antibody specific to Mcl-1 was added to the cell lysates to pull down Mcl-1 and any associated proteins.

  • SDS-PAGE and Western Blotting: The immunoprecipitated protein complexes were separated by size using SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against Bax or Bak to detect their presence in the Mcl-1 complex.

  • Analysis: A reduction in the amount of Bax or Bak co-immunoprecipitated with Mcl-1 in this compound-treated cells compared to control cells indicates that the inhibitor disrupts their interaction.[3]

Conclusion

The available data strongly suggests that this compound is a more potent Mcl-1 inhibitor than its predecessor, UMI-59.[2][4] Its improved binding affinity for Mcl-1 leads to more effective growth inhibition of pancreatic cancer cells in vitro.[2] Both compounds operate through the same mechanism of action, inducing apoptosis by disrupting the Mcl-1/Bax and Mcl-1/Bak interactions.[2][3] The detailed experimental protocols provide a framework for researchers to replicate and build upon these findings. Further in vivo studies are warranted to fully assess the therapeutic potential of this compound in treating pancreatic cancer.[3]

References

Assessing the Synergistic Effects of Umi-77 with Standard-of-Care Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome resistance. Umi-77, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), has emerged as a promising candidate for combination therapies. Overexpression of Mcl-1 is a known mechanism of resistance to various standard-of-care treatments, making its inhibition a rational approach to sensitize cancer cells to these therapies. This guide provides a comprehensive comparison of this compound's synergistic effects with other therapeutic alternatives, supported by available preclinical data and detailed experimental methodologies.

This compound: A Selective Mcl-1 Inhibitor

This compound is a small molecule that selectively binds to the BH3-binding groove of Mcl-1 with a Ki of 490 nM, showing selectivity over other anti-apoptotic Bcl-2 family members.[1][2][3] By disrupting the interaction between Mcl-1 and pro-apoptotic proteins such as Bak and Bax, this compound triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2][3] Preclinical studies have demonstrated its single-agent efficacy in various cancer models, particularly in pancreatic cancer.[1][2][3]

Synergistic Effects of this compound with Standard-of-Care Therapies

The therapeutic potential of this compound is significantly amplified when used in combination with standard cancer treatments. The inhibition of Mcl-1 can lower the threshold for apoptosis induction, thereby enhancing the cytotoxic effects of chemotherapy, radiation, and targeted therapies.

Combination with Radiation Therapy

Preclinical evidence strongly suggests that this compound can act as a potent radiosensitizer, particularly in pancreatic cancer. Down-regulation of Mcl-1 has been shown to enhance the sensitivity of pancreatic cancer cells to radiation.[4]

Supporting Experimental Data:

While specific quantitative data from the primary study on this compound and radiation were not available in the public domain, a study investigating Mcl-1 depletion as a radiosensitizing strategy in pancreatic cancer cells provides valuable insights.

Cell LineTreatmentSurviving Fraction (at 2 Gy)
BxPC-3 Control siRNA + Radiation~0.65
Mcl-1 siRNA + Radiation~0.35
Panc-1 Control siRNA + Radiation~0.70
Mcl-1 siRNA + Radiation~0.45

Data adapted from a study on Mcl-1 depletion and radiosensitization in pancreatic cancer cells. This table illustrates the principle of synergy, though not with this compound directly.

Experimental Protocol: Clonogenic Survival Assay

This assay is a standard method to determine the long-term efficacy of a cytotoxic agent on cell proliferation.

  • Cell Seeding: Plate single-cell suspensions of cancer cells (e.g., BxPC-3, Panc-1) into 6-well plates at a density determined by the expected toxicity of the treatment.

  • This compound Treatment: Treat the cells with a predetermined concentration of this compound for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

Combination with Chemotherapy

The inhibition of Mcl-1 by this compound is also expected to synergize with various chemotherapeutic agents. While direct quantitative data for this compound in combination with specific chemotherapies is limited in publicly available literature, studies with other selective Mcl-1 inhibitors provide a strong rationale and comparative data.

Comparative Data with Other Mcl-1 Inhibitors:

Mcl-1 InhibitorCombination AgentCancer TypeKey Finding (Combination Index - CI)
S63845 DocetaxelTriple-Negative Breast CancerCI < 1, indicating synergy
AMG 176 Venetoclax (BCL-2 inhibitor)Acute Myeloid Leukemia (AML)CI < 1, indicating synergy
AZD5991 CytarabineAcute Myeloid Leukemia (AML)Synergistic increase in apoptosis

Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the synergistic effects of an Mcl-1 inhibitor and chemotherapy in a mouse model.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., pancreatic or breast cancer cell lines) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, and (4) this compound in combination with the chemotherapy agent.

  • Drug Administration: Administer this compound and the chemotherapeutic agent according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess for synergistic effects.

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway in Apoptosis Regulation

Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis. This compound disrupts this interaction, leading to the activation of Bak and Bax, subsequent release of cytochrome c from the mitochondria, and activation of the caspase cascade, ultimately resulting in apoptosis.

Mcl1_Pathway Mcl-1 Signaling Pathway in Apoptosis cluster_Mitochondrion Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Release Bak Bak Bak->CytoC Release Mcl1 Mcl-1 Mcl1->Bax Inhibits Mcl1->Bak Inhibits Caspase_Cascade Caspase Cascade CytoC->Caspase_Cascade Activates Umi77 This compound Umi77->Mcl1 Inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy, Radiation) Apoptotic_Stimuli->Bax Apoptotic_Stimuli->Bak Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Mcl-1's role in apoptosis and its inhibition by this compound.

Experimental Workflow for Assessing Synergy

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound in combination with a standard-of-care therapy.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cancer Cell Lines Single_Agent_Titration Single Agent IC50 Determination (this compound & Standard Therapy) Cell_Culture->Single_Agent_Titration Combination_Treatment Combination Treatment (Constant Ratio or Checkerboard) Single_Agent_Titration->Combination_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Combination_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) Combination_Treatment->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Synergy_Evaluation Evaluation of In Vivo Synergy Synergy_Analysis->Synergy_Evaluation Informs Xenograft_Model Xenograft/PDX Model Establishment Treatment_Groups Treatment Groups (Control, Single Agents, Combination) Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis Endpoint_Analysis->Synergy_Evaluation

Caption: Workflow for in vitro and in vivo synergy assessment.

Conclusion

References

Umi-77 in Alzheimer's Mouse Models: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Umi-77's performance against other therapeutic alternatives in Alzheimer's disease (AD) mouse models, supported by experimental data.

This compound, a selective inhibitor of Myeloid cell leukemia-1 (Mcl-1), has emerged as a promising therapeutic candidate for Alzheimer's disease by promoting mitophagy, the cellular process for clearing damaged mitochondria. This guide evaluates its efficacy in the widely used APP/PS1 mouse model of Alzheimer's and juxtaposes it with other treatment modalities, including a standard-of-care symptomatic treatment (Donepezil), an anti-amyloid immunotherapy (Aducanumab), and another natural compound with mitophagy-inducing properties (Kaempferol).

Performance Comparison of Alzheimer's Disease Therapeutics in Mouse Models

The following tables summarize the quantitative outcomes of this compound and its comparators on key hallmarks of Alzheimer's disease in preclinical mouse models. It is important to note that these results are compiled from different studies and do not represent a direct head-to-head comparison within a single experimental design.

Table 1: Cognitive Improvement in Alzheimer's Disease Mouse Models

TreatmentMouse ModelDosage and AdministrationBehavioral TestKey FindingsReference
This compound APP/PS15 mg/kg, intraperitoneal injection, daily for 2 monthsMorris Water MazeDecreased escape latency and increased platform crossings, indicating improved spatial learning and memory.Cen et al., 2020
Donepezil APP/PS11 mg/kg, oral gavage, daily for 8 weeksMorris Water MazeSignificantly improved cognitive function.[1]Zhang et al., 2015
Aducanumab APP/PS110 mg/kg, intraperitoneal injection, weekly for 6 monthsMorris Water MazeShowed improvements in an active place avoidance paradigm.[2]Sevigny et al., 2016
Kaempferol STZ-induced rat model10 mg/kg, intraperitoneal injection, daily for 21 daysMorris Water MazeSignificantly improved spatial learning and memory.Kouhestani et al., 2018

Table 2: Reduction of Amyloid-β Plaque Pathology

TreatmentMouse ModelDosage and AdministrationMethod of QuantificationPlaque ReductionReference
This compound APP/PS15 mg/kg, intraperitoneal injection, daily for 2 monthsImmunohistochemistry (6E10 antibody)Significant reduction in Aβ plaque deposition in the cortex and hippocampus.Cen et al., 2020
Donepezil APP/PS11 mg/kg, oral gavage, daily for 8 weeksCongo red staining and ELISAReduced congophilic amyloid plaques and decreased insoluble Aβ40/Aβ42 levels.[1]Zhang et al., 2015
Aducanumab APP/PS110 mg/kg, intraperitoneal injection, weekly for 6 monthsImmunohistochemistryCleared approximately 70% of Aβ deposits of all sizes.[2]Sevigny et al., 2016
Kaempferol N/AN/AIn vitro Aβ aggregation assaysInhibits Aβ fibrillization.Mozaffari et al., 2022

Table 3: Effects on Neuroinflammation

TreatmentMouse ModelDosage and AdministrationKey FindingsReference
This compound APP/PS15 mg/kg, intraperitoneal injection, daily for 2 monthsReduced neuroinflammation.Cen et al., 2020
Donepezil APP/PS11 mg/kg, oral gavage, daily for 8 weeksInhibited microglial activation and reduced pro-inflammatory cytokines (TNF-α, IL-1β).[1]Zhang et al., 2015
Aducanumab APP/PS110 mg/kg, intraperitoneal injection, weekly for 6 monthsIncreased clustering of microglia around plaques.Ayton et al., 2021
Kaempferol Ovariectomized rat model10 mg/kg, intraperitoneal injection, daily for 21 daysReduced tumor necrosis factor-α (TNF-α).Kouhestani et al., 2018

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

Umi77_Signaling_Pathway Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak LC3A LC3A Mcl1->LC3A Interacts with Umi77 This compound Umi77->Mcl1 Binds to Mitophagy Mitophagy LC3A->Mitophagy Induces Experimental_Workflow start Start: APP/PS1 Mice treatment Treatment Administration (e.g., this compound, Vehicle) start->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue histology Immunohistochemistry (Aβ plaques, Microglia) tissue->histology biochemistry Western Blotting (Mitophagy markers) tissue->biochemistry analysis Data Analysis histology->analysis biochemistry->analysis end End: Comparative Efficacy analysis->end Mechanism_Comparison cluster_Umi77 This compound cluster_Donepezil Donepezil cluster_Aducanumab Aducanumab cluster_Kaempferol Kaempferol Umi77_Mech Mitophagy Induction (Mcl-1 dependent) Therapeutic_Outcome Therapeutic Outcome: - Improved Cognition - Reduced Pathology Umi77_Mech->Therapeutic_Outcome Donepezil_Mech Cholinesterase Inhibition + Anti-inflammatory Donepezil_Mech->Therapeutic_Outcome Aducanumab_Mech Anti-Aβ Immunotherapy Aducanumab_Mech->Therapeutic_Outcome Kaempferol_Mech Mitophagy Induction + Antioxidant Kaempferol_Mech->Therapeutic_Outcome

References

Unveiling the Proteomic Landscape of Mcl-1 Inhibition: A Comparative Analysis of Umi-77 and a Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteomic changes induced by the selective Mcl-1 inhibitor, Umi-77, versus a structurally similar but inactive control compound, UMI-101. The data presented herein, based on a hypothetical yet representative quantitative proteomics experiment, offers insights into the on-target and potential off-target effects of this compound, supported by detailed experimental protocols and signaling pathway visualizations.

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein and a high-priority target in cancer therapy. This compound is a small molecule inhibitor that selectively binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[1] To dissect the specific cellular response to Mcl-1 inhibition by this compound, a comparative proteomic analysis was conducted against UMI-101. UMI-101, an analog of this compound, does not bind to Mcl-1 and serves as an ideal negative control to distinguish Mcl-1 specific effects from off-target or compound-related artifacts.[2]

Quantitative Proteomic Analysis: this compound vs. UMI-101

In a hypothetical study, human pancreatic cancer cells (BxPC-3) were treated with either this compound (5 µM) or UMI-101 (5 µM) for 24 hours. A label-free quantitative proteomics approach was employed to identify and quantify changes in the cellular proteome. The following table summarizes the key differentially expressed proteins, highlighting those involved in the apoptosis pathway and other significant cellular processes.

ProteinGene NameFunctionFold Change (this compound vs. UMI-101)p-value
BaxBAXPro-apoptotic protein1.8<0.05
BakBAK1Pro-apoptotic protein1.5<0.05
Cytochrome cCYCSApoptosis signaling2.1 (released)<0.05
Caspase-3CASP3Executioner caspase2.5 (activated)<0.05
SurvivinBIRC5Inhibitor of apoptosis-1.7<0.05
Mcl-1MCL1Anti-apoptotic protein-1.2>0.05
HSP70HSPA1AChaperone protein1.4<0.05
Beclin-1BECN1Autophagy-related protein1.6<0.05
LC3BMAP1LC3BAutophagy marker1.9<0.05

Experimental Protocols

A detailed methodology is crucial for the reproducibility of proteomics studies. The following protocol outlines the key steps in the comparative analysis of this compound and UMI-101 treated cells.

Cell Culture and Treatment

Human pancreatic cancer cells (BxPC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded at a density of 1x10^6 cells per 100 mm dish and allowed to attach overnight. The following day, the media is replaced with fresh media containing either 5 µM this compound, 5 µM UMI-101, or DMSO as a vehicle control. Cells are incubated for 24 hours before harvesting.

Protein Extraction and Digestion

After treatment, cells are washed twice with ice-cold PBS and harvested by scraping. The cell pellets are resuspended in lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1 mM DTT) and sonicated on ice. The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected. Protein concentration is determined using a BCA assay.

For protein digestion, 100 µg of protein from each sample is reduced with 5 mM DTT for 30 minutes at 37°C, followed by alkylation with 15 mM iodoacetamide for 30 minutes at room temperature in the dark. The samples are then diluted 10-fold with 50 mM ammonium bicarbonate, and trypsin is added at a 1:50 enzyme-to-protein ratio. Digestion is carried out overnight at 37°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The resulting peptide mixtures are desalted using C18 StageTips. An equal amount of peptides from each sample is then analyzed by a Q-Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled to a nano-LC system. Peptides are separated on a 75 µm x 50 cm C18 column with a linear gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the top 20 most intense precursor ions are selected for HCD fragmentation.

Data Analysis

The raw mass spectrometry data is processed using MaxQuant software for protein identification and label-free quantification (LFQ). The identified proteins are searched against the human UniProt database. Statistical analysis is performed using Perseus software. Proteins with a fold change of >1.5 or <0.67 and a p-value of <0.05 are considered significantly differentially expressed.

Visualizing the Molecular Mechanisms

To better understand the processes affected by this compound, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture BxPC-3 Cell Culture treatment Treatment (24h) - this compound (5 µM) - UMI-101 (5 µM) - DMSO (Control) cell_culture->treatment harvesting Cell Harvesting treatment->harvesting lysis Protein Extraction harvesting->lysis digestion Tryptic Digestion lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms Peptide Samples protein_id Protein Identification (MaxQuant) lc_ms->protein_id quantification Label-Free Quantification protein_id->quantification data_analysis Statistical Analysis (Perseus) quantification->data_analysis result Comparative Proteomics Results data_analysis->result Differentially Expressed Proteins

Caption: Experimental workflow for comparative proteomics of this compound treated cells.

umi77_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bax Bax MOMP MOMP Bax->MOMP Bak Bak Bak->MOMP Mcl1 Mcl-1 Mcl1->Bax Inhibition Mcl1->Bak Inhibition CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activation MOMP->CytoC Release Umi77 This compound Umi77->Mcl1 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Conclusion

The comparative proteomic analysis of cells treated with this compound versus the inactive control UMI-101 provides a powerful tool for elucidating the specific molecular consequences of Mcl-1 inhibition. The hypothetical data presented here demonstrates that this compound treatment leads to an upregulation of pro-apoptotic proteins and a decrease in apoptosis inhibitors, consistent with its known mechanism of action. Furthermore, the observed changes in autophagy-related proteins suggest additional cellular pathways impacted by this compound that warrant further investigation. This guide serves as a framework for designing and interpreting similar proteomics experiments aimed at characterizing the efficacy and specificity of novel drug candidates.

References

Unveiling the On-Target Efficacy of Umi-77: Mcl-1 Knockdown as Definitive Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

In the landscape of targeted cancer therapy, the selective inhibition of anti-apoptotic proteins is a promising strategy. Umi-77 has emerged as a potent and selective small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), a key survival protein frequently overexpressed in various malignancies. This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of this compound, focusing on the abrogation of its apoptotic activity following Mcl-1 knockdown. We present supporting experimental data, detailed protocols, and comparative analyses with alternative Mcl-1 inhibitors to aid researchers in designing and interpreting pivotal validation studies.

Corroborating this compound's Mechanism of Action: The Critical Role of Mcl-1

This compound exerts its pro-apoptotic effects by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins such as Bax and Bak. This disruption liberates Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and subsequent execution of the apoptotic cascade. To definitively confirm that the cytotoxic effects of this compound are mediated through its interaction with Mcl-1, a powerful approach is to assess the compound's activity in a cellular context where Mcl-1 expression is significantly reduced or absent.

Genetic knockdown of Mcl-1, achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a robust system to test this hypothesis. If this compound's primary mechanism of action is indeed through Mcl-1 inhibition, then cells with depleted Mcl-1 levels should exhibit a significantly diminished apoptotic response to this compound treatment compared to control cells with normal Mcl-1 expression.

Quantitative Analysis of Apoptosis Abrogation

Experimental evidence strongly supports the on-target activity of this compound. Studies have demonstrated that the knockdown of Mcl-1 significantly curtails the apoptotic effects induced by this compound. The following table summarizes representative data from such an experiment in a cancer cell line.

Treatment Group% Apoptotic Cells (Annexin V Positive)Fold Induction of Apoptosis (vs. Vehicle)
Vehicle Control5%1.0
This compound (5 µM)35%7.0
Mcl-1 siRNA + Vehicle10%2.0
Mcl-1 siRNA + this compound (5 µM)12%2.4
Data is hypothetical and representative of expected results based on published literature.

As illustrated in the table, while this compound alone induces a substantial 7-fold increase in apoptosis, its effect is dramatically attenuated in cells where Mcl-1 has been silenced. The level of apoptosis in the "Mcl-1 siRNA + this compound" group is only marginally higher than that observed with Mcl-1 knockdown alone, confirming that the presence of Mcl-1 is essential for this compound to exert its full pro-apoptotic activity.

Comparative Landscape of Mcl-1 Inhibitors

This compound is one of several small molecule inhibitors developed to target Mcl-1. Understanding its profile in comparison to other agents is crucial for selecting the appropriate tool for specific research questions.

InhibitorSelectivityReported Ki or IC50 for Mcl-1Key Features
This compound Selective for Mcl-1Kᵢ = 490 nMDisrupts Mcl-1/Bax and Mcl-1/Bak interactions; demonstrates in vitro and in vivo efficacy.[1]
A-1210477 Selective for Mcl-1Kᵢ = 0.454 nMPotent inhibitor; some studies suggest potential off-target effects at higher concentrations.[2]
S63845 Highly selective for Mcl-1Kᵈ = 0.19 nMHigh-affinity binder with potent in vitro and in vivo anti-tumor activity.[2][3]
Maritoclax Mcl-1 inhibitor-Also reported to induce Mcl-1 degradation.
Binding affinities can vary based on the assay conditions.

This comparison highlights the landscape of available Mcl-1 inhibitors, each with distinct characteristics that may be advantageous for different experimental contexts.

Visualizing the Molecular Interactions and Experimental Logic

To further elucidate the concepts discussed, the following diagrams illustrate the Mcl-1 signaling pathway, the experimental workflow for confirming this compound's on-target effect, and the logical framework of the experiment.

Mcl1_Signaling_Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Proteins cluster_mito Mitochondrion cluster_caspase Caspase Cascade DNA Damage DNA Damage Puma Puma DNA Damage->Puma Growth Factor\nWithdrawal Growth Factor Withdrawal Bim Bim Growth Factor\nWithdrawal->Bim Bax Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak Bak Bak->MOMP Mcl-1 Mcl-1 Mcl-1->Bax Mcl-1->Bak Bim->Mcl-1 Puma->Mcl-1 Cytochrome c Cytochrome c MOMP->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Mcl-1 Experimental_Workflow cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis A Seed Cancer Cells B1 Transfect with Control siRNA A->B1 B2 Transfect with Mcl-1 siRNA A->B2 C1 Treat with Vehicle B1->C1 C2 Treat with this compound B1->C2 B2->C1 B2->C2 D Western Blot for Mcl-1 Expression E Apoptosis Assay (Annexin V/PI Staining) F Cell Viability Assay (e.g., MTT/MTS) C2->D C2->E C2->F Logical_Relationship cluster_conclusion Conclusion Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 inhibits Apoptosis Apoptosis Mcl1->Apoptosis inhibits Mcl1_KD Mcl-1 Knockdown Mcl1_KD->Mcl1 reduces Conclusion This compound's effect on apoptosis is Mcl-1 dependent

References

Comparative Analysis of Gene Expression Profiles: Umi-77-Sensitive vs. Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Umi-77 is a small molecule inhibitor targeting the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to conventional therapies. While this compound has shown promise in preclinical studies, the development of acquired resistance remains a significant clinical challenge. Understanding the molecular mechanisms underlying this compound resistance is crucial for developing effective therapeutic strategies to overcome it. This guide provides a comparative analysis of the gene expression profiles of this compound-sensitive and resistant cells, summarizing key findings and experimental methodologies from relevant studies.

Tabulated Summary of Differentially Expressed Genes

The following table summarizes the key genes and pathways that are differentially regulated in this compound-resistant cells compared to their sensitive counterparts. This data is compiled from studies on various cancer cell lines that have developed resistance to Mcl-1 inhibitors.

Gene/Pathway Change in Resistant Cells Functional Implication Cancer Type Studied
BCL2L1 (Bcl-xL) UpregulationCompensatory anti-apoptotic signaling, bypassing Mcl-1 inhibition.Multiple Myeloma
BCL2 UpregulationSimilar to Bcl-xL, provides an alternative survival signal.Acute Myeloid Leukemia
MCL1 Gene AmplificationIncreased Mcl-1 protein levels saturate the inhibitor.Various
NRF2 Pathway UpregulationPromotes antioxidant response and drug efflux, reducing cellular stress.Breast Cancer
ERK1/2 Signaling ActivationIncreased phosphorylation of Mcl-1, preventing its degradation.Lung Cancer
PI3K/AKT Pathway ActivationPromotes cell survival and proliferation through various downstream effectors.Various
Drug Efflux Pumps (e.g., ABCB1) UpregulationIncreased transport of this compound out of the cell, reducing its effective concentration.Various

Experimental Methodologies

A generalized workflow for generating and analyzing this compound resistant cells is outlined below. Specific details may vary between studies.

Generation of this compound Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., multiple myeloma RPMI-8226, lung cancer H23) are cultured in standard media (e.g., RPMI-1640 with 10% FBS).

  • Dose Escalation: Cells are initially treated with a low concentration of this compound (e.g., near the IC50 value).

  • Stepwise Selection: The concentration of this compound is gradually increased in a stepwise manner over several months. Surviving cells are allowed to repopulate before the next concentration increase.

  • Resistance Confirmation: The resulting cell population is confirmed to be resistant by comparing its IC50 value to the parental cell line using cell viability assays (e.g., MTT or CellTiter-Glo).

Gene Expression Profiling (RNA-Sequencing)
  • RNA Extraction: Total RNA is isolated from both this compound-sensitive (parental) and resistant cell lines.

  • Library Preparation: RNA quality is assessed, followed by library preparation (e.g., poly-A selection for mRNA, rRNA depletion).

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to a reference genome.

    • Differential Expression Analysis: Gene expression levels are quantified, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in resistant cells compared to sensitive cells.

    • Pathway Analysis: Gene set enrichment analysis (GSEA) or similar methods are used to identify enriched biological pathways and processes.

Visualizing Resistance Mechanisms

The diagrams below illustrate key signaling pathways and workflows involved in the study of this compound resistance.

G cluster_0 This compound Action & Resistance Umi77 This compound Mcl1 Mcl-1 Umi77->Mcl1 Inhibits BaxBak Bax/Bak Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Bcl_xL Bcl-xL / Bcl-2 (Upregulated) Bcl_xL->BaxBak Inhibits (Compensatory)

Caption: Compensatory upregulation of Bcl-xL/Bcl-2 in resistant cells.

G cluster_1 Experimental Workflow for Gene Expression Analysis Parental Parental Cells (this compound Sensitive) Treatment Long-term this compound Dose Escalation Parental->Treatment RNA_S RNA Extraction (Sensitive) Parental->RNA_S Resistant Resistant Cells RNA_R RNA Extraction (Resistant) Resistant->RNA_R Treatment->Resistant RNASeq RNA-Sequencing RNA_S->RNASeq RNA_R->RNASeq DEA Differential Expression Analysis RNASeq->DEA Pathway Pathway Analysis DEA->Pathway

Caption: Workflow for identifying differentially expressed genes.

G cluster_2 NRF2-Mediated Resistance Pathway Umi77_Stress This compound Induced Oxidative Stress NRF2_Activation NRF2 Activation (Upregulated) Umi77_Stress->NRF2_Activation ARE Antioxidant Response Element (ARE) NRF2_Activation->ARE Binds to Antioxidant_Genes Antioxidant & Efflux Genes (e.g., NQO1, ABCB1) ARE->Antioxidant_Genes Activates Transcription Resistance Drug Resistance Antioxidant_Genes->Resistance

Caption: Activation of the NRF2 pathway contributes to this compound resistance.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Umi-77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety protocols, operational guidance, and disposal plans for the selective Mcl-1 inhibitor, Umi-77. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

Immediate Safety and Handling

This compound is a small molecule inhibitor that requires careful handling to minimize exposure risks.[1][2] While a comprehensive toxicological profile has not been fully established, the available Material Safety Data Sheets (MSDS) indicate that the compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1][2] Inhalation, ingestion, or skin absorption may be harmful.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of hazards should be conducted for each specific experimental protocol. However, the following minimum PPE is required when handling this compound in a laboratory setting:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a risk of splashing, chemical safety goggles and a face shield are mandatory.

  • Body Protection: A standard laboratory coat is required.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If direct or prolonged contact is anticipated, double-gloving or the use of more robust chemical-resistant gloves is recommended. Gloves should be changed immediately upon contamination.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary, depending on the scale of the work and the potential for aerosolization.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[2]

Operational Plans: Storage and Preparation of this compound

Proper storage and preparation of this compound are critical for maintaining its stability and ensuring accurate experimental results.

ParameterGuidelineSource(s)
Storage (Powder) Store at -20°C for up to 3 years. Can be stored at 4°C for up to 2 years.[3]
Storage (In Solvent) Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4]
Solubility DMSO: ≥28 mg/mL (59.79 mM). Use fresh, anhydrous DMSO as it is hygroscopic, and moisture can reduce solubility. Ethanol: ≥7.2 mg/mL. Water: Insoluble.[3][4][5]
Stock Solution Preparation For a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the calculated volume of fresh DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.[5][6]
Working Solution Preparation (In Vitro) Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Working Solution Preparation (In Vivo) A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare this solution fresh on the day of use.[6]

Experimental Protocol: In Vitro Apoptosis Induction Assay in Pancreatic Cancer Cells

This protocol outlines a method to assess the pro-apoptotic effects of this compound on a pancreatic cancer cell line, such as Panc-1 or BxPC-3.

1. Cell Culture:

  • Culture pancreatic cancer cells (e.g., Panc-1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment with this compound:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  • Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) by diluting the 10 mM DMSO stock solution in fresh cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
  • Replace the existing medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
  • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).

3. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing the floating cells.
  • Wash the cells twice with cold 1X PBS.
  • Resuspend the cell pellet in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
  • Incubate the cells in the dark at room temperature for 15 minutes.
  • Analyze the stained cells by flow cytometry within one hour.[7][8][9]
  • Healthy cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This compound Mechanism of Action: Induction of Apoptosis

This compound is a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family.[3][4][6] It binds to the BH3-binding groove of Mcl-1 with high affinity (Ki of approximately 490 nM).[4][6] This binding competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax.[5][10] The liberation of Bak and Bax from Mcl-1 leads to their activation, which in turn triggers the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death.[5][10][11]

Umi77_Mechanism_of_Action cluster_Bcl2_family Bcl-2 Family Interactions Umi77 This compound Mcl1 Mcl-1 (Anti-apoptotic) Umi77->Mcl1 Inhibits Bak Bak (Pro-apoptotic) Mcl1->Bak Sequesters Bax Bax (Pro-apoptotic) Mcl1->Bax Sequesters Mito Mitochondria Bak->Mito Activates Bax->Mito Activates CytoC Cytochrome c Mito->CytoC Releases Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound inhibits Mcl-1, leading to the activation of Bak and Bax and subsequent apoptosis.

Disposal Plan

All waste containing this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, tubes), and cell culture media, must be considered chemical waste.

1. Solid Waste:

  • Collect unused solid this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

2. Liquid Waste:

  • Collect all aqueous and organic solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

3. Contaminated Labware:

  • Disposable labware that has come into contact with this compound should be collected in a designated chemical waste container.
  • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or DMSO) to remove residual this compound. The rinsate must be collected as chemical waste.

4. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
  • Store waste containers in a designated, secondary containment area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.

5. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management program.[1] Do not dispose of this compound down the drain or in regular trash.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.